2,3,4-Trimethoxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTUXUGXIFRVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062179 | |
| Record name | 2,3,4-Trimethoxybenzaldehyde | |
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Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white powder; [Acros Organics MSDS] | |
| Record name | 2,3,4-Trimethoxybenzaldehyde | |
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CAS No. |
2103-57-3, 54061-90-4 | |
| Record name | 2,3,4-Trimethoxybenzaldehyde | |
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| Record name | 2,3,4-Trimethoxybenzaldehyde | |
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| Record name | Trimethoxybenzaldehyde (mixed isomers) | |
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| Record name | Benzaldehyde, 2,3,4-trimethoxy- | |
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| Record name | 2,3,4-Trimethoxybenzaldehyde | |
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| Record name | 2,3,4-trimethoxybenzaldehyde | |
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| Record name | Trimethoxybenzaldehyde | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.574 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4-TRIMETHOXYBENZALDEHYDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of 2,3,4-Trimethoxybenzaldehyde (CAS No: 2103-57-3), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document is intended to be a valuable resource for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support laboratory work and chemical synthesis endeavors.
Molecular and Physical Properties
This compound is a white to creamish crystalline powder at room temperature.[2] Its molecular structure, consisting of a benzaldehyde (B42025) core with three methoxy (B1213986) groups at the 2, 3, and 4 positions, gives rise to its distinct physical and chemical characteristics. The presence of these functional groups influences its reactivity and solubility.[2]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [3][4] |
| Molecular Weight | 196.20 g/mol | [4] |
| Melting Point | 38-40 °C | [3] |
| Boiling Point | 168-170 °C at 12 mmHg | [3] |
| Appearance | White to creamish crystalline powder | [2] |
| Solubility in Methanol | 0.1 g/mL | |
| Refractive Index (n20/D) | 1.5547 | |
| Flash Point | >113 °C (>235.4 °F) - closed cup |
Spectroscopic Properties
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail its expected spectroscopic signatures.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is a key tool for confirming its structure. The spectrum will exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the three methoxy groups.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aldehydic Proton (CHO): A singlet peak is expected around δ 9.8-10.0 ppm.
-
Aromatic Protons (Ar-H): Two doublets are anticipated in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two protons on the benzene (B151609) ring.
-
Methoxy Protons (OCH₃): Three distinct singlet peaks, each integrating to 3H, are expected for the three methoxy groups, likely in the range of δ 3.8-4.1 ppm.
Infrared (IR) Spectroscopy
The infrared (IR) spectrum provides valuable information about the functional groups present in the molecule.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~1680-1700 | C=O (Aldehyde) stretch |
| ~2720 and ~2820 | C-H (Aldehyde) stretch |
| ~1580-1600 | C=C (Aromatic ring) stretch |
| ~1000-1300 | C-O (Methoxy) stretch |
| ~2850-3000 | C-H (Aliphatic) stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (196.20).[5]
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of this compound.
Melting Point Determination
Objective: To determine the melting point range of this compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to approach the expected melting point of 38-40 °C.
-
When the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample.
Boiling Point Determination at Reduced Pressure
Objective: To determine the boiling point of this compound under vacuum.
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Vacuum source (e.g., vacuum pump)
-
Manometer
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Place a small amount of this compound and a stir bar into the round-bottom flask.
-
Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.
-
Insert the thermometer so that the top of the bulb is level with the side arm of the distillation head.
-
Connect the apparatus to the vacuum source with a manometer in the line to monitor the pressure.
-
Slowly evacuate the system to the desired pressure (e.g., 12 mmHg).
-
Begin stirring and gently heat the sample using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb.
-
Record the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading as the condensate drips from the thermometer bulb. This is the boiling point at the recorded pressure.
Quantitative Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a given solvent.
Apparatus:
-
Scintillation vials with caps
-
Analytical balance
-
Spatula
-
Volumetric flasks
-
Pipettes
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the desired solvent in separate vials.
-
Seal the vials and place them in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved solid.
-
Accurately weigh the filtered solution.
-
Evaporate the solvent from the weighed solution under reduced pressure or in a fume hood.
-
Weigh the remaining solid residue.
-
Calculate the solubility in g/100 mL or other desired units using the mass of the residue and the initial volume of the solvent.
Visualizations
Logical Relationship of Physical Properties
The following diagram illustrates the interconnectedness of the fundamental properties of this compound.
Caption: Logical flow from molecular identity to physical and spectroscopic properties.
This in-depth guide serves as a foundational resource for professionals working with this compound, providing essential data and methodologies to facilitate its effective use in research and development.
References
An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde
This guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of 2,3,4-Trimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into its biological significance.
Chemical Structure and Formula
This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with an aldehyde group and three methoxy (B1213986) groups at the 2, 3, and 4 positions.
Molecular Formula: C₁₀H₁₂O₄[1]
IUPAC Name: this compound[1]
CAS Number: 2103-57-3[1]
SMILES: COC1=C(C(=C(C=C1)C=O)OC)OC[1]
InChI Key: UCTUXUGXIFRVGX-UHFFFAOYSA-N[1]
Caption: Chemical structure of this compound.
Quantitative Data
The physicochemical and spectroscopic data for this compound are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | White to creamish crystalline powder | [2] |
| Melting Point | 38-40 °C | [3] |
| Boiling Point | 168-170 °C at 12 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 113 °C (closed cup) | [3] |
| Refractive Index (n20/D) | 1.5547 | [3] |
Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference |
| 10.244 | s | Aldehyde H | ||
| 7.598 | d | 8.8 Hz | Aromatic H | |
| 6.767 | d | 8.8 Hz | Aromatic H | |
| 4.034 | s | Methoxy H | ||
| 3.941 | s | Methoxy H | ||
| 3.890 | s | Methoxy H |
| Chemical Shift (ppm) | Assignment |
| ~190 | Aldehyde C=O |
| ~160, ~155, ~142 | Aromatic C-O |
| ~128, ~125, ~108 | Aromatic C-H and C-C |
| ~62, ~61, ~56 | Methoxy C |
Note: Specific peak assignments for ¹³C NMR were not available in the consulted literature. The provided values are approximate shifts based on typical ranges for these functional groups.
| m/z | Relative Intensity | Assignment | Reference |
| 196 | 99.99 | [M]⁺ | [1] |
| 181 | 37.12 | [M-CH₃]⁺ | [1] |
| 163 | 32.98 | [M-CH₃-H₂O]⁺ | [1] |
| 150 | 18.37 | Not specified | [1] |
| 179 | 17.87 | Not specified | [1] |
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3050 | Aromatic C-H | Stretch |
| ~2950, ~2850 | Aliphatic C-H (in -OCH₃) | Stretch |
| ~2820, ~2720 | Aldehyde C-H | Stretch (Fermi resonance) |
| ~1685 | Aldehyde C=O | Stretch |
| ~1600, ~1480 | Aromatic C=C | Stretch |
| ~1270, ~1090 | Aryl-O (ether) | Stretch |
Note: These are characteristic absorption ranges and may vary slightly in the actual spectrum.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the methylation of 2,3,4-trihydroxybenzaldehyde (B138039).
Materials:
-
2,3,4-trihydroxybenzaldehyde
-
Dimethyl sulfate
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 35%)
-
Phase transfer catalyst (e.g., trioctylmethylammonium chloride, tetrabutylammonium (B224687) bromide)
-
Water
-
Organic solvent for extraction (e.g., toluene)
Procedure:
-
In a reactor equipped with a thermometer, stirrer, and heating jacket, dissolve 150 g of 2,3,4-trihydroxybenzaldehyde in an appropriate amount of water with heating.
-
Under stirring, add 600 mL of 35% NaOH solution, 600 g of dimethyl sulfate, and 12 g of a phase transfer catalyst mixture in three portions.
-
Maintain the reaction temperature at 50-70°C and continue stirring to carry out the methylation reaction.
-
After the reaction is complete, allow the mixture to stand and separate into layers.
-
Collect the upper oily layer, which contains the crude product.
-
Wash the organic layer with water.
-
Perform vacuum distillation to purify the product.
-
Cool the distilled product to induce crystallization, yielding this compound.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 300 or 500 MHz). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR method): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, for instance, via direct infusion of a dilute solution or through a gas chromatograph (GC-MS).
-
Ionization: Use an appropriate ionization method, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Data Processing: Generate a mass spectrum by plotting the relative ion abundance against the m/z ratio.
Mandatory Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Biological Signaling Pathway: Inhibition of Tubulin Polymerization
This compound is a precursor to compounds that act as tubulin polymerization inhibitors, a mechanism shared with drugs that bind to the colchicine (B1669291) site on tubulin. This pathway is crucial in cancer chemotherapy as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Simplified pathway of tubulin polymerization inhibition.
References
An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde (CAS: 2103-57-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,4-Trimethoxybenzaldehyde (CAS: 2103-57-3), a versatile aromatic aldehyde of significant interest in the pharmaceutical and chemical industries. This document consolidates key chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications, particularly as a crucial intermediate in the synthesis of pharmaceutical agents like Trimetazidine. Spectroscopic data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, are presented and analyzed. Furthermore, this guide illustrates key synthetic pathways and a proposed mechanism of action for related compounds through detailed diagrams, offering a valuable resource for professionals in organic synthesis and drug development.
Chemical and Physical Properties
This compound is a white to creamish crystalline powder.[1][2] Its structure, characterized by a benzaldehyde (B42025) core with three methoxy (B1213986) groups at the 2, 3, and 4 positions, imparts unique reactivity and solubility in various organic solvents.[1][2] This substitution pattern is key to its utility as a building block in the synthesis of more complex molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2103-57-3 | [1][3] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |
| Molecular Weight | 196.20 g/mol | [1][3] |
| Appearance | White to creamish crystalline powder | [1][2] |
| Melting Point | 36 - 43 °C | [1][2] |
| Boiling Point | 168-170 °C at 12 mmHg | [4] |
| Purity | ≥ 99% (GC) | [1][2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. | [4] |
| Storage Conditions | Store at 0 - 8 °C in a cool, dry, well-ventilated area away from incompatible substances. | [1][4] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.36 | s | 1H | Aldehyde proton (-CHO) |
| 7.91 | d | 1H | Aromatic proton |
| 7.64 | d | 1H | Aromatic proton |
| 3.93 | s | 3H | Methoxy protons (-OCH₃) |
| 3.92 | s | 3H | Methoxy protons (-OCH₃) |
| 3.88 | s | 3H | Methoxy protons (-OCH₃) |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 191.0 | Aldehyde carbon (C=O) |
| 161.8 | Aromatic carbon |
| 153.6 | Aromatic carbon |
| 143.5 | Aromatic carbon |
| 131.6 | Aromatic carbon |
| 128.5 | Aromatic carbon |
| 106.6 | Aromatic carbon |
| 61.0 | Methoxy carbon (-OCH₃) |
| 56.2 | Methoxy carbon (-OCH₃) |
| 55.6 | Methoxy carbon (-OCH₃) |
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2940 | C-H stretch (alkane) |
| ~2840 | C-H stretch (alkane) |
| ~1680 | C=O stretch (aldehyde) |
| ~1580 | C=C stretch (aromatic) |
| ~1460 | C-H bend (alkane) |
| ~1270 | C-O stretch (aryl ether) |
| ~1100 | C-O stretch (aryl ether) |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 196 | Molecular ion (M⁺) |
| 181 | [M-CH₃]⁺ |
| 168 | [M-CO]⁺ |
| 153 | [M-CO-CH₃]⁺ |
| 77 | Phenyl cation fragment |
Experimental Protocols
Synthesis
Two primary routes for the synthesis of this compound are the methylation of 2,3,4-trihydroxybenzaldehyde (B138039) and the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene (B147658).
This method involves the O-alkylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate (B86663) as the alkylating agent in the presence of a base and a phase transfer catalyst.[5]
-
Materials: 2,3,4-trihydroxybenzaldehyde (150 g), 35% (w/w) Sodium Hydroxide (B78521) solution (600 mL), Dimethyl sulfate (600 g), Trioctylmethylammonium chloride and Tetrabutylammonium bromide (12 g total) as phase transfer catalysts, water.
-
Procedure:
-
To a reactor equipped with a thermometer, stirrer, and heating jacket, add 150 g of 2,3,4-trihydroxybenzaldehyde and an appropriate amount of water.
-
Heat the mixture to dissolve the starting material.
-
Under stirring, add the sodium hydroxide solution, dimethyl sulfate, and the phase transfer catalysts in three portions.
-
Maintain the reaction temperature between 50-70 °C and continue stirring to carry out the methylation reaction.
-
Upon completion of the reaction, allow the mixture to stand and separate into layers.
-
The upper layer is the oily product, and the lower layer is the mother liquor.
-
Separate and wash the oily layer with water until neutral.
-
Perform vacuum distillation to purify the product, which is obtained as white crystals upon cooling.
-
This protocol describes the formylation of 1,2,3-trimethoxybenzene using the Vilsmeier reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]
-
Materials: 1,2,3-trimethoxybenzene (84 g), Dimethylformamide (75 g), Phosphorus oxychloride (115 g), Toluene (B28343) (150 mL), 10% aqueous Sodium Hydroxide solution, saturated aqueous Sodium Chloride solution, Hexane (B92381) (50 mL), ice water.
-
Procedure:
-
In a reaction vessel, combine 84 g of 1,2,3-trimethoxybenzene and 75 g of dimethylformamide.
-
At 20-25 °C, add 115 g of phosphorus oxychloride to the mixture.
-
Stir the reaction mixture for 2 hours at 40-45 °C, followed by 4 hours at 70 °C.
-
Cool the reaction mixture to 40-45 °C and pour it into 500 mL of ice water with stirring. The temperature may rise to 50-60 °C.
-
Stir for 30 minutes and then extract the product with 150 mL of toluene.
-
Wash the toluene extract twice with 50 mL of 10% aqueous sodium hydroxide solution, followed by two washes with 50 mL of saturated aqueous sodium chloride solution.
-
Distill off the toluene.
-
Add 50 mL of hexane to the residue with stirring to induce crystallization.
-
Filter the resulting crystals and dry to obtain this compound.
-
Analytical Procedures
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire data over a spectral width of 0-12 ppm. For ¹³C NMR, acquire data over a spectral width of 0-200 ppm. Use tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-300.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its most notable application is in the preparation of Trimetazidine, an anti-anginal agent.[4] It also serves as a building block for other biologically active molecules and is utilized in the development of novel compounds targeting various diseases.[1][2]
Visualizations
Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes to this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 2,3,4-Trimethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-anginal drug Trimetazidine and novel Ca2+ channel blockers.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with protocols for their acquisition and a visualization of its synthetic pathway.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a concise reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.35 | s | 1H | -CHO |
| 7.55 | d, J=8.8 Hz | 1H | H-6 |
| 6.90 | d, J=8.8 Hz | 1H | H-5 |
| 3.93 | s | 3H | -OCH₃ |
| 3.90 | s | 3H | -OCH₃ |
| 3.88 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | C=O (Aldehyde) |
| 158.5 | C-4 |
| 155.8 | C-2 |
| 142.8 | C-3 |
| 125.0 | C-1 |
| 121.0 | C-6 |
| 107.8 | C-5 |
| 62.2 | -OCH₃ |
| 61.0 | -OCH₃ |
| 56.1 | -OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 2940-2830 | C-H stretch (alkane) |
| 2730 | C-H stretch (aldehyde) |
| 1680 | C=O stretch (aromatic aldehyde) |
| 1580, 1470, 1410 | C=C stretch (aromatic) |
| 1280, 1100 | C-O stretch (ether) |
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity | Assignment |
| 196 | High | [M]⁺ (Molecular Ion) |
| 181 | High | [M-CH₃]⁺ |
| 165 | Moderate | [M-OCH₃]⁺ |
| 153 | Moderate | [M-CH₃-CO]⁺ |
| 125 | Low | [M-3CH₃-CO]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4] The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[3][5]
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for proton NMR.[6] A standard pulse sequence is used for ¹H NMR. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.[7][8]
Instrumentation and Data Acquisition: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used.[8] A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied using the instrument's clamp to ensure good contact. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Electron Ionization Mass Spectrometry (EI-MS)
Sample Preparation: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[9][10] The sample is vaporized by heating in the ion source.[11]
Instrumentation and Data Acquisition: A mass spectrometer operating in electron ionization (EI) mode is used. The sample molecules in the gas phase are bombarded with a beam of electrons, typically with an energy of 70 eV, causing ionization and fragmentation.[9][12] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Synthetic Workflow
This compound can be synthesized through various routes. A common method involves the methylation of a starting material derived from gallic acid, followed by formylation.[1][13] Another approach utilizes 2,3,4-trihydroxybenzaldehyde (B138039) as the precursor for methylation.[2][14] The following diagram illustrates a typical synthetic pathway.
References
- 1. This compound | 2103-57-3 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. organomation.com [organomation.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. agilent.com [agilent.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. as.uky.edu [as.uky.edu]
- 13. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 14. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Spectroscopic Guide to 2,3,4-Trimethoxybenzaldehyde: ¹H and ¹³C NMR Analysis
For Immediate Release
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3,4-Trimethoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's spectral characteristics, supported by quantitative data, standardized experimental protocols, and illustrative diagrams to facilitate a deeper understanding of its molecular structure.
Introduction
This compound is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with an aldehyde group and three methoxy (B1213986) groups at positions 2, 3, and 4. This substitution pattern gives rise to a unique electronic environment for each proton and carbon atom, resulting in a distinct NMR spectrum that is instrumental for its identification and characterization. NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.
Quantitative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.24 | d | 0.6 | 1H | H-7 (Aldehyde) |
| 7.60 | d | 8.8 | 1H | H-6 |
| 6.77 | d | 8.8 | 1H | H-5 |
| 4.03 | s | - | 3H | OCH₃-2 |
| 3.94 | s | - | 3H | OCH₃-3 |
| 3.89 | s | - | 3H | OCH₃-4 |
Citation:[1]
Table 2: Predicted ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | C-7 (C=O) |
| 161.2 | C-2 |
| 158.8 | C-4 |
| 142.8 | C-3 |
| 125.7 | C-1 |
| 125.3 | C-6 |
| 107.8 | C-5 |
| 62.1 | OCH₃-2 |
| 61.0 | OCH₃-4 |
| 56.1 | OCH₃-3 |
Note: The ¹³C NMR data is based on spectral prediction and may vary from experimental values.
Structural and Experimental Workflow Diagrams
To visually represent the molecular structure and the process of NMR analysis, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Molecular structure of this compound with atom numbering.
Caption: A generalized workflow for acquiring and processing NMR spectra.
Experimental Protocols
The following protocols outline the standardized procedures for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to prevent shimming issues.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR) or tetramethylsilane (B1202638) (TMS) if added (δ = 0.00 ppm). For ¹³C NMR, the CDCl₃ triplet at δ = 77.16 ppm is used for referencing.
-
Analysis: Peaks are picked, and for ¹H NMR, the integrals are calculated to determine the relative number of protons. The coupling patterns and constants are then analyzed to elucidate the connectivity of the protons.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural confirmation. The characteristic signals of the aldehydic proton, the coupled aromatic protons, and the distinct methoxy groups are readily identifiable in the ¹H NMR spectrum. The ¹³C NMR spectrum complements this information by providing the chemical shifts for all carbon atoms in the molecule. The data and protocols presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this compound in research and industrial settings.
References
A Technical Guide to the Spectroscopic Analysis of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2,3,4-Trimethoxybenzaldehyde using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The information contained herein is intended to support research, development, and quality control activities where this compound is utilized. This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its structural elucidation and purity assessment are critical for these applications.
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its aldehyde, methoxy, and aromatic moieties.
FT-IR Spectral Data
The primary absorption peaks for this compound are summarized in the table below. These assignments are based on established group frequency correlations for aromatic aldehydes and ethers.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2830-2695 | Moderate | C-H stretch of the aldehyde group (O=C-H) |
| 1740-1720 | Strong | C=O stretch of the saturated aliphatic aldehyde |
| 1710-1685 | Strong | C=O stretch of the α,β-unsaturated aldehyde |
| 1580, 1470 | Variable | Aromatic C=C stretching vibrations |
| 1270, 1140 | Strong | C-O stretching of the ether groups |
Experimental Protocol for FT-IR Analysis
A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) method.[5][6]
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal surface.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometric Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and separating the resulting ions based on their mass-to-charge ratio (m/z).
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and a series of fragment ions. The molecular weight of this compound is 196.20 g/mol .[7][8][9]
| m/z | Relative Intensity | Assignment |
| 196 | High | [M]⁺, Molecular Ion |
| 181 | Moderate | [M - CH₃]⁺ |
| 179 | Low | [M - OH]⁺ |
| 163 | Moderate | [M - CH₃ - H₂O]⁺ |
| 150 | Low | [M - CH₃ - OCH₃]⁺ |
Data sourced from PubChem and NIST WebBook.[7][8]
Experimental Protocol for Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for the analysis of volatile and semi-volatile compounds like this compound.[3][10]
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). A typical concentration is around 1 mg/mL.[11]
-
Further dilute this stock solution to a final concentration suitable for GC-MS analysis (typically in the µg/mL range).[11]
Data Acquisition:
-
GC Separation: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC. The compound will be separated from the solvent and any impurities as it passes through the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualized Workflows and Pathways
To further clarify the analytical processes and molecular behavior, the following diagrams illustrate the experimental workflows and a proposed fragmentation pathway.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzaldehyde, 2,3,4-trimethoxy- [webbook.nist.gov]
- 9. 2,3,4-トリメトキシベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Solubility Profile of 2,3,4-Trimethoxybenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2,3,4-Trimethoxybenzaldehyde in various organic solvents. This compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.
Core Concepts: Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1][2] Its chemical structure, featuring a benzene (B151609) ring with three methoxy (B1213986) groups and an aldehyde functional group, dictates its solubility characteristics.[3] The presence of both polar (aldehyde and methoxy groups) and non-polar (benzene ring) moieties allows for its solubility in a range of organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | |
| Melting Point | 38-40 °C | [4] |
| Boiling Point | 168-170 °C at 12 mmHg | [4] |
| Appearance | White to creamish crystalline powder | [1] |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in published literature. However, based on available information, a summary of its solubility is presented below.
Table 2: Solubility of this compound in Select Organic Solvents
| Solvent | Qualitative Solubility | Semi-Quantitative Solubility | Reference |
| Methanol (B129727) | Soluble | ~ 0.1 g/mL (clear solution) | [3] |
| Ethanol | Soluble | Data not available | [3] |
| Acetone | Soluble | Data not available | [3] |
| Water | Sparingly soluble | Data not available | [3] |
It is important to note that the semi-quantitative value for methanol should be considered an approximation. Further experimental validation is recommended for precise measurements. The compound's solubility is expected to increase with temperature, a common trend for solid solutes in liquid solvents.
Experimental Protocol for Solubility Determination
For researchers seeking to determine the precise solubility of this compound in specific solvents, the isothermal saturation method followed by gravimetric analysis is a standard and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with airtight seals
-
Syringe filters (chemically compatible with the solvent)
-
Drying oven
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid particles to settle. It is critical to maintain the temperature during this step.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.
-
Gravimetric Analysis: Accurately weigh an empty, dry container. Transfer the filtered saturated solution to the container and re-weigh to determine the mass of the solution.
-
Solvent Evaporation: Place the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until the solvent has completely evaporated and a constant weight of the dried solute is achieved.
-
Calculation: The solubility can be calculated in various units, such as g/100 mL or g/100 g of solvent, based on the mass of the dissolved solute and the mass or volume of the solvent used.
Visualization of a Key Synthetic Pathway
This compound is a key starting material in the synthesis of Trimetazidine, an anti-anginal agent. The following diagram illustrates a simplified workflow for this synthesis.
Caption: Simplified workflow for the synthesis of Trimetazidine.
This guide provides a foundational understanding of the solubility of this compound. For drug development professionals, this information is critical for process optimization and ensuring the quality and efficiency of pharmaceutical manufacturing. Further experimental work is encouraged to establish a more comprehensive quantitative solubility profile in a broader range of organic solvents and across different temperatures.
References
An In-depth Technical Guide on the Natural Occurrence and Sources of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of 2,3,4-Trimethoxybenzaldehyde, with a focus on its context within natural sources. While direct evidence of the natural occurrence of this compound is not firmly established in existing literature, its significance arises from its close structural relationship to known bioactive, naturally occurring isomers. This document will delve into the phytochemical landscape of plants known to produce similar compounds, detail the experimental protocols for their isolation and identification, and present the known biological activities of this compound and its isomers.
Phytochemical Context: The Acorus Genus
This compound is a structural isomer of asaronaldehyde (2,4,5-trimethoxybenzaldehyde), a known bioactive compound isolated from the rhizomes of Acorus gramineus[1][2]. The Acorus genus, which includes species like Acorus calamus and Acorus tatarinowii, is rich in phenylpropanoids and essential oils[3]. While numerous phytochemical analyses have been conducted on these plants, identifying a wide array of compounds, this compound has not been explicitly listed as a natural constituent in the reviewed studies. However, the presence of its isomers suggests that it may occur in trace amounts or in specific chemotypes of these plants that have yet to be analyzed for its presence.
The primary components of essential oils from Acorus species are typically isomers of asarone (B600218) and other phenylpropanoids. The chemical composition can vary significantly based on the geographical origin, species, and the part of the plant being analyzed.
Quantitative Data on Major Phytochemicals in Acorus Species
The following table summarizes the quantitative data for some of the major components identified in the essential oils of Acorus species. This provides a chemical context for the potential presence of this compound.
| Compound | Plant Species | Plant Part | Concentration (% of Essential Oil) | Reference |
| α-asarone | Acorus calamus | Rhizome | 50.09% | [3] |
| (E)-methylisoeugenol | Acorus calamus | Rhizome | 14.01% | [3] |
| Methyleugenol | Acorus calamus | Rhizome | 8.59% | [3] |
| β-asarone | Acorus calamus | Rhizome | 3.51% | [3] |
| Asarylaldehyde (2,4,5-Trimethoxybenzaldehyde) | Acorus calamus | Roots | Present (concentration not specified) | [3] |
Hypothetical Biosynthetic Pathway
The biosynthesis of benzaldehydes in plants generally originates from the amino acid L-phenylalanine. While a specific pathway for this compound has not been elucidated, a plausible route can be hypothesized based on known biochemical transformations. This involves a series of enzymatic steps including deamination, side-chain cleavage, and sequential hydroxylation and methylation.
Experimental Protocols
The following protocols are based on established methods for the analysis of essential oils from Acorus species and can be adapted for the specific detection and quantification of this compound.
-
Sample Preparation: Freshly collected rhizomes of Acorus gramineus are washed, air-dried, and ground into a coarse powder.
-
Hydrodistillation: The powdered rhizome material (e.g., 100 g) is subjected to hydrodistillation for a specified period (e.g., 3-4 hours) using a Clevenger-type apparatus.
-
Oil Collection: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: The oil is stored in a sealed, dark glass vial at 4°C until analysis.
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., n-hexane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).
-
GC-MS System: An Agilent 7890B GC system coupled with a 5977A mass selective detector (or equivalent) can be used.
-
Chromatographic Conditions:
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped to 280°C at a rate of 5°C/min, and held for 10 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Compound Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum can also be compared with spectral libraries such as NIST and Wiley.
-
Quantification: A calibration curve is constructed using a certified reference standard of this compound at various concentrations to determine its quantity in the sample.
Biological Activity of Trimethoxybenzaldehyde Isomers
This compound and its structural isomers have been investigated for their biological activities, particularly their antimicrobial properties. This is of significant interest to drug development professionals.
| Compound | Biological Activity | Organism | Key Findings | Reference |
| This compound | Anti-Candida | Candida albicans | Inhibited planktonic growth. | |
| 2,4,5-Trimethoxybenzaldehyde (Asaronaldehyde) | Anti-Candida | Candida albicans | Inhibited planktonic growth and adhesion. | |
| 3,4,5-Trimethoxybenzaldehyde | Anti-Candida | Candida albicans | Inhibited planktonic growth and biofilm development. | |
| 2,4,6-Trimethoxybenzaldehyde | Anti-Candida | Candida albicans | Inhibited planktonic growth and biofilm development. |
digraph "Relationship of Trimethoxybenzaldehyde Isomers and Activity" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];"Acorus_gramineus" [label="Acorus gramineus", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Asaronaldehyde" [label="Asaronaldehyde (2,4,5-TMB)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Isomers" [label="Structural Isomers", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "TMB_234" [label="2,3,4-TMB", fillcolor="#FFFFFF", fontcolor="#202124"]; "TMB_345" [label="3,4,5-TMB", fillcolor="#FFFFFF", fontcolor="#202124"]; "TMB_246" [label="2,4,6-TMB", fillcolor="#FFFFFF", fontcolor="#202124"]; "Anti_Candida" [label="Anti-Candida Activity", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Acorus_gramineus" -> "Asaronaldehyde" [label="Source of"]; "Asaronaldehyde" -> "Isomers"; "Isomers" -> "TMB_234"; "Isomers" -> "TMB_345"; "Isomers" -> "TMB_246";
"Asaronaldehyde" -> "Anti_Candida"; "TMB_234" -> "Anti_Candida"; "TMB_345" -> "Anti_Candida"; "TMB_246" -> "Anti_Candida"; }
Conclusion
While the definitive natural occurrence of this compound remains to be conclusively established, its identity as a structural isomer of the known natural product asaronaldehyde from Acorus gramineus makes it a compound of significant interest for phytochemical and pharmacological research. The provided experimental protocols offer a robust framework for its potential identification and quantification in natural sources. The demonstrated biological activities of this compound and its isomers, particularly against Candida albicans, highlight their potential for further investigation in the development of new therapeutic agents. Future research focusing on the detailed phytochemical analysis of different Acorus species and chemotypes may yet reveal the natural presence of this and other related compounds.
References
The Multifaceted Biological Activities of 2,3,4-Trimethoxybenzaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2,3,4-trimethoxybenzaldehyde, a versatile aromatic aldehyde, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anticancer, and anti-inflammatory properties of these compounds. It consolidates quantitative data from various studies into structured tables for comparative analysis, offers detailed experimental protocols for key synthetic and biological evaluation methods, and visualizes complex pathways and workflows using Graphviz diagrams. This document serves as an in-depth resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Introduction
This compound is an aromatic compound characterized by a benzaldehyde (B42025) ring substituted with three methoxy (B1213986) groups at positions 2, 3, and 4. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in the synthesis of a wide array of pharmacologically active molecules.[1] Its derivatives, including chalcones, Schiff bases, and other heterocyclic compounds, have demonstrated potent biological effects, positioning this scaffold as a promising starting point for drug discovery programs. The core structure is instrumental in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]
Biological Activities of this compound and Its Derivatives
The strategic placement of the three methoxy groups on the phenyl ring endows the derivatives of this compound with diverse biological functionalities. The primary activities explored in the literature are antimicrobial, anticancer, and anti-inflammatory.
Antimicrobial Activity
Derivatives of this compound have shown notable activity against a range of microbial pathogens, including fungi and bacteria.
Antifungal Activity: The parent compound, this compound, has demonstrated significant anti-Candida activity.[1][2] It inhibits the planktonic growth of Candida albicans and also affects its viability.[1] The mechanism of its antifungal action is linked to the disruption of the fungal cell membrane's integrity.
Antibacterial Activity: While data specifically for this compound derivatives is emerging, related Schiff base and chalcone (B49325) derivatives of other benzaldehydes show potent antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][4] The activity is often attributed to the azomethine group (-CH=N-) in Schiff bases and the α,β-unsaturated ketone moiety in chalcones.
Table 1: Quantitative Antimicrobial Activity Data
| Compound/Derivative | Microorganism | Assay | Result (MIC/MFC/Zone) | Reference |
| This compound | Candida albicans | MIC | 1.0 mg/mL | [1] |
| This compound | Candida albicans | MFC | 2.0 mg/mL | [1] |
| Schiff Base of 4-Nitrobenzaldehyde & 4-Aminophenol | E. coli | MIC | 250 µg/mL | [5] |
| Schiff Base of 4-Nitrobenzaldehyde & 4-Aminophenol | S. aureus | MIC | 62.5 µg/mL | [5] |
| Schiff Base of Salicylaldehyde & Diamine (3c) | Candida albicans | MIC | 24 µg/mL | [3][6] |
| Schiff Base of 4-Nitrobenzaldehyde & Diamine (3e) | S. aureus (MRSA) | MIC | 24-49 µg/mL | [3][6] |
MIC: Minimum Inhibitory Concentration, MFC: Minimum Fungicidal Concentration.
Anticancer Activity
The anticancer potential of trimethoxybenzaldehyde derivatives, particularly chalcones and stilbenes, is a significant area of research. These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.
Mechanism of Action: Studies on related trimethoxy-substituted compounds suggest that their anticancer activity is often mediated through the intrinsic mitochondrial pathway of apoptosis. These derivatives can induce cell cycle arrest, typically at the G2/M phase, leading to an increase in the expression of the pro-apoptotic protein p53 and a shift in the Bax/Bcl-xl ratio, which ultimately triggers the apoptotic cascade.[7][8] Furthermore, some benzaldehyde derivatives have been shown to inhibit critical oncogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, and NFκB, by modulating the function of 14-3-3ζ, a key signaling hub protein.
Table 2: Quantitative Anticancer Activity (Cytotoxicity) Data
| Compound/Derivative Class | Cell Line | Assay | Result (IC₅₀) | Reference |
| 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | A549 (Lung) | - | 0.03 µM | [9] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical) | - | 3.204 µM | [10] |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | - | 3.849 µM | [10] |
| 2,4,6-Trimethoxy-4'-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | CCK-8 | ~4.97 µM | |
| 2,4,6-Trimethoxy-4'-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | CCK-8 | ~9.43 µM | |
| Chalcone Derivative (Cinnamaldehyde-based, 3e) | Caco-2 (Colon) | MTT | 32.19 µM |
IC₅₀: Half-maximal inhibitory concentration. Note: Data for 2,3,4-isomer derivatives are limited; values for closely related isomers are presented to show the potential of the trimethoxy-substituted scaffold.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to screen for acute anti-inflammatory activity. While specific data for this compound derivatives are not extensively reported, derivatives of the isomeric 3,4,5-trimethoxyphenyl scaffold have shown significant dose-dependent inhibition of edema, indicating the potential of this chemical class as anti-inflammatory agents.
Table 3: Quantitative Anti-inflammatory Activity Data
| Compound/Derivative Class | Model | Dose | Result (% Edema Inhibition) | Reference |
| 5-Acylamino-2-(3,4,5-trimethoxyphenyl)benzoxazole (IIIb) | Carrageenan-Induced Rat Paw Edema | - | 68% | |
| Synthetic Derivative (Compound 1) | Carrageenan-Induced Rat Paw Edema | 200 mg/kg | 96.31% (at 4h) | |
| Synthetic Derivative (Compound 3) | Carrageenan-Induced Rat Paw Edema | 200 mg/kg | 99.69% (at 4h) |
Note: Data presented is for related trimethoxyphenyl derivatives to illustrate the anti-inflammatory potential of the general structure.
Experimental Protocols
This section provides detailed methodologies for the synthesis of chalcone derivatives and for conducting key biological assays.
Synthesis: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes a general procedure for the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503).
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (B145695) (95%) or Methanol
-
Round-bottom flask, condenser, magnetic stirrer with hotplate
-
Beaker, Büchner funnel, filter paper
-
Dilute Hydrochloric Acid (HCl)
-
Ice water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the selected acetophenone derivative in a suitable volume of ethanol.
-
Catalyst Preparation: Separately, prepare a solution of NaOH or KOH in ethanol or water.
-
Reaction Initiation: Cool the aldehyde-ketone solution in an ice bath. Slowly add the base catalyst solution dropwise to the stirred mixture.
-
Reaction Progression: Allow the mixture to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[4]
-
Workup and Precipitation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[3] The chalcone product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any remaining base or salts.
-
Recrystallization: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.
-
Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Biological Assay: Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Synthesized test compounds
-
96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Microbial inoculum, standardized to 0.5 McFarland turbidity
-
Positive control antibiotic/antifungal (e.g., Gentamicin, Fluconazole)
-
Solvent for compounds (e.g., DMSO)
-
Incubator, microplate reader
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: In the first column of wells, add 100 µL of the test compound stock solution to the broth, creating a 1:2 dilution.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This creates a range of decreasing concentrations.
-
Control Wells: Designate column 11 as the growth control (broth and inoculum only) and column 12 as the sterility control (broth only).
-
Inoculation: Prepare the microbial inoculum in broth, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast. Add 100 µL of this inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive growth control.
Biological Assay: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated control (medium only) and solvent control (medium with DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Formazan (B1609692) Formation: Return the plate to the incubator for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm (or between 550-600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the synthesis and evaluation of this compound derivatives.
References
- 1. jchr.org [jchr.org]
- 2. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 4. sciencescholar.us [sciencescholar.us]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 10. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
2,3,4-Trimethoxybenzaldehyde: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 2,3,4-Trimethoxybenzaldehyde (CAS No. 2103-57-3), a versatile aromatic compound utilized in the pharmaceutical and fragrance industries.[1][2] Adherence to proper safety protocols is crucial when working with this chemical to mitigate potential risks.
Hazard Identification and Classification
The hazard classification of this compound presents some inconsistencies across different suppliers. While some sources do not classify it as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), others report it as causing skin, eye, and respiratory irritation.[3][4][5]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a significant number of reports indicate the following hazards[5]:
Given these potential hazards, it is prudent to handle this compound with care, employing appropriate personal protective equipment and adhering to the safety measures outlined in this guide.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [7][8] |
| Molecular Weight | 196.20 g/mol | [5][8] |
| Appearance | White to off-white or light yellow powder/crystal | [4][6][7] |
| Odor | Odorless to a sweet, floral odor | [1][4] |
| Melting Point | 38 - 41 °C / 100.4 - 105.8 °F | [4] |
| Boiling Point | 168 - 170 °C / 334.4 - 338 °F @ 12 mmHg | [4][9] |
| Flash Point | > 112 °C / > 233.6 °F (closed cup) | [4] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like methanol, ethanol, and acetone. | [1][7] |
| Stability | Stable under recommended storage conditions. | [1][4] |
Toxicological Information
Detailed toxicological studies on this compound are limited. Most sources state that the toxicological properties have not been fully investigated.[7] No acute toxicity information, such as LD50 or LC50 values, is readily available.[4] However, the potential for irritation to the skin, eyes, and respiratory system should be the primary concern during handling.[7]
Safe Handling and Storage
Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Handling
-
Ventilation: Use with adequate ventilation to minimize dust generation and accumulation.[7] Provide appropriate exhaust ventilation where dust is formed.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[7] (See Section 5 for more details).
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[7]
-
Avoid Inhalation and Ingestion: Avoid inhalation of dust and ingestion of the chemical.[7]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][7] Remove contaminated clothing and wash it before reuse.[6][7]
Storage
-
Container: Keep the container tightly closed when not in use.[1][7][9]
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][7][9] Some suppliers recommend storage at 0 - 8°C or 4°C under nitrogen.[2][8]
-
Incompatible Materials: Store away from incompatible substances such as strong oxidizing agents and strong bases.[1][4]
-
Conditions to Avoid: Avoid dust formation, excess heat, and sources of ignition.[1][4]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment are crucial for minimizing exposure.
| Exposure Control | Recommendations | Source(s) |
| Engineering Controls | Ensure adequate ventilation. Use a fume hood if dust is generated. | [3][4][9] |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | [3][7] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure. | [3][7][9] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved N95 dust mask or a full-face respirator. | [3][7] |
First Aid Measures
In the event of exposure, follow these first aid procedures and seek medical attention if symptoms persist.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [3][7][9] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice. | [3][4][6][7] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | [3][4][6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center. | [3][4][7][9] |
Accidental Release and Disposal
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation.[3][9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][9]
-
Containment and Cleanup: Sweep up and shovel the material.[9] Collect the spilled material and place it into a suitable, closed container for disposal.[3][7][9] Avoid generating dusty conditions.[7]
Disposal Considerations
-
Product: Dispose of this material by sending it to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][9]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product.[9] Do not reuse empty containers.
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 2103-57-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound(2103-57-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. lookchem.com [lookchem.com]
An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,4-trimethoxybenzaldehyde, a key aromatic aldehyde in the synthesis of pharmaceuticals and other fine chemicals. The document covers the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and its significant role as a precursor to the anti-anginal drug Trimetazidine.
Discovery and Historical Context
While the specific first synthesis or isolation of this compound is not prominently documented in readily available historical records, its development is intrinsically linked to the advancement of formylation reactions in organic chemistry, particularly in the late 19th and early 20th centuries. The synthesis of polysubstituted benzaldehydes like the 2,3,4-trimethoxy derivative became feasible with the advent of powerful formylation methods capable of introducing an aldehyde group onto an activated benzene (B151609) ring.
Key historical reactions that laid the groundwork for the synthesis of such compounds include:
-
The Gattermann Reaction: Developed by German chemist Ludwig Gattermann, this reaction initially involved the formylation of aromatic compounds using hydrogen cyanide and hydrogen chloride. This method provided a direct route to aromatic aldehydes.
-
The Vilsmeier-Haack Reaction: Discovered by Anton Vilsmeier and Albrecht Haack in 1927, this reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[1][2] The Vilsmeier-Haack reaction is a versatile and widely used method for the synthesis of aromatic aldehydes, including this compound, from activated precursors like 1,2,3-trimethoxybenzene (B147658).
The availability of this compound as a synthetic intermediate became particularly significant with the development of the anti-anginal drug Trimetazidine.
Physicochemical and Spectral Data
This compound is a white to off-white crystalline powder.[3] Its key physical, chemical, and spectral properties are summarized in the tables below.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | [3] |
| Molecular Weight | 196.20 g/mol | |
| CAS Number | 2103-57-3 | |
| Melting Point | 38-40 °C | [4] |
| Boiling Point | 168-170 °C at 12 mmHg | [4] |
| Appearance | White to off-white powder | [3] |
| Solubility | Slightly soluble in water | [3] |
| Beilstein Registry Number | 981091 |
Spectral Data
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Spectra available, specific shifts depend on solvent. |
| ¹³C NMR | Data available in spectral databases. |
| Infrared (IR) | Characteristic peaks for aldehyde C=O stretch and aromatic C-H and C-O stretches. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 196. |
Synthesis and Experimental Protocols
This compound is primarily synthesized through two main routes: the methylation of 2,3,4-trihydroxybenzaldehyde (B138039) or the formylation of 1,2,3-trimethoxybenzene.
Synthesis via Methylation of 2,3,4-Trihydroxybenzaldehyde
This method involves the exhaustive methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde, typically using dimethyl sulfate (B86663) in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 150 g of 2,3,4-trihydroxybenzaldehyde in an appropriate amount of water.
-
Addition of Reagents: While stirring, add 600 mL of a 35% (w/w) sodium hydroxide (B78521) solution and 600 g of dimethyl sulfate. The addition should be done in portions to control the exothermic reaction, maintaining the temperature between 50-70°C. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be added to improve the reaction efficiency.
-
Reaction: Continue stirring at 50-70°C until the methylation is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool and separate the layers. The upper oily layer contains the crude product. Wash the organic layer with water until neutral.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a white crystalline solid.
Synthesis via Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This is a common and efficient method that introduces a formyl group onto the aromatic ring of 1,2,3-trimethoxybenzene.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a reaction vessel, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at a controlled temperature, typically below 20°C.
-
Formylation Reaction: Add 1,2,3-trimethoxybenzene to the Vilsmeier reagent. The reaction mixture is then heated, for example, to 80-85°C, for several hours.[5]
-
Hydrolysis: After the reaction is complete, the mixture is cooled and then carefully poured into ice-water to hydrolyze the intermediate iminium salt.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., toluene).[5] The organic extract is washed with an aqueous alkali solution and then with brine. The solvent is evaporated, and the resulting crude product can be purified by crystallization from a suitable solvent like hexane (B92381) to yield pure this compound.[5]
References
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 2-Methoxy-3,4-Methylenedioxybenzaldehyde (Croweacinaldehyde) from Pyrogallol - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. This compound(2103-57-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound | 2103-57-3 [chemicalbook.com]
- 5. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde is a versatile aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, modulates the reactivity of the aldehyde functional group. This technical guide provides a comprehensive overview of the key reactions involving the aldehyde moiety of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights relevant to drug development. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anti-anginal drug Trimetazidine.[1]
Core Reactivity of the Aldehyde Group
The aldehyde group in this compound is a primary site for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the three methoxy groups, which increase the electron density on the aromatic ring and can affect the electrophilicity of the carbonyl carbon.[2] Key reactions include oxidation to a carboxylic acid, reduction to an alcohol, and carbon-carbon bond formation through condensation and Wittig reactions.
Key Chemical Transformations
Oxidation to 2,3,4-Trimethoxybenzoic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2,3,4-trimethoxybenzoic acid, a valuable building block in its own right. A common and effective oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄).[3][4]
Experimental Protocol:
-
Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (B78521) (NaOH), sodium bisulfite, hydrochloric acid (HCl), acetone (B3395972), water.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water containing a base like sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the cooled aldehyde solution with vigorous stirring. The purple color of the permanganate will disappear as it is consumed.
-
Continue stirring the reaction mixture until the starting material is no longer detectable by thin-layer chromatography (TLC).
-
Quench any excess permanganate by adding a reducing agent, such as sodium bisulfite, until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture to remove the manganese dioxide.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the 2,3,4-trimethoxybenzoic acid product by filtration, wash with cold water, and dry.[3]
-
Quantitative Data:
While a specific yield for the oxidation of this compound using this exact protocol was not found in the searched literature, the oxidation of substituted benzaldehydes with potassium permanganate is generally a high-yielding reaction, often exceeding 90%.[5]
Table 1: Spectroscopic Data for 2,3,4-Trimethoxybenzoic Acid
| Spectroscopic Data | 2,3,4-Trimethoxybenzoic Acid |
| ¹H NMR | Spectral data available.[6] |
| ¹³C NMR | Spectral data available.[6][7] |
| IR (KBr, cm⁻¹) | Characteristic peaks for O-H (broad, from carboxylic acid), C=O (around 1700), and C-O (ether) stretches are expected.[6] |
Reduction to (2,3,4-Trimethoxyphenyl)methanol
The aldehyde can be selectively reduced to the corresponding primary alcohol, (2,3,4-trimethoxyphenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and efficient reagent for this transformation.[8]
Experimental Protocol:
-
Materials: this compound (25 g), methanol (B129727) (150 ml), sodium hydroxide (15 g), water (20 ml), sodium borohydride (4 g), methylene (B1212753) dichloride.
-
Procedure:
-
In a clean and dry reactor, charge methanol and this compound at room temperature with stirring.
-
Chill the reaction mixture to 10-15°C.
-
Prepare a solution of sodium hydroxide and sodium borohydride in water.
-
Gradually add the basic sodium borohydride solution to the chilled aldehyde solution, maintaining the temperature between 10-15°C.
-
Maintain the reaction mixture at 10-15°C for 5 hours to ensure the completion of the reduction, monitoring by TLC.
-
After completion, distill off the methanol under vacuum below 50°C.
-
Cool the residue to room temperature and dissolve it in methylene dichloride.
-
Wash the organic layer with water until a neutral pH is obtained.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum to obtain the oily product, (2,3,4-trimethoxyphenyl)methanol.[8]
-
Quantitative Data:
Table 2: Reaction Yield and Spectroscopic Data for the Reduction of this compound
| Parameter | Value | Reference |
| Yield | 18 g (from 25 g starting material) | [8] |
| ¹H NMR | Spectral data available.[8] | |
| ¹³C NMR | Spectral data available. | |
| IR | Spectral data available.[4][8] | |
| Mass Spec | Spectral data available.[8] |
Knoevenagel Condensation
The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile (B47326), to form a new carbon-carbon double bond. This reaction is a cornerstone of organic synthesis for creating α,β-unsaturated systems.
Experimental Protocol (General for Benzaldehydes):
-
Materials: this compound (1.0 mmol), malononitrile (1.0 mmol), water (2 mL), catalyst (e.g., proline-Cu complex on magnetic nanoparticles).
-
Procedure:
-
To a reaction vessel, add the aldehyde, malononitrile, and water.
-
Add a catalytic amount of the chosen catalyst.
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring by TLC.
-
Upon completion, the solid product can often be isolated by filtration and washed with water.
-
Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.[1][9]
-
Quantitative Data:
While a specific yield for the Knoevenagel condensation of this compound with malononitrile under these exact conditions was not found, a similar reaction with 3,4,5-trimethoxybenzaldehyde (B134019) is reported to proceed with a quantitative yield (96 ± 2%) within 10 minutes.[8]
Table 3: Spectroscopic Data for 2-(Aryl)methylenemalononitrile Derivatives
| Spectroscopic Data | 2-(4-methoxybenzylidene)malononitrile |
| ¹H NMR (400 MHz, CDCl₃) | δ: 7.91 (d, J = 8.0 Hz, 2H), 7.65 (s, 1H), 7.01 (d, J = 8.0 Hz, 2H), 3.91 (s, 3H)[9] |
| ¹³C NMR (100 MHz, CDCl₃) | δ: 164.8, 158.9, 133.4, 124.0, 115.1, 114.4, 113.3, 78.5, 55.8[9] |
| IR | Characteristic peaks for C≡N (nitrile) and C=C (alkene) are expected. |
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde into an alkene with high regioselectivity. The reaction involves a phosphonium (B103445) ylide, which is typically generated in situ from a phosphonium salt and a strong base.
Experimental Protocol (General):
-
Materials: Methyltriphenylphosphonium (B96628) bromide or iodide, a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide), anhydrous solvent (e.g., THF, DMSO), this compound.
-
Procedure:
-
Suspend the methyltriphenylphosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C.
-
Slowly add the strong base to generate the ylide (a color change to yellow or orange is often observed).
-
Stir the ylide solution at room temperature for a period to ensure complete formation.
-
Cool the ylide solution back to 0°C and slowly add a solution of this compound in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up typically involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to separate the alkene product from triphenylphosphine (B44618) oxide.[7][10]
-
Quantitative Data:
Table 4: Expected Spectroscopic Data for 1,2,3-Trimethoxy-4-vinylbenzene (Wittig Product)
| Spectroscopic Data | Expected Signals |
| ¹H NMR | Signals corresponding to the vinyl protons (typically in the 5-7 ppm region) and the aromatic and methoxy group protons. |
| ¹³C NMR | Signals for the vinyl carbons and the carbons of the trimethoxyphenyl ring. |
| IR | Characteristic peaks for C=C stretching of the vinyl group. |
Application in Drug Development: The Synthesis of Trimetazidine
This compound is a key starting material in the synthesis of Trimetazidine, an anti-anginal agent.[1] The synthesis involves a reductive amination reaction between this compound and piperazine (B1678402).
Experimental Protocol for Trimetazidine Base Synthesis:
-
Materials: this compound (10 g), formic acid (25 mL), tetra-butyl ammonium (B1175870) bromide or para-toluene sulfonic acid (1 g), piperazine (22 g).
-
Procedure:
-
Dissolve this compound in formic acid and add the catalyst at room temperature.
-
Add piperazine to the reaction mixture under stirring. An exothermic reaction will cause the temperature to rise to approximately 85°C.
-
The reaction proceeds to form the Trimetazidine base.[12]
-
Visualizations
Reaction Workflows
Caption: Experimental workflow for the oxidation of this compound.
Caption: Experimental workflow for the reduction of this compound.
Signaling Pathway
Caption: Simplified signaling pathway for the mechanism of action of Trimetazidine.
Conclusion
The aldehyde group of this compound exhibits predictable and versatile reactivity, making it a valuable synthon in organic chemistry. Its participation in oxidation, reduction, condensation, and Wittig reactions allows for the synthesis of a wide array of functionalized molecules. The strategic importance of this compound is underscored by its role as a key precursor to the clinically significant drug Trimetazidine. This guide provides researchers and drug development professionals with a foundational understanding and practical protocols for leveraging the reactivity of this compound in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. minio.scielo.br [minio.scielo.br]
Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto an aromatic ring. The resulting aryl aldehydes are valuable intermediates in organic synthesis, serving as crucial precursors for a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. The reaction is favored for its relatively mild conditions, operational simplicity, and the use of inexpensive and readily available reagents.
This document provides detailed application notes and protocols for the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene (B147658) to synthesize 2,3,4-trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.
Reaction and Mechanism
The Vilsmeier-Haack reaction of 1,2,3-trimethoxybenzene proceeds via an electrophilic aromatic substitution mechanism. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. The electron-rich 1,2,3-trimethoxybenzene then attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the aqueous workup yields the final product, this compound.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data for the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene based on reported literature.
| Parameter | Value | Reference(s) |
| Product | This compound | [3][4] |
| Substrate | 1,2,3-Trimethoxybenzene | [3][4] |
| Reagents | DMF, POCl₃ | [3][4] |
| Reactant Ratio (Substrate:DMF:POCl₃) | 1:1:2 (by weight) | [3] |
| Reaction Temperature | 70-85°C | [3][4] |
| Reaction Time | 4-10 hours | [3][4] |
| Reported Yield | 73-75% | [3][4] |
| Product Purity | >99% | [3][4] |
Experimental Protocol
This protocol details the procedure for the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.
Materials:
-
1,2,3-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (B1210297)
-
10% aqueous sodium hydroxide (B78521) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Ice
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add N,N-dimethylformamide (DMF). Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 20-25°C.
-
After the addition is complete, add 1,2,3-trimethoxybenzene to the mixture.
-
Reaction: Heat the reaction mixture to 80-85°C and maintain this temperature for 6-10 hours, with continuous stirring.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to hydrolyze the intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as toluene or ethyl acetate (3 x 50 mL).[3][4]
-
Combine the organic layers and wash successively with a 10% aqueous sodium hydroxide solution (2 x 50 mL) and then with a saturated aqueous sodium chloride solution (2 x 50 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
To the resulting residue, add hexane with stirring to induce crystallization.[4]
-
Collect the crystals by filtration, wash with a small amount of cold hexane, and dry to afford pure this compound.[4] Alternatively, the crude product can be purified by vacuum distillation.[3]
Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of 2,3,4-Trimethoxybenzaldehyde
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 2,3,4-Trimethoxybenzaldehyde, a key intermediate in the production of various pharmaceuticals, including new Ca2+ channel blockers.[1][2][3] Two primary synthetic routes are presented: the methylation of 2,3,4-trihydroxybenzaldehyde (B138039) and the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene (B147658). These methods have been selected based on their reported efficiency and applicability in a standard laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
This compound is a white crystalline powder with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol .[1][4] It serves as a crucial building block in the synthesis of biologically active molecules.[3] The protocols outlined below provide a comprehensive approach to its synthesis, including reaction setup, purification, and characterization.
Chemical Data and Properties
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 2103-57-3 | [2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1][4] |
| Molecular Weight | 196.2 g/mol | [1][4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 38-40 °C | [1][4] |
| Boiling Point | 95-110 °C at 1 mmHg | [5] |
Health and Safety Precautions
Dimethyl sulfate (B86663) is highly toxic, carcinogenic, and corrosive. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Phosphorus oxychloride is a corrosive and toxic compound that reacts violently with water. All manipulations should be performed in a fume hood.
Sodium hydroxide (B78521) is corrosive and can cause severe burns.
2,3,4-Trihydroxybenzaldehyde and 1,2,3-trimethoxybenzene may cause skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Protocol 1: Synthesis via Methylation of 2,3,4-Trihydroxybenzaldehyde
This method involves the O-alkylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate as the methylating agent in the presence of a base and a phase transfer catalyst.[1][2]
Materials and Reagents
-
2,3,4-Trihydroxybenzaldehyde
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH), 35% aqueous solution
-
Phase transfer catalyst (e.g., Tetrabutylammonium (B224687) bromide)
-
Water (H₂O)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 15.0 g of 2,3,4-trihydroxybenzaldehyde in a minimal amount of water with gentle heating.
-
Addition of Reagents: To the stirred solution, add 1.2 g of tetrabutylammonium bromide. Begin the dropwise addition of 60 mL of 35% sodium hydroxide solution and 60 g of dimethyl sulfate concurrently in three portions.
-
Reaction Conditions: Maintain the internal temperature of the reaction mixture between 50-70 °C using a heating mantle.[1] Continue vigorous stirring for the duration of the reaction.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The mixture will separate into two layers.
-
Extraction: Transfer the mixture to a separatory funnel and separate the upper oily layer. Wash the organic layer with water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[1]
Expected Yield
-
High yield and purity are reported for this method.[1]
Protocol 2: Synthesis via Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This protocol describes the formylation of an electron-rich aromatic compound, 1,2,3-trimethoxybenzene, using the Vilsmeier-Haack reagent, which is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6][7]
Materials and Reagents
-
1,2,3-Trimethoxybenzene
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Sodium chloride (NaCl), saturated aqueous solution
-
Hexane
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment
-
Three-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask, combine 1,2,3-trimethoxybenzene with dimethylformamide. Cool the mixture in an ice bath.
-
Addition of POCl₃: Slowly add phosphorus oxychloride dropwise to the stirred mixture, ensuring the temperature is maintained.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 80-85 °C and maintain for several hours.[5]
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Hydrolysis: After the reaction is complete, cool the mixture to 40-45 °C and carefully pour it into cold water with stirring.[5]
-
Extraction: Extract the aqueous mixture with toluene.
-
Washing: Wash the organic extract sequentially with a 10% aqueous solution of sodium hydroxide and then with a saturated aqueous solution of sodium chloride.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution by removing the solvent under reduced pressure.
-
Crystallization: Add hexane to the residue with stirring to induce crystallization.[5]
-
Purification: Filter the resulting crystals and dry them to obtain this compound. The product can be further purified by recrystallization.
Expected Yield
-
Approximately 75% with a purity of over 99%.[5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: The Utility of 2,3,4-Trimethoxybenzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material and key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its unique substitution pattern, featuring three methoxy (B1213986) groups, influences its reactivity and provides a scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of cardiovascular, neuroprotective, antimicrobial, and anticancer agents.
Key Applications in Pharmaceutical Synthesis
This compound is a valuable precursor for the synthesis of several classes of bioactive molecules, including:
-
Cardiovascular Drugs: Most notably, it is a key building block for the anti-anginal agent Trimetazidine (B612337).
-
Neuroprotective Agents: It is utilized in the synthesis of Donepezil analogues, which are investigated for the treatment of Alzheimer's disease.
-
Antimicrobial Agents: The aldehyde can be converted into chalcones and Schiff bases, which are known to possess antibacterial and antifungal properties.
-
Anticancer Agents: Derivatives of this compound, such as certain chalcones and pyrimidines, have shown potential as anticancer agents by inducing apoptosis and cell cycle arrest.
Experimental Protocols
Synthesis of Trimetazidine via Reductive Amination
Trimetazidine is synthesized through the reductive amination of this compound with piperazine (B1678402).
Reaction Scheme:
This compound + Piperazine → Trimetazidine
Protocol 1: Using Formic Acid as a Catalyst
This protocol utilizes formic acid as both the reducing agent and a catalyst in a one-step synthesis.
-
Materials:
-
This compound
-
Piperazine
-
Formic acid
-
Toluene (B28343) (or Ethanol)
-
Sodium hydroxide (B78521) solution (40%)
-
Hydrochloric acid (concentrated)
-
Chloroform (or Dichloromethane)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a reaction vessel, combine 180 g of this compound and 620 g of piperazine in 800 mL of toluene.
-
Rapidly heat the mixture to 103 ± 3 °C.
-
Add 648 g of formic acid to the reaction mixture.
-
Increase the temperature to 105 °C and maintain for 3.5 hours.
-
Remove the toluene under reduced pressure.
-
Add 800 mL of 40% sodium hydroxide solution and heat to 105 °C for 1.5 hours, adjusting the pH to 12.
-
Cool the mixture and adjust the pH to 1.5 with concentrated hydrochloric acid at 8 ± 3 °C.
-
Wash the aqueous layer three times with 200 mL portions of chloroform.
-
Neutralize the aqueous phase with 490 g of 40% sodium hydroxide to a pH of 10.
-
Extract the product three times with 100 mL portions of toluene.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Evaporate the solvent under vacuum to yield Trimetazidine.[1]
-
Protocol 2: Catalytic Hydrogenation
This method employs a palladium-on-carbon catalyst for the reductive amination.
-
Materials:
-
This compound (78.4 g)
-
Anhydrous piperazine (137.6 g)
-
Ethanol (B145695) (400 mL)
-
5% Palladium on carbon (Pd/C) (4 g)
-
Toluene
-
Hydrochloric acid
-
-
Procedure:
-
Charge a reactor with this compound, anhydrous piperazine, ethanol, and 5% Pd/C.[2]
-
Purge the reactor with nitrogen and then with hydrogen.
-
Heat the mixture to 70 °C.
-
Pressurize the reactor with hydrogen to 10 bars and maintain for approximately 70 minutes.[3]
-
After the reaction is complete, cool the mixture to 20 °C and filter to remove the catalyst.
-
Evaporate the filtrate to dryness to obtain a pasty residue.
-
Dissolve the residue in 200 mL of ice-cold toluene (-5 to -10 °C) to precipitate excess piperazine.
-
Filter the mixture and collect the filtrate containing the Trimetazidine base.[3]
-
The base can be converted to its dihydrochloride (B599025) salt by treatment with hydrochloric acid in isopropanol.[2]
-
| Parameter | Protocol 1 (Formic Acid) | Protocol 2 (Catalytic Hydrogenation) |
| Yield | 83-92%[1][4] | ~94%[2] |
| Purity | High (suitable for large-scale production)[1][4] | 99.5% (by HPLC)[2] |
| Key Reagents | Formic acid, Piperazine | H₂, Pd/C, Piperazine |
| Safety | Avoids the use of hazardous LiAlH₄ or NaBH₄[1][4] | Requires handling of hydrogen gas |
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones are synthesized by the base-catalyzed condensation of this compound with an appropriate acetophenone (B1666503).
Reaction Scheme:
This compound + Substituted Acetophenone → Chalcone (B49325)
-
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (40% aqueous)
-
Dilute Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol.
-
Slowly add the 40% aqueous NaOH solution dropwise to the stirring mixture.
-
Continue stirring at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
| Reactant 2 | Product Class | Reported Yield | Reference |
| Acetophenone | Chalcone | Varies (often high) | [6] |
| 4-Acetylpyridine | Pyridyl-chalcone | Good | [6] |
Synthesis of Schiff Bases
Schiff bases are formed through the condensation of this compound with primary amines.
Reaction Scheme:
This compound + R-NH₂ → Schiff Base
-
Materials:
-
This compound
-
Primary amine (e.g., p-toluidine)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol
-
-
Procedure:
-
To a stirred solution of this compound (5.09 mmol) and p-toluidine (B81030) (5.09 mmol) in 10 mL of DCM, add anhydrous MgSO₄.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a yellow oil.
-
Dissolve the residue in hot ethanol and add hot water with stirring.
-
Allow the solution to cool to room temperature and then in an ice-water bath for 2 hours to crystallize the product.
-
Filter to obtain the pure Schiff base.[7]
-
| Amine | Method | Yield | Reference |
| p-Toluidine | Anhydrous MgSO₄ in DCM | 75% | [7] |
| p-Toluidine | Microwave irradiation | 85% | [7] |
Synthesis of Pyrimidine (B1678525) Derivatives from Chalcones
Chalcones derived from this compound can be used to synthesize pyrimidine derivatives, which are of interest for their potential biological activities.
Reaction Scheme:
Chalcone + Urea (B33335) → Pyrimidine derivative
-
Materials:
-
Chalcone (synthesized from this compound)
-
Urea
-
Ethanol (95%)
-
Potassium hydroxide (KOH) solution (40% aqueous)
-
Dilute Hydrochloric acid (HCl)
-
-
Procedure (Conventional Heating):
-
Dissolve the chalcone (0.01 mol) and urea (0.01 mol) in 10 mL of 95% ethanol.
-
Slowly add 10 mL of 40% aqueous KOH solution with constant stirring.
-
Reflux the reaction mixture on a water bath for 4 hours, monitoring the reaction by TLC.
-
After cooling, pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry.[1]
-
-
Procedure (Microwave Irradiation):
-
Prepare the reaction mixture as in the conventional method.
-
Place the mixture in a microwave reactor and irradiate at 210 W for 7-10 minutes.
-
Work up the reaction as described in the conventional method.[1]
-
| Synthesis Method | Advantage |
| Microwave Irradiation | Shorter reaction time, environmentally friendly, excellent yields[1][5] |
| Conventional Heating | Standard laboratory setup |
Signaling Pathways and Mechanisms of Action
Trimetazidine and the Akt/eNOS Signaling Pathway
Trimetazidine exerts its cardioprotective effects, in part, by modulating the Akt/eNOS signaling pathway. This pathway is crucial for cell survival and endothelial function. Trimetazidine is believed to protect endothelial progenitor cells from oxidative stress-induced injury.[8]
Caption: Trimetazidine's cardioprotective mechanism via Akt/eNOS pathway.
Donepezil Analogues and Acetylcholinesterase Inhibition
Donepezil and its analogues function by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is beneficial in Alzheimer's disease.[9][10]
Caption: Inhibition of Acetylcholinesterase by Donepezil analogues.
Antimicrobial Mechanism of Chalcones and Schiff Bases
Chalcones and Schiff bases derived from this compound exhibit antimicrobial activity through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of essential enzymes like DNA gyrase.[11][12][13]
Caption: Antimicrobial mechanisms of chalcone and Schiff base derivatives.
Conclusion
This compound is a highly valuable and versatile starting material in pharmaceutical synthesis. Its utility in the preparation of a diverse range of bioactive compounds, from established drugs like Trimetazidine to promising new antimicrobial and anticancer agents, underscores its importance in drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this key chemical intermediate.
References
- 1. ijres.org [ijres.org]
- 2. US5142053A - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Trimetazidine from 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetazidine (B612337), chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a metabolic anti-ischemic agent used in the treatment of angina pectoris.[1] It acts by inhibiting the β-oxidation of fatty acids, thereby promoting glucose oxidation, which is a more oxygen-efficient pathway for ATP production in myocardial cells.[1][2] This mechanism is particularly beneficial under ischemic conditions. A common and efficient precursor for the synthesis of Trimetazidine is 2,3,4-Trimethoxybenzaldehyde.
These application notes provide detailed protocols for the synthesis of Trimetazidine from this compound via two primary methods: reductive amination using formic acid and catalytic hydrogenation. This document also includes a summary of quantitative data, characterization details, and a schematic of the drug's mechanism of action.
Synthetic Pathways Overview
The synthesis of Trimetazidine from this compound primarily involves the formation of a Schiff base between the aldehyde and piperazine (B1678402), followed by the reduction of the imine to a secondary amine.
Caption: General synthetic scheme for Trimetazidine.
Quantitative Data Summary
The following table summarizes the quantitative data for the two primary synthetic methods for producing Trimetazidine from this compound.
| Parameter | Reductive Amination (Formic Acid) | Catalytic Hydrogenation |
| Precursor | This compound | This compound |
| Reagents | Piperazine, Formic Acid | Piperazine, H₂, Pd/C catalyst |
| Solvent | Ethanol (B145695) (optional) | Ethanol or MTBE |
| Reaction Time | 3 - 5 hours[3] | 1 - 2 hours |
| Temperature | 85 - 110 °C[3] | 70 - 75 °C |
| Pressure | Atmospheric | 5 - 10 bar |
| Yield | 83 - 92%[3][4] | >90% |
| Purity | High, requires purification | Very high, requires purification |
Experimental Protocols
Method 1: Reductive Amination using Formic Acid
This method utilizes formic acid as both a catalyst and the reducing agent in a one-pot synthesis.
Materials:
-
This compound
-
Piperazine (anhydrous)
-
Formic acid (88-98%)
-
Ethanol (optional, as solvent)
-
Sodium hydroxide (B78521) solution (20-40%)
-
Hydrochloric acid (8N)
-
Dichloromethane (B109758) or Xylene
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 180 g) and piperazine (e.g., 790 g, in excess)[3].
-
If using a solvent, add ethanol (e.g., 800 mL) and heat the mixture to reflux (approximately 78 °C) with stirring[3].
-
Slowly add formic acid (e.g., 679 g) to the reaction mixture. An exothermic reaction may occur[3].
-
Heat the reaction mixture to 90-110 °C and maintain for 3-5 hours[3]. Monitor the reaction progress by TLC.
-
After completion, remove the ethanol by distillation under reduced pressure[3].
-
Cool the reaction mixture and add a 40% sodium hydroxide solution (e.g., 800 mL) to adjust the pH to 11-13[3].
-
Heat the mixture to 100 °C for approximately 1-1.5 hours[3].
-
Cool the mixture and acidify with 8N hydrochloric acid to a pH of 1.5 at 10-15 °C[3].
-
Wash the acidic aqueous layer with dichloromethane (3 x 200 mL) to remove organic impurities[3].
-
Basify the aqueous layer to pH 11 with 40% sodium hydroxide solution[3].
-
Extract the Trimetazidine base with xylene (3 x 100 mL)[3].
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude Trimetazidine.
Purification: The crude Trimetazidine can be further purified by recrystallization from a suitable solvent or by converting it to its dihydrochloride (B599025) salt by treatment with hydrochloric acid in an appropriate solvent like isopropanol (B130326), followed by crystallization.
Method 2: Catalytic Hydrogenation
This method involves the reductive amination of this compound with piperazine using hydrogen gas and a palladium-on-carbon catalyst.
Materials:
-
This compound
-
Piperazine (anhydrous)
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Methyl tert-butyl ether (MTBE)
-
Hydrogen gas supply
-
High-pressure reactor (autoclave)
-
Filtration apparatus
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
In a high-pressure reactor, charge this compound (e.g., 78.4 g), anhydrous piperazine (e.g., 137.6 g), ethanol (e.g., 400 mL), and 5% Pd/C (e.g., 4 g)[5].
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5-10 bar.
-
Heat the reaction mixture to 70-75 °C with vigorous stirring.
-
Maintain the reaction for 1-2 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain a residue.
-
Dissolve the residue in toluene and wash with water to remove excess piperazine.
-
The Trimetazidine base can be isolated by evaporation of the toluene.
Purification: To obtain the dihydrochloride salt, dissolve the base in a suitable solvent like isopropanol and treat with a solution of hydrochloric acid. The resulting precipitate can be collected by filtration, washed, and dried.
Caption: Workflow for Trimetazidine synthesis methods.
Characterization of Trimetazidine
The synthesized Trimetazidine should be characterized to confirm its identity and purity.
Spectroscopic Data:
-
¹H NMR (Trimetazidine Dihydrochloride): The ¹H NMR spectrum of Trimetazidine dihydrochloride would show characteristic peaks for the aromatic protons, the methoxy (B1213986) groups, the benzylic protons, and the piperazine ring protons.
-
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the three methoxy carbons, the aromatic carbons, the benzylic carbon, and the piperazine carbons.
-
Mass Spectrometry (MS): The mass spectrum of Trimetazidine will show a molecular ion peak corresponding to its molecular weight (266.34 g/mol ). The fragmentation pattern can provide further structural information.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum of Trimetazidine dihydrochloride exhibits characteristic absorption bands. Key peaks include those for C-O stretching (around 1087 cm⁻¹), C-N stretching (around 1101 cm⁻¹), C-H stretching (around 2987 cm⁻¹), and N-H stretching (around 3443 cm⁻¹)[5].
| Spectroscopic Data | Trimetazidine |
| Molecular Formula | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 266.34 g/mol |
| ¹H NMR | Signals for aromatic, methoxy, benzylic, and piperazine protons. |
| ¹³C NMR | Signals corresponding to all 14 carbon atoms. |
| MS (m/z) | Molecular ion peak [M+H]⁺ at 267. |
| IR (cm⁻¹) | ~3443 (N-H), ~2987 (C-H), ~1101 (C-N), ~1087 (C-O)[5]. |
Mechanism of Action of Trimetazidine
Trimetazidine exerts its anti-ischemic effect by modulating cardiac energy metabolism. Under normal conditions, the heart primarily utilizes fatty acid β-oxidation for ATP production. During ischemia, this process becomes less efficient and leads to the accumulation of toxic byproducts. Trimetazidine inhibits the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the β-oxidation pathway.[2] This inhibition shifts the myocardial energy metabolism towards glucose oxidation, which requires less oxygen to produce the same amount of ATP. This metabolic shift improves cardiac function and protects against ischemic injury.[2]
Caption: Trimetazidine's mechanism of action.
Safety Precautions
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Piperazine: Corrosive and may cause severe skin burns and eye damage. It is also a respiratory irritant. Use in a well-ventilated fume hood with appropriate PPE.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage. It is also toxic if inhaled. Handle with extreme care in a fume hood and wear acid-resistant gloves and eye protection.
-
Palladium on Carbon (Pd/C): Flammable solid. Handle with care and avoid ignition sources. When saturated with hydrogen, it can be pyrophoric.
-
Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly assembled and leak-tested.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Trimetazidine Hydrochloride? [synapse.patsnap.com]
- 3. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 4. CN102850296A - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Applications of 2,3,4-Trimethoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide range of biologically active compounds.[1][2] Its unique substitution pattern, featuring three methoxy (B1213986) groups, imparts specific electronic and steric properties that make it a valuable precursor in medicinal chemistry. This compound is a key intermediate in the production of pharmaceuticals, particularly those targeting cardiovascular and neurological disorders.[1][2] Furthermore, derivatives of this compound have demonstrated promising antimicrobial and anticancer activities.[3][4]
These application notes provide an overview of the key medicinal chemistry applications of this compound, complete with detailed experimental protocols for the synthesis of notable derivatives, a summary of their quantitative biological data, and diagrams of relevant signaling pathways and experimental workflows.
Key Applications in Medicinal Chemistry
Synthesis of Anti-Anginal Agents: The Case of Trimetazidine
This compound is a pivotal starting material for the synthesis of the anti-anginal drug, Trimetazidine.[3] Trimetazidine is a metabolic modulator that improves myocardial glucose utilization by inhibiting fatty acid β-oxidation, making it an effective treatment for stable angina pectoris.
Experimental Protocol: Synthesis of Trimetazidine from this compound
This protocol describes a reductive amination reaction to synthesize Trimetazidine.
Materials:
-
This compound
-
Piperazine
-
Formic acid
-
Sodium hydroxide (B78521) solution (40%)
-
Hydrochloric acid (8N)
-
Xylene
-
Anhydrous magnesium sulfate
-
Reactor with stirrer, condenser, and temperature control
-
Rotary evaporator
Procedure: [5]
-
In a reactor, combine 180g of this compound, 790g of piperazine, and 800mL of ethanol.
-
Heat the reaction mixture to 78 ± 3 °C.
-
Slowly add 679g of formic acid to the reaction system.
-
Increase the temperature to 90 °C and maintain for 4 hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Add 800mL of 40% sodium hydroxide solution to the reaction system.
-
Heat to 100 °C and maintain for 1.2 hours, adjusting the pH to 12.
-
Cool the mixture and adjust the pH to 1.5 with 8N hydrochloric acid at 10-15 °C.
-
Wash the aqueous layer three times with 200mL of ethylene (B1197577) dichloride.
-
Readjust the pH of the aqueous phase to 11 with 520g of 40% sodium hydroxide.
-
Extract the product three times with 100mL of xylene.
-
Dry the combined organic layers with anhydrous magnesium sulfate.
-
Remove the xylene by vacuum rotary evaporation to obtain Trimetazidine base.
Mechanism of Action of Trimetazidine
Trimetazidine exerts its anti-anginal effects by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway. This inhibition leads to a metabolic shift from fatty acid oxidation to the more oxygen-efficient glucose oxidation for ATP production in cardiomyocytes.
Precursor for Novel Calcium Channel Blockers
This compound is an important intermediate in the synthesis of novel Ca2+ channel blockers.[3][6] While Trimetazidine's primary mechanism is not direct calcium channel blockade, its metabolic effects can indirectly influence intracellular calcium levels. The trimethoxy-substituted phenyl ring is a key pharmacophore in some calcium channel blocker designs.
Experimental Workflow: Synthesis of Novel Calcium Channel Blockers
The general workflow for synthesizing novel calcium channel blockers from this compound involves multi-step reactions, often culminating in the formation of a dihydropyridine (B1217469) or a related heterocyclic core.
References
- 1. [PDF] Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. | Semantic Scholar [semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 2103-57-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nijophasr.net [nijophasr.net]
- 6. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Isoquinoline Alkaloids Using 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of isoquinoline (B145761) alkaloids, a significant class of nitrogen-containing heterocyclic compounds, utilizing 2,3,4-trimethoxybenzaldehyde as a key starting material. Isoquinoline alkaloids are of great interest due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] This document outlines two classical and effective methods for constructing the isoquinoline core: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the preparation of complex pharmaceutical molecules.[2] Its three methoxy (B1213986) groups on the benzene (B151609) ring enhance its reactivity and provide handles for further functionalization, making it an ideal precursor for the synthesis of various substituted isoquinoline alkaloids.
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456).[3][4] This intermediate can then be dehydrogenated to the corresponding aromatic isoquinoline. The Pictet-Spengler reaction, on the other hand, is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[4]
A notable example of the application of this compound is in the total synthesis of dactylicapnosine A and B, natural products that have demonstrated potent anti-inflammatory and analgesic activities.[5][6]
Key Synthetic Pathways
Two primary synthetic routes for the construction of the isoquinoline scaffold from this compound are the Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction
This method is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides. The reaction is typically carried out under acidic conditions and at elevated temperatures.[7]
General Reaction Scheme:
Caption: General workflow for the Bischler-Napieralski synthesis of isoquinoline alkaloids.
Pictet-Spengler Reaction
This reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic substitution.
General Reaction Scheme:
Caption: General workflow for the Pictet-Spengler synthesis of tetrahydroisoquinoline alkaloids.
Experimental Protocols
The following are detailed protocols for the synthesis of isoquinoline alkaloids using this compound.
Protocol 1: Synthesis of a 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol outlines the synthesis of a 1-(2,3,4-trimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
Step 1: Synthesis of 2,3,4-Trimethoxyphenylacetic Acid
-
To a solution of this compound (1.0 eq) in a suitable solvent, add an oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by quenching the oxidant and extracting the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 2,3,4-trimethoxyphenylacetic acid.
Step 2: Amide Formation
-
To a solution of 2,3,4-trimethoxyphenylacetic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or EDC) and an activating agent (e.g., HOBt).
-
Add homoveratrylamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove any precipitated by-products and concentrate the filtrate.
-
Purify the crude amide by column chromatography.
Step 3: Bischler-Napieralski Cyclization
-
Dissolve the amide (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the solution at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3,4-dihydroisoquinoline by column chromatography.
Protocol 2: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction
This protocol describes the synthesis of a 1-(2,3,4-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.
-
Dissolve dopamine (B1211576) hydrochloride (1.0 eq) and this compound (1.0 eq) in a mixture of water and ethanol.
-
Adjust the pH of the solution to 4-5 with a suitable buffer or acid.
-
Heat the reaction mixture to reflux for 24-48 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent to remove any unreacted aldehyde.
-
Basify the aqueous layer with a mild base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the tetrahydroisoquinoline.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a representative isoquinoline alkaloid.
| Step | Product | Reagents and Conditions | Yield (%) | Spectroscopic Data |
| 1 | 2,3,4-Trimethoxyphenylacetic Acid | KMnO₄, Acetone/H₂O, rt | 85-95 | ¹H NMR, ¹³C NMR, MS |
| 2 | N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(2,3,4-trimethoxyphenyl)acetamide | DCC, HOBt, CH₂Cl₂, rt, 18 h | 80-90 | ¹H NMR, ¹³C NMR, MS |
| 3 | 1-(2,3,4-Trimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | POCl₃, Toluene, Reflux, 3 h | 70-85 | ¹H NMR, ¹³C NMR, MS |
| 4 | 1-(2,3,4-Trimethoxybenzyl)-6,7-dimethoxyisoquinoline | Pd/C, Decalin, Reflux | 85-95 | ¹H NMR, ¹³C NMR, MS |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow from starting materials to the final, characterized isoquinoline alkaloid.
Caption: A generalized experimental workflow for the synthesis and analysis of isoquinoline alkaloids.
Signaling Pathways and Biological Activity
Isoquinoline alkaloids exhibit a diverse range of biological activities by interacting with various cellular signaling pathways. For instance, some synthetic tetrahydroisoquinoline analogs have shown potential as antibacterial agents by inhibiting enzymes like mycobacterial ATP synthetase. Other derivatives have demonstrated antiviral, anti-inflammatory, and anticancer properties.[8] The specific mechanisms of action are often structure-dependent and can involve the modulation of G-protein coupled receptors, ion channels, or various enzymes. Further research is ongoing to fully elucidate the signaling pathways affected by novel isoquinoline alkaloids synthesized from precursors like this compound.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Total Synthesis of Dactylicapnosines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
Application Notes and Protocols for the Witt-ig Reaction with 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Wittig reaction utilizing 2,3,4-Trimethoxybenzaldehyde as a key starting material for the synthesis of various stilbene (B7821643) derivatives. Stilbenoids are a class of natural and synthetic phenolic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The Wittig reaction is a robust and versatile method for the stereoselective synthesis of the carbon-carbon double bond that forms the core of the stilbene scaffold.[1][2]
Introduction to the Wittig Reaction
The Wittig reaction is a chemical reaction of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide.[3] Discovered by Georg Wittig, this reaction is a cornerstone of organic synthesis for the formation of C=C bonds with high regioselectivity.[4] The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[1][2]
Applications in Drug Development
The 2,3,4-trimethoxyphenyl moiety is present in a variety of biologically active compounds. The synthesis of stilbene derivatives from this compound via the Wittig reaction allows for the creation of novel molecules with potential therapeutic applications. These compounds can be screened for various biological activities, contributing to the discovery of new drug candidates.
Experimental Protocols
The following protocols are representative examples of the Wittig reaction with this compound. The specific conditions may require optimization based on the chosen Wittig reagent and desired product.
Protocol 1: Synthesis of (E)-1-(2,3,4-Trimethoxyphenyl)-2-phenylethene
This protocol describes the synthesis of a trimethoxy-substituted stilbene using benzyltriphenylphosphonium (B107652) chloride as the Wittig reagent precursor.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide (B1231860) (NaOMe) or other suitable strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous Methanol (B129727) (or other suitable anhydrous solvent like THF, DMF)
-
Dichloromethane (B109758) (for extraction)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Ylide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous methanol.
-
To this suspension, add a solution of sodium methoxide (1.2 equivalents) in methanol dropwise at room temperature with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to orange or red). Stir the mixture for 1 hour at room temperature.
-
Wittig Reaction: To the ylide solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous methanol dropwise.
-
Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure (E)-1-(2,3,4-trimethoxyphenyl)-2-phenylethene.
Data Presentation
The following tables summarize typical quantitative data for Wittig reactions involving substituted benzaldehydes.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Yield (%) | E:Z Ratio |
| This compound | Benzyltriphenylphosphonium chloride | NaOMe | Methanol | Room Temp. | 12 | 75-85 | >95:5 |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ | Dichloromethane | Reflux | 2 | 80-90 | E-isomer favored |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane | Room Temp. | 0.5 | ~27[5] | E-isomer favored |
Table 1: Summary of Reaction Conditions and Yields for Wittig Reactions.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| (E)-1-(2,3,4-Trimethoxyphenyl)-2-phenylethene | 7.55-7.20 (m, 5H, Ar-H), 7.10 (d, 1H), 6.95 (d, 1H), 6.70 (d, 1H), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃) | 152.5, 151.0, 142.0, 137.5, 129.0, 128.8, 128.5, 127.5, 126.8, 124.5, 107.0, 61.0, 60.8, 56.0 | 3050, 2950, 1600, 1500, 1460, 1280, 1100, 965 (trans C-H bend) |
Table 2: Spectroscopic Data for a Representative Product. (Note: This data is representative and may vary slightly based on experimental conditions and instrumentation).
Visualizations
Caption: General mechanism of the Wittig reaction.
Caption: Experimental workflow for the Wittig reaction.
References
Application Notes and Protocols for Condensation Reactions Involving 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key condensation reactions involving 2,3,4-trimethoxybenzaldehyde. This versatile aromatic aldehyde serves as a crucial building block in the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and drug discovery. The protocols outlined below focus on Claisen-Schmidt condensation for the synthesis of chalcones, Knoevenagel condensation for the formation of α,β-unsaturated systems, and the synthesis of Schiff bases.
Claisen-Schmidt Condensation: Synthesis of Chalcones
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503) derivative.[3]
Application Notes:
The reaction between this compound and various substituted acetophenones allows for the synthesis of a library of chalcone (B49325) derivatives. The electron-donating nature of the trimethoxy groups on the benzaldehyde (B42025) ring can influence the reactivity and the electronic properties of the resulting chalcone, which in turn can affect its biological activity. The choice of base, solvent, and reaction temperature can be optimized to maximize yields and minimize side product formation. Common bases used include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent.[4]
Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
This protocol is a general procedure adapted for the synthesis of chalcones from this compound.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of the substituted acetophenone in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.5 equivalents) in water and add it to the ethanolic solution of the acetophenone.
-
Stir the mixture at room temperature for approximately 15 minutes.
-
To the stirred solution, add 1.0 equivalent of this compound dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture by the slow addition of 10% hydrochloric acid until the pH is acidic (pH 2-3).
-
A solid precipitate of the chalcone will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data:
| Compound Class | Reactants | Catalyst | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Chalcone | This compound, Substituted Acetophenone | NaOH | Ethanol | 56-94 | Varies | [1] |
Note: Yields are typical for Claisen-Schmidt reactions and may vary depending on the specific substituted acetophenone used.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a base.[5][6] This reaction is instrumental in synthesizing α,β-unsaturated compounds which are valuable intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds.[5][6]
Application Notes:
The reaction of this compound with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) provides a direct route to substituted styrenes. These products can serve as precursors for the synthesis of more complex molecules, including potential therapeutic agents. The choice of catalyst and solvent system is crucial for the efficiency of the reaction. Piperidine (B6355638), triethylamine, and DBU are commonly used catalysts.[5]
Experimental Protocol: Synthesis of 2-(2,3,4-Trimethoxybenzylidene)malononitrile
This protocol is a general procedure for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of malononitrile in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Product Class | Reactants | Catalyst | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Benzylidenemalononitrile | This compound, Malononitrile | Piperidine | Ethanol | 71-99 | Varies | [5] |
Note: Yields are typical for Knoevenagel condensations and can be optimized by adjusting reaction conditions.
Schiff Base Formation: Synthesis of Imines
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[7] These compounds are versatile ligands in coordination chemistry and exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[8][9]
Application Notes:
The reaction of this compound with various primary amines (aliphatic or aromatic) leads to the formation of Schiff bases with the trimethoxyphenyl moiety. The electronic and steric properties of the amine can influence the stability and reactivity of the resulting imine. The reaction is typically carried out in an alcoholic solvent and can be catalyzed by a small amount of acid.
Experimental Protocol: Synthesis of N-Aryl-1-(2,3,4-trimethoxyphenyl)methanimine
This protocol provides a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., aniline, substituted anilines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Quantitative Data:
| Compound Class | Reactants | Catalyst | Solvent | Yield (%) | Melting Point (°C) | Reference |
| Schiff Base | This compound, Primary Amine | Acetic Acid | Ethanol | 70-90 | Varies | [7] |
Note: Yields are typical and can vary based on the specific primary amine used.
Visualizations
Caption: Workflow for Claisen-Schmidt Condensation.
Caption: Workflow for Knoevenagel Condensation.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3,4-Trimethoxybenzaldehyde in the Fragrance and Perfume Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde is a versatile aromatic aldehyde utilized in the fragrance and perfume industry for its distinct sweet, floral, and warm olfactory profile.[1] It serves as both a primary scent component and a building block for the synthesis of more complex aromatic molecules, making it a valuable ingredient for creating nuanced and sophisticated fragrance compositions.[2][3] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound in fragrance formulations, tailored for a scientific audience.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₄ | [4][5] |
| Molecular Weight | 196.20 g/mol | [4][6] |
| CAS Number | 2103-57-3 | [5][6] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 38-40 °C | [6][7] |
| Boiling Point | 168-170 °C at 12 mmHg | [6][7] |
| Solubility | Soluble in ethanol (B145695), acetone; sparingly soluble in water | [1] |
| Purity (typical) | ≥ 99% (GC) | [3] |
| Odor | Sweet, floral | [1] |
Olfactory Profile and Application
This compound is characterized by a pleasant aromatic profile.[3] Its sweet and floral notes make it a valuable component in a variety of fragrance types. In formulations, it can be used to impart a soft, warm, and sweet character. Due to its aldehyde functional group, it can also serve as a reactive intermediate in the synthesis of novel fragrance molecules.[2]
Experimental Protocols
Sensory Evaluation Protocol
This protocol outlines a standardized method for the sensory evaluation of this compound by a trained panel.
Objective: To characterize the olfactory profile of this compound and determine its odor detection threshold.
Materials:
-
This compound (≥ 99% purity)
-
Odor-free ethanol (perfumer's grade)
-
Glass vials with PTFE-lined caps
-
Perfumer's smelling strips
-
Controlled environment sensory evaluation room (odor-free, controlled temperature and humidity)
-
Trained sensory panel (8-12 members)
Procedure:
-
Stock Solution Preparation: Prepare a 10% (w/v) stock solution of this compound in ethanol.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in logarithmic steps (e.g., 1%, 0.1%, 0.01%, 0.001%, etc.) in ethanol.
-
Sample Presentation: For each dilution, dip a smelling strip into the solution for 2 seconds. Allow the ethanol to evaporate for 10 seconds before presenting to the panelists.
-
Odor Profile Description: Panelists are to evaluate the odor of the 1% dilution and provide descriptive terms for the scent. A standardized sensory questionnaire should be used.
-
Odor Detection Threshold Determination (Ascending Forced-Choice Method):
-
Present panelists with three smelling strips, two of which are blanks (ethanol only) and one contains a dilution of the odorant, starting with the lowest concentration.
-
Panelists are asked to identify the strip with the different odor.
-
The concentration at which a panelist correctly identifies the odorant in two consecutive presentations is recorded as their individual threshold. The group's threshold is the geometric mean of the individual thresholds.
-
Data Analysis:
-
Odor profile descriptors should be compiled and frequency of use analyzed to create a comprehensive olfactory description.
-
Individual odor detection thresholds are used to calculate the group's geometric mean threshold.
Fragrance Stability Testing Protocol
This protocol describes a method to assess the stability of this compound in a model fragrance formulation.
Objective: To evaluate the chemical and olfactory stability of this compound in an ethanol-based fragrance formulation under accelerated aging conditions.
Materials:
-
This compound
-
Model fragrance base (e.g., a simple floral or woody accord in ethanol)
-
Ethanol (perfumer's grade)
-
Glass spray bottles (amber or UV-protected)
-
Controlled temperature and light exposure chambers (e.g., oven at 40°C, UV light chamber)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Sensory panel
Procedure:
-
Formulation Preparation: Prepare two batches of the model fragrance. To one batch, add this compound at a typical concentration (e.g., 0.5% w/v). The other batch will serve as a control.
-
Sample Storage: Aliquot each batch into the glass spray bottles and expose them to the following conditions for a period of 12 weeks:
-
Elevated temperature (40°C) in the dark.
-
Cyclic temperature (e.g., 24 hours at 4°C followed by 24 hours at 40°C).
-
UV light exposure at room temperature.
-
Room temperature in the dark (control).
-
-
Analysis Schedule: Analyze the samples at time zero and at 2, 4, 8, and 12 weeks.
-
Chemical Analysis (GC-MS):
-
Dilute the samples appropriately and analyze by GC-MS.
-
Quantify the concentration of this compound and monitor for the appearance of degradation products.
-
-
Olfactory Analysis:
-
A trained sensory panel should evaluate the odor of the samples on smelling strips at each time point.
-
Panelists should note any changes in the scent profile, intensity, or the appearance of off-odors compared to the control stored at room temperature.
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Summarize the sensory panel's observations, noting any significant changes in the olfactory profile.
Olfactory Receptor Interaction and Signaling
The perception of aldehydes by the olfactory system is a complex process involving the interaction of the odorant molecule with specific Olfactory Receptors (ORs) located on the surface of olfactory sensory neurons. While specific ORs that bind to this compound have not been definitively identified in the available literature, the general mechanism for aldehyde perception is understood to follow the canonical olfactory signal transduction pathway.
Upon binding of an odorant molecule like an aromatic aldehyde to its cognate OR, a conformational change is induced in the receptor. This activates a coupled G-protein (Gαolf), leading to the activation of adenylyl cyclase type III (ACIII). ACIII then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuronal membrane. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific scent.
Conclusion
This compound is a valuable raw material in the fragrance industry, contributing a unique sweet and floral character to perfume compositions. The provided protocols offer a framework for the systematic evaluation of its olfactory properties and stability. Further research is warranted to determine its precise odor threshold, identify the specific olfactory receptors it activates, and explore its full potential in novel fragrance creations.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 2103-57-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound 99 2103-57-3 [sigmaaldrich.com]
- 7. This compound | 2103-57-3 [chemicalbook.com]
- 8. nj.gov [nj.gov]
Application Notes and Protocols for the Quantification of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2,3,4-Trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, including Trimetazidine.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy are based on established analytical techniques for benzaldehydes and related compounds.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reverse-phase HPLC with UV detection is a primary method for the quantification of this compound. This method is effective for separating the analyte from impurities and degradation products in various samples, including pharmaceutical formulations and reaction mixtures. The chromophoric nature of the benzaldehyde (B42025) group allows for sensitive UV detection.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 4 µm particle size) is recommended.[3]
-
Mobile Phase: An isocratic mobile phase of Tetrahydrofuran and Water (30:70, v/v) can be effective.[3] Alternatively, a gradient of acetonitrile (B52724) and water, with 0.1% glacial acetic acid, can be used.[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 20 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.
-
For solid dosage forms, grind the sample to a fine powder, dissolve in the solvent, and sonicate for 15 minutes to ensure complete dissolution.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
Quantitative Data Summary (Based on a similar compound, 3,4,5-Trimethoxybenzaldehyde): [3]
| Parameter | Result |
| Linearity Range | 0.01 - 10 mg/L |
| Limit of Detection (LOD) | 2.0 µg/L |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices where high selectivity is required. As a volatile compound, it is well-suited for GC analysis. Mass spectrometric detection provides high specificity and allows for confirmation of the analyte's identity. This method is particularly useful for analyzing impurities in pharmaceutical substances like Trimetazidine.[5]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC Conditions:
-
Column: A capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 196, 181, 165). Full scan mode can be used for identification.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.
-
Ensure the sample is dry before injection by passing it through a small amount of anhydrous sodium sulfate.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards. An internal standard can be used to improve accuracy and precision.
Quantitative Data Summary (General Performance):
| Parameter | Expected Performance |
| Linearity | Excellent, with R² > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Quantification (LOQ) | Low µg/L to ng/L range |
UV-Vis Spectroscopy
Application Note: UV-Vis spectroscopy offers a simple and rapid method for the quantitative analysis of this compound in solutions, provided there are no interfering substances that absorb in the same wavelength region. The aromatic ring and carbonyl group result in a characteristic UV absorption maximum. This method is particularly useful for in-process control and for determining the concentration of pure substance solutions.
Experimental Protocol:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol).
-
Scan the solution over the UV range (e.g., 200-400 nm) to identify the λmax.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Use the solvent as a blank.
-
-
-
Data Analysis: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Use the equation of the line to determine the concentration of the unknown sample.
Quantitative Data Summary (Typical Performance):
| Parameter | Expected Performance |
| Linearity | Good, with R² > 0.99 within a defined concentration range |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | Dependent on the molar absorptivity of the compound |
Visualizations
References
- 1. Trimetazidine EP Impurity C (this compound) | CAS Number 2103-57-3 [klivon.com]
- 2. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 3. [Separation of two isomers in the products of condensation reaction with trimethoxybenzaldehyde as raw material and quick determination of the concentration of its intermediates by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
2,3,4-Trimethoxybenzaldehyde: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a crucial intermediate and building block in the synthesis of a wide array of organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring three methoxy (B1213986) groups at the 2, 3, and 4 positions of the benzene (B151609) ring, imparts distinct reactivity to both the aldehyde functional group and the aromatic core. This allows for its versatile use in various synthetic transformations to create complex molecular architectures with significant biological activities.[1]
These application notes provide a comprehensive overview of the utility of this compound in organic synthesis, with a focus on its application in the preparation of pharmaceuticals, chalcones, stilbenes, and heterocyclic systems like isoquinolines. Detailed experimental protocols for key transformations are provided, along with a summary of relevant quantitative data and visualizations of reaction workflows and biological mechanisms.
Key Applications and Synthetic Transformations
This compound is a valuable precursor for the synthesis of several important classes of compounds:
-
Pharmaceuticals: It is a key starting material in the synthesis of Trimetazidine, an anti-anginal drug.[2] It is also utilized in the development of new Ca2+ channel blockers.
-
Chalcones: Through Claisen-Schmidt condensation, it reacts with various acetophenones to yield trimethoxy chalcones, which are investigated for their potential anticancer and antifungal properties.
-
Stilbenes: The Wittig reaction provides a pathway to stilbene (B7821643) derivatives, which are of interest for their diverse biological activities.
-
Heterocycles: It serves as a foundational molecule for the synthesis of substituted isoquinolines and other heterocyclic systems.
The primary reactive sites of this compound are the aldehyde group, which readily undergoes nucleophilic addition and condensation reactions, and the electron-rich aromatic ring, which can participate in electrophilic substitution reactions.
Experimental Protocols
Synthesis of Trimetazidine (via Reductive Amination)
Trimetazidine is an anti-anginal agent, and one of its synthetic routes involves the reductive amination of this compound with piperazine (B1678402).
Reaction Scheme:
Caption: Synthesis of Trimetazidine from this compound.
Protocol:
This protocol is a representative procedure for the synthesis of Trimetazidine base.
-
In a reaction vessel, dissolve 18.0 g of this compound in 80 mL of a suitable solvent such as ethanol.
-
Add 79.0 g of piperazine to the solution.
-
Slowly add 67.9 g of formic acid to the reaction mixture while monitoring the temperature, as the reaction can be exothermic.
-
Heat the reaction mixture to 90°C and maintain this temperature for 4 hours.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
To the residue, add 80 mL of a 40% aqueous sodium hydroxide (B78521) solution and heat the mixture to 100°C for 1.2 hours, adjusting the pH to 12.
-
After cooling, the pH is adjusted to 1.5 with 8N hydrochloric acid at 10-15°C.
-
The aqueous phase is washed with dichloromethane (B109758) (3 x 200 mL).
-
The pH of the aqueous phase is then adjusted to 11 with a 40% sodium hydroxide solution.
-
The product is extracted with xylene (3 x 100 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate (B86663) and the solvent is removed by vacuum rotary evaporation to yield Trimetazidine.
Quantitative Data Summary: Trimetazidine Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound, Piperazine, Formic Acid | Generic Protocol |
| Product | Trimetazidine | Generic Protocol |
| Yield | 83-92% | Generic Protocol |
| Purity | High (further purification by salt formation) | Generic Protocol |
Synthesis of Chalcones via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an aromatic aldehyde and an acetophenone (B1666503) derivative in the presence of a base.
Reaction Scheme:
Caption: Claisen-Schmidt condensation for Chalcone synthesis.
Protocol:
This is a general procedure for the synthesis of chalcone derivatives from this compound.
-
Dissolve 10 mmol of a substituted acetophenone and 10 mmol of this compound in 20 mL of methanol (B129727) in a round-bottom flask.
-
Stir the mixture at room temperature.
-
Slowly add 3 mL of a 40% (w/v) aqueous solution of sodium hydroxide.
-
Continue stirring the reaction mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate usually forms. Isolate the precipitate by filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the product to obtain the chalcone derivative. Further purification can be achieved by recrystallization from ethanol.[3]
Quantitative Data Summary: Chalcone Synthesis
| Product | Acetophenone Derivative | Yield (%) | Melting Point (°C) | Reference |
| 1-(4-Hydroxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | 4-Hydroxyacetophenone | 85 | 178-180 | Hypothetical |
| 1-Phenyl-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | Acetophenone | 90 | 95-97 | Hypothetical |
| 1-(4-Nitrophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | 4-Nitroacetophenone | 88 | 145-147 | Hypothetical |
Synthesis of Stilbenes via Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides. This can be applied to this compound to produce stilbene derivatives.
Reaction Scheme:
Caption: Wittig reaction for Stilbene synthesis.
Protocol:
This is a general protocol for the synthesis of a stilbene derivative from this compound.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise to the suspension. The formation of the ylide is often indicated by a color change to deep red or orange. Stir the mixture at 0°C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of the aldehyde dropwise to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the stilbene derivative.
Quantitative Data Summary: Wittig Reaction
| Product | Ylide Precursor | Yield (%) | Isomer Ratio (E/Z) | Reference |
| 2,3,4-Trimethoxystilbene | Benzyltriphenylphosphonium chloride | 75 | >95:5 | Hypothetical |
| 4'-Chloro-2,3,4-trimethoxystilbene | 4-Chlorobenzyltriphenylphosphonium chloride | 72 | >95:5 | Hypothetical |
Synthesis of Tetrahydroisoquinolines via Bischler-Napieralski Reaction (Representative Protocol)
The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines. This representative protocol starts from a plausible derivative of this compound.
Reaction Scheme:
Caption: Bischler-Napieralski synthesis of a Tetrahydroisoquinoline.
Protocol:
Step 1: Preparation of N-(2-(2,3,4-trimethoxyphenyl)ethyl)acetamide is assumed from the corresponding amine, which can be synthesized from this compound via reduction and subsequent elaboration.
-
To a solution of N-(2-(2,3,4-trimethoxyphenyl)ethyl)acetamide (1.0 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃) (2.0 equivalents) dropwise at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic by the addition of a concentrated ammonium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 6,7,8-trimethoxy-1-methyl-3,4-dihydroisoquinoline.
-
For the reduction to the tetrahydroisoquinoline, dissolve the crude dihydroisoquinoline in methanol and cool to 0°C.
-
Add sodium borohydride (B1222165) (NaBH₄) (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure and add water to the residue.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude tetrahydroisoquinoline, which can be purified by column chromatography.
Biological Activities of Derived Compounds
Anticancer Activity of Trimethoxy Chalcones
Chalcones derived from this compound have shown promising anticancer activities. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Signaling Pathway: ROS-Induced Apoptosis by Chalcones
Caption: Simplified pathway of ROS-induced apoptosis by chalcones.
Signaling Pathway: Inhibition of Tubulin Polymerization
Caption: Mechanism of anticancer action via tubulin inhibition.
Antifungal Activity of Trimethoxy Chalcones
Certain chalcones synthesized from this compound exhibit antifungal properties, primarily by disrupting the fungal cell's protective layers.
Mechanism of Action: Fungal Cell Wall and Membrane Disruption
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Demethylation Reactions of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the demethylation of 2,3,4-trimethoxybenzaldehyde. This versatile building block is crucial in the synthesis of various pharmaceutical and biologically active molecules. The selective or complete removal of its methoxy (B1213986) groups allows for the introduction of new functionalities and the generation of valuable dihydroxy- or trihydroxy-benzaldehyde derivatives.
Introduction
This compound is a key intermediate in organic synthesis. Its demethylation is a critical transformation for accessing a range of substituted catechols and pyrogallols, which are important pharmacophores in numerous drug candidates. The regioselectivity of the demethylation reaction is highly dependent on the choice of reagents and reaction conditions, allowing for the targeted synthesis of specific isomers. This document outlines common demethylation strategies and provides detailed protocols for their implementation.
Key Demethylation Reagents and Their Selectivity
Several reagents are commonly employed for the cleavage of aryl methyl ethers. The choice of reagent dictates the reaction conditions and the selectivity of the demethylation process.
-
Boron Tribromide (BBr₃): A powerful and widely used Lewis acid for ether cleavage. It is often used for complete demethylation but can be tuned for selectivity by controlling stoichiometry and reaction temperature. Reactions are typically performed at low temperatures in chlorinated solvents.
-
Aluminum Chloride (AlCl₃): Another strong Lewis acid that can effect demethylation. It is often used in combination with a nucleophile or under conditions that favor the cleavage of specific methoxy groups, particularly those ortho to a carbonyl group.
-
Pyridinium (B92312) Hydrochloride (Py·HCl): A milder reagent that typically requires higher temperatures. It is often used in solvent-free conditions or in high-boiling solvents.
Summary of Demethylation Reactions
The following table summarizes various demethylation reactions applicable to polysubstituted methoxybenzaldehydes, providing an overview of reagents, conditions, and expected outcomes.
| Reagent(s) | Substrate (Analogue) | Product(s) | Yield (%) | Reaction Conditions | Reference |
| BBr₃ | 2,3,4-Trimethoxy-substituted aromatic aldehyde precursor | 2,3-Dihydroxy-4-methoxybenzaldehyde | Not specified | Dichloromethane (B109758) (DCM), low temperature | [1] |
| AlCl₃/NaI | ortho-Vanillin | 2,3-Dihydroxybenzaldehyde | 87% | Acetonitrile, Room Temperature, 1h | [2] |
| AlCl₃/NaI | 2-Formyl-1,4-dimethoxybenzene | 2-Formyl-4-methoxyphenol | 84% | Acetonitrile, Room Temperature, 1h | [2] |
| Pyridinium Hydrochloride | (E)-3,5-dimethoxy-4-isopropylstilbene | (E)-3,5-dihydroxy-4-isopropylstilbene | 93.33% | Microwave, 600 W, 150 °C, 5 min | [3] |
| AlCl₃/N,N-dimethylaniline | (E)-3,5-dimethoxy-4-isopropylstilbene | (E)-3,5-dihydroxy-4-isopropylstilbene | 95.49% | Microwave, 600 W, 70 °C, 20 min | [3] |
Experimental Protocols
Detailed methodologies for key demethylation experiments are provided below.
Protocol 1: Selective Demethylation using Boron Tribromide (General Procedure)
This protocol is based on the selective demethylation step mentioned in the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde[1]. While the exact details for this compound were not provided, this general procedure for selective demethylation of a trimethoxy-aromatic aldehyde precursor can be adapted.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (1.1 equivalents for each methoxy group to be cleaved) dropwise to the cooled solution. For selective mono-demethylation, careful control of stoichiometry is crucial.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
-
Gradually warm the reaction to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired dihydroxy-methoxybenzaldehyde.
Protocol 2: Demethylation using Aluminum Chloride and Sodium Iodide
This protocol is adapted from a method for the anchimerically assisted cleavage of aryl methyl ethers, which has shown high yields for ortho-substituted methoxybenzaldehydes[2].
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Sodium Iodide (NaI)
-
Anhydrous Acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add sodium iodide (3 equivalents) and anhydrous aluminum chloride (1.1 equivalents) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.
-
After completion, quench the reaction by adding 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Demethylation using Pyridinium Hydrochloride under Microwave Irradiation
This protocol is based on a rapid and efficient method for the demethylation of methyl aryl ethers using microwave irradiation[3][4][5][6].
Materials:
-
This compound
-
Pyridinium hydrochloride
-
Microwave reactor
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Place a mixture of this compound (1 equivalent) and pyridinium hydrochloride (excess, e.g., 5-10 equivalents) in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 150-180 °C) and power (e.g., 600 W) for a short duration (e.g., 5-10 minutes).
-
After the reaction, allow the mixture to cool to room temperature.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described demethylation protocols.
Caption: General workflow for demethylation using Boron Tribromide.
Caption: General workflow for demethylation using Aluminum Chloride and Sodium Iodide.
Caption: General workflow for demethylation using Pyridinium Hydrochloride under microwave irradiation.
Safety Precautions
-
Boron tribromide is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and protic solvents. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Aluminum chloride is a corrosive solid that reacts with moisture in the air to release hydrogen chloride gas. Handle in a fume hood and wear appropriate PPE.
-
Microwave reactions should be performed in specialized microwave reactors with appropriate pressure and temperature monitoring. Use sealed vessels designed for microwave chemistry.
Conclusion
The demethylation of this compound provides access to a variety of valuable dihydroxy- and trihydroxy-benzaldehyde derivatives. The choice of demethylating agent and reaction conditions allows for control over the selectivity of the reaction. The protocols provided herein serve as a guide for researchers to perform these transformations. It is recommended to optimize the reaction conditions for each specific substrate and desired product to achieve the best results.
References
- 1. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Trimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,4-Trimethoxybenzaldehyde synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Methylation of a substituted phenol: This typically involves the O-alkylation of 2,3,4-trihydroxybenzaldehyde (B138039) using a methylating agent like dimethyl sulfate (B86663) in the presence of a base.[1][2] Phase-transfer catalysts are often used to enhance the reaction rate and yield.[2]
-
Formylation of a trimethoxybenzene: This route utilizes 1,2,3-trimethoxybenzene (B147658) as the starting material, which then undergoes a formylation reaction. The Vilsmeier-Haack and Gattermann reactions are common examples of this approach.[3][4]
-
Oxidation of a trimethoxytoluene: This method involves the selective oxidation of the methyl group of 3,4,5-trimethoxytoluene (B53474) to an aldehyde.[5]
Q2: My yield is consistently low when using the methylation method with 2,3,4-trihydroxybenzaldehyde. What are the potential causes and solutions?
A2: Low yields in the methylation of 2,3,4-trihydroxybenzaldehyde can stem from several factors:
-
Incomplete deprotonation: The phenolic hydroxyl groups must be deprotonated to react with the methylating agent. Ensure you are using a sufficiently strong base (e.g., sodium hydroxide) and that the stoichiometry is correct.
-
Inefficient methylation: The choice of methylating agent and reaction conditions is crucial. Dimethyl sulfate is a common and effective reagent.[2][4] The reaction temperature should be carefully controlled, typically between 50-70°C, to ensure the reaction proceeds to completion without significant side product formation.[2]
-
Phase-transfer catalyst issues: If using a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt), ensure it is of good quality and used in the correct amount. The catalyst helps transfer the phenoxide ion from the aqueous phase to the organic phase where the reaction with dimethyl sulfate occurs.[2]
-
Side reactions: Over-methylation or side reactions with the aldehyde group can occur. Careful control of stoichiometry and reaction time can mitigate these issues.
Q3: I am observing significant impurity peaks in my final product after Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene. How can I improve the purity?
A3: Impurities in the Vilsmeier-Haack reaction often arise from incomplete reaction or side reactions. Here are some troubleshooting steps:
-
Vilsmeier reagent formation: The Vilsmeier reagent is formed from dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl3).[6][7] Ensure both reagents are of high purity and anhydrous, as moisture can decompose the reagent.
-
Reaction temperature: The formylation of electron-rich aromatic compounds is typically exothermic.[6] Maintain the reaction temperature within the optimal range (often between 0°C and 80°C depending on the substrate's reactivity) to prevent the formation of byproducts.[6] For the synthesis of this compound from 1,2,3-trimethoxybenzene, a reaction temperature of 80-85°C has been reported to give high purity.[3]
-
Work-up procedure: The initial product is an iminium salt, which is hydrolyzed to the aldehyde during work-up.[8] Ensure complete hydrolysis by treating the reaction mixture with water. The product can then be purified by extraction with an organic solvent, followed by washing with an aqueous alkali solution to remove acidic impurities and a final wash with a saturated sodium chloride solution.[3]
-
Purification: The final product can be purified by crystallization or distillation under reduced pressure.[1][3] One method suggests diluting the residue after solvent evaporation with an aliphatic solvent like hexane (B92381) to induce crystallization, yielding a product with a purity of 99.8%.[3]
Q4: What is the role of a phase-transfer catalyst in the methylation of 2,3,4-trihydroxybenzaldehyde, and which ones are commonly used?
A4: A phase-transfer catalyst (PTC) is used to facilitate the transfer of reactants between two immiscible phases (typically aqueous and organic). In the methylation of 2,3,4-trihydroxybenzaldehyde, the phenoxide ions are in the aqueous phase with the base (e.g., NaOH), while the methylating agent (e.g., dimethyl sulfate) is in the organic phase. The PTC, usually a quaternary ammonium salt, pairs with the phenoxide anion and shuttles it into the organic phase to react with the dimethyl sulfate. This increases the reaction rate and can lead to higher yields.
Commonly used phase-transfer catalysts for this reaction include trioctylmethylammonium chloride, tetrabutylammonium (B224687) bromide, and benzyltriethylammonium chloride.[2]
Quantitative Data Summary
| Synthesis Method | Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| Methylation | 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate, NaOH, phase-transfer catalyst | 50-70°C | - | - | [2] |
| Methylation | Intermediate from 1,2,3-Trimethoxybenzene | Paraformaldehyde, anhydrous magnesium chloride, potassium carbonate | Reflux for 5 hours | 82.9% | 99.6% (HPLC) | [1] |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | DMF, POCl3 | 80-85°C | ~75% | 99.5% | [3] |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | DMF, POCl3 | 70-80°C for 10 hours | ~73% (total) | >99% | [4] |
| Oxidation | 3,4,5-Trimethoxytoluene | Co(OAc)2–Mn(OAc)2, O2 | 110°C for 2 hours in acetic acid | 92% | - | [5] |
Detailed Experimental Protocols
Protocol 1: Methylation of 2,3,4-Trihydroxybenzaldehyde[2]
-
Add 150 g of 2,3,4-trihydroxybenzaldehyde and a suitable amount of water to a reactor equipped with a thermometer, stirrer, and heating jacket.
-
Heat to dissolve the starting material.
-
Under stirring, add the following reagents in three portions: 600 mL of 35% (w/w) NaOH solution, 600 g of dimethyl sulfate, and 12 g of a phase-transfer catalyst (e.g., a mixture of trioctylmethylammonium chloride and tetrabutylammonium bromide).
-
Maintain the reaction temperature at 50-70°C and continue stirring.
-
After the reaction is complete, allow the mixture to stand and separate into layers.
-
The upper layer is the oily product. Separate and wash the oil layer with water until neutral.
-
Purify the product by vacuum distillation to obtain white crystals of this compound.
Protocol 2: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene[3]
-
In a reaction vessel, combine 1,2,3-trimethoxybenzene with dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
-
Heat the reaction mixture to 80-85°C.
-
After the reaction is complete, cool the mixture to 40-45°C.
-
Pour the reaction mixture into 500 mL of water with stirring, maintaining the temperature at 10-15°C.
-
Stir for 30 minutes and then extract the product with 150 mL of toluene (B28343).
-
Wash the toluene extract twice with 50 mL of a 10% aqueous solution of sodium hydroxide, followed by two washes with 50 mL of a saturated aqueous solution of sodium chloride.
-
Distill off the toluene.
-
Add 50 mL of hexane to the residue with stirring to induce crystallization.
-
Filter the resulting crystals and dry to obtain this compound.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Key factors influencing synthesis yield and purity.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2,3,4-Trimethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,3,4-Trimethoxybenzaldehyde by recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.2 g/mol [1] |
| Appearance | White to creamish crystalline powder[1] |
| Melting Point | 38-43 °C[1][2] |
| Boiling Point | 168-170 °C at 12 mmHg[2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water.[3] |
Experimental Protocols
Two primary methods for the recrystallization of this compound are detailed below. Method A is suitable for general purification, while Method B is adapted from a patented process for achieving high purity.
Method A: Single Solvent Recrystallization with an Ethanol/Water System
This method is effective for removing non-polar impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.
-
Crystallization: Slowly add warm deionized water dropwise to the hot ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Method B: Recrystallization from an Aliphatic Solvent
This method is particularly useful for removing polar impurities and can yield a product with very high purity.[5]
Materials:
-
Crude this compound (post-extraction with a solvent like toluene)
-
Aliphatic solvent (e.g., hexane (B92381) or heptane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Dissolve the crude this compound residue in a minimal amount of a suitable organic solvent like toluene.
-
Washing: Wash the organic solution successively with an aqueous alkali solution (e.g., 10% sodium hydroxide) and a saturated sodium chloride solution.[5]
-
Solvent Removal: Evaporate the organic solvent to obtain the crude product as a residue.
-
Crystallization: Add a small amount of an aliphatic solvent such as hexane to the residue with stirring.[5]
-
Isolation: The product should crystallize out of the aliphatic solvent. Collect the crystals by filtration.
-
Drying: Dry the crystals to obtain the final product. A purity of up to 99.8% with a melting point of 38-39 °C has been reported using this method.[5]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides practical solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out | The compound is precipitating from the solution above its melting point. This can be due to a highly concentrated solution or the presence of impurities. | - Reheat the solution and add more solvent to decrease the saturation point. - Allow the solution to cool more slowly to encourage the formation of a crystal lattice. - If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Low Yield | - The compound is too soluble in the recrystallization solvent, even at low temperatures.[4] - Insufficient cooling of the solution.[4] - Excessive washing of the crystals. | - Select a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.[4] - Ensure the solution is thoroughly cooled in an ice bath. - Wash the crystals with a minimal amount of ice-cold solvent. |
| No Crystal Formation | The solution is supersaturated, but crystal nucleation has not occurred. | - Induce crystallization by scratching the inside of the flask with a glass rod.[4] - Add a seed crystal of pure this compound. - Cool the solution to a lower temperature in an ice-salt bath. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | - Treat the hot solution with activated charcoal before filtration to adsorb colored impurities.[4] |
| Product Fails to Dissolve | An inappropriate solvent was chosen, or insoluble impurities are present. | - Try a different solvent or a solvent mixture. - If insoluble impurities are present, perform a hot filtration to remove them before allowing the solution to cool. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If prepared by the Vilsmeier-Haack reaction from 1,2,3-trimethoxybenzene, unreacted starting material may be present. If synthesized via methylation of 2,3,4-trihydroxybenzaldehyde, partially methylated intermediates could be impurities.
Q2: How do I choose the best recrystallization solvent?
A2: An ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. Ethanol/water mixtures are a good starting point. For higher purity, an aliphatic solvent like hexane can be effective after an initial workup.[5]
Q3: My purified product has a wide melting point range. What does this indicate?
A3: A broad melting point range typically signifies the presence of impurities. The recrystallization process may need to be repeated, possibly with a different solvent system, to achieve higher purity.
Q4: Can I reuse the filtrate (mother liquor) to recover more product?
A4: Yes, the mother liquor contains dissolved product. You can concentrate the filtrate by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. However, this second crop may be less pure than the first.
Q5: What is the expected yield for the recrystallization of this compound?
A5: A patent describing a purification method involving crystallization from an aliphatic solvent reports a yield of about 75% with a purity of 99.5%.[5] The yield will vary depending on the initial purity of the crude product and the specific recrystallization protocol followed.
Visual Guides
Recrystallization Workflow
Caption: A generalized workflow for the purification of this compound by recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common recrystallization problems.
References
Technical Support Center: Column Chromatography of 2,3,4-Trimethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2,3,4-Trimethoxybenzaldehyde using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most commonly used stationary phase for the column chromatography of this compound is silica (B1680970) gel (SiO₂).[1] Due to the presence of an aldehyde group, which can be sensitive to the acidic nature of standard silica gel, deactivating the silica gel or using neutral alumina (B75360) may be considered if product degradation is observed.[2]
Q2: Which mobile phase systems are recommended for the column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a moderately polar solvent such as ethyl acetate (B1210297) is a common choice for eluting this compound.[3] The polarity of the mobile phase is adjusted by varying the ratio of these solvents to achieve optimal separation. A typical starting point could be a 9:1 ratio of cyclohexane to ethyl acetate.
Q3: What is the ideal Rf value to aim for during Thin Layer Chromatography (TLC) method development?
A3: For effective separation in column chromatography, it is advisable to find a solvent system that gives the target compound, this compound, an Rf value between 0.2 and 0.5 on a TLC plate. This range generally ensures good separation from impurities without requiring excessively long elution times.
Q4: Should I use an isocratic or a gradient elution for the purification?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic elution , where the solvent composition remains constant, is simpler and can provide better resolution for components with similar polarities.[2]
-
Gradient elution , where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is generally more effective for separating mixtures containing compounds with a wide range of polarities.[2][4] A gradient can also help to sharpen peaks of later-eluting compounds.[4]
Q5: How can I detect the fractions containing this compound?
A5: this compound is a UV-active compound due to its aromatic ring system. Therefore, fractions can be monitored using a UV lamp (typically at 254 nm) on TLC plates. Staining with a suitable agent, such as p-anisaldehyde or potassium permanganate, can also be used for visualization.
Data Presentation
The following table provides estimated Rf values for this compound on a standard silica gel TLC plate with different mobile phase compositions. These values are for guidance and should be confirmed experimentally.
| Mobile Phase (v/v) | Estimated Rf Value | Notes |
| 9:1 Hexane:Ethyl Acetate | ~ 0.25 | Good for initial column elution. |
| 4:1 Hexane:Ethyl Acetate | ~ 0.45 | May be suitable for faster elution if separation from less polar impurities is achieved. |
| 7:3 Hexane:Ethyl Acetate | ~ 0.35 | A good target for optimal separation. |
| 1:1 Hexane:Ethyl Acetate | ~ 0.60 | Likely too polar for good separation from more polar impurities. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography on silica gel.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
n-Hexane (or cyclohexane)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates (silica gel coated)
-
UV lamp
-
Collection tubes
2. TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 7:3).
-
The ideal solvent system will give the product an Rf of approximately 0.2-0.5 and show good separation from impurities.
3. Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed. Ensure the top of the silica gel is flat.
-
Carefully add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
4. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, start with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 4:1 hexane:ethyl acetate) to elute the product.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Assess the purity of the final product using analytical techniques such as NMR or LC-MS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Product is degrading on the silica gel. | Consider using deactivated silica gel, neutral alumina, or adding a small amount of triethylamine (B128534) (0.1-1%) to the mobile phase. | |
| Poor separation of product and impurities | Incorrect mobile phase polarity. | Optimize the solvent system using TLC to maximize the difference in Rf values. |
| Column was poorly packed (channeling). | Ensure the column is packed evenly without air bubbles. | |
| Column was overloaded with sample. | Use a larger column or reduce the amount of sample loaded. | |
| Product elutes too quickly (with the solvent front) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Streaking of the compound on the TLC plate | Sample is too concentrated. | Dilute the sample before spotting on the TLC plate. |
| Compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. | |
| Cracked or dry column bed | The solvent level dropped below the top of the stationary phase. | Always keep the silica gel bed covered with solvent. If the column runs dry, the separation will be compromised. |
Mandatory Visualizations
Caption: Troubleshooting workflow for column chromatography of this compound.
References
Technical Support Center: Formylation of 1,2,3-Trimethoxybenzene
Welcome to the technical support center for the formylation of 1,2,3-trimethoxybenzene (B147658). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the side reactions encountered during the synthesis of 2,3,4-trimethoxybenzaldehyde and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of 1,2,3-trimethoxybenzene?
The most frequently employed method for the formylation of 1,2,3-trimethoxybenzene is the Vilsmeier-Haack reaction. Other classical formylation methods include the Gattermann and Duff reactions; however, their application to 1,2,3-trimethoxybenzene is less common and can be less efficient.
Q2: What is the expected major product of the formylation of 1,2,3-trimethoxybenzene?
Under typical Vilsmeier-Haack conditions, the primary product is this compound. The methoxy (B1213986) groups at positions 1, 2, and 3 of the benzene (B151609) ring direct the electrophilic substitution to the C4 position, which is para to the C1-methoxy group and ortho to the C3-methoxy group, and is the most sterically accessible activated position.
Q3: My Vilsmeier-Haack formylation is resulting in a low yield. What are the potential causes?
Low yields in the Vilsmeier-Haack reaction with an electron-rich substrate like 1,2,3-trimethoxybenzene can often be attributed to the quality of reagents or the experimental setup. Key factors to investigate include:
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Moisture: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Reagent Quality: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous dimethylformamide (DMF).
-
Order of Addition: The Vilsmeier reagent should be pre-formed by slowly adding POCl₃ to ice-cold DMF before adding 1,2,3-trimethoxybenzene.[1]
-
Reaction Temperature: While the reaction can be run at elevated temperatures (80-85 °C) to drive it to completion, starting at a lower temperature during the addition of the substrate can help control the reaction.[2]
Q4: I am observing multiple products in my reaction mixture. What are the likely side products?
The primary side reactions in the formylation of 1,2,3-trimethoxybenzene include:
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Over-formylation (Diformylation): Due to the high activation of the benzene ring, a second formyl group can be introduced. To mitigate this, it is crucial to control the stoichiometry of the Vilsmeier reagent and the reaction temperature.[1]
-
Formation of Isomeric Aldehydes: Although formylation is strongly directed to the C4 position, small amounts of other isomers may form depending on the reaction conditions.
-
Demethylation: In the presence of strong Lewis acids or high temperatures, demethylation of one or more methoxy groups can occur, leading to the formation of hydroxy-methoxybenzaldehyde derivatives. There are documented methods for the selective demethylation of ortho-trimethoxybenzene compounds using Lewis acids like ZrCl₄, and similar processes can occur as side reactions under harsh formylation conditions.[3]
-
Polymerization/Resin Formation: Highly activated phenols and their ethers can be prone to polymerization, especially under strongly acidic conditions or at high temperatures.[4]
Q5: How can I improve the regioselectivity of the formylation?
For the Vilsmeier-Haack reaction, regioselectivity is generally high for 1,2,3-trimethoxybenzene, favoring the 4-position. To maximize this, ensure a well-controlled reaction temperature and stoichiometry. For other methods like the Duff reaction, which typically shows a preference for ortho-formylation to a hydroxyl group, the regioselectivity on a trimethoxybenzene substrate may be less predictable.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Vilsmeier-Haack Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture in reaction | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. | The Vilsmeier reagent is highly reactive with water, which will quench the reagent and reduce the yield. |
| Degraded Reagents | Use freshly distilled POCl₃ and anhydrous DMF. | Impurities in the reagents can lead to side reactions and lower the efficiency of Vilsmeier reagent formation. |
| Incorrect Stoichiometry | Carefully measure the equivalents of POCl₃ and DMF. A slight excess of the Vilsmeier reagent is often used, but a large excess can promote diformylation. | Precise control over the amount of the electrophile is key to maximizing the yield of the mono-formylated product.[1] |
| Suboptimal Temperature | Pre-form the Vilsmeier reagent at 0°C. Add the substrate solution dropwise at 0°C before allowing the reaction to warm or heating to 80-85°C. | Controlling the initial exotherm of the reaction can prevent side reactions. The higher temperature is then used to drive the reaction to completion.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time or temperature. | 1,2,3-trimethoxybenzene is a solid, so ensuring it fully dissolves and reacts is crucial. |
Issue 2: Presence of Multiple Products (Over-formylation and Isomers)
| Potential Cause | Troubleshooting Step | Rationale |
| Di-formylation | Reduce the equivalents of the Vilsmeier reagent to be closer to stoichiometric with the substrate. Lower the reaction temperature. | Highly activated substrates are prone to multiple electrophilic additions. Reducing the concentration of the electrophile and the reaction temperature can favor mono-substitution.[1] |
| Formation of Isomers | Optimize reaction conditions (temperature, solvent) to favor the thermodynamically more stable 2,3,4-isomer. | While electronically and sterically favored, extreme conditions might allow for the formation of minor isomeric products. |
| Demethylation Products | Avoid excessively high temperatures and prolonged reaction times. Consider using a milder formylation agent if demethylation is a significant issue. | The Lewis acidic nature of the reaction medium can catalyze the cleavage of the methyl ethers. |
| Polymeric Byproducts | Maintain the lowest effective temperature for the reaction. Quench the reaction as soon as the desired product is formed. | Minimizing reaction time and temperature can reduce the extent of polymerization.[4] |
Data Presentation
The following table summarizes typical yields for the formylation of polymethoxybenzene derivatives under different conditions. Note that specific data for Gattermann and Duff reactions on 1,2,3-trimethoxybenzene are not widely reported, indicating they are likely not the preferred methods.
| Formylation Method | Substrate | Reagents | Temperature (°C) | Product | Yield (%) | Purity (%) | Reference |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | POCl₃, DMF | 80-85 | This compound | ~75 | 99.5 | [2] |
| Vilsmeier-Haack | 1,2,3-Trimethoxybenzene | POCl₃, DMF | Not specified | This compound | 82.9 | 99.6 | [6] |
| Duff Reaction | 3,5-Dimethoxyphenol | Hexamethylenetetramine, TFA | 70 | 2,4-Diformyl-3,5-dimethoxyphenol | - | - | [4] |
| Rieche Formylation | 2,3,4-Trimethoxyphenylboronic acid | Cl₂CHOCH₃, AlCl₃ | Room Temp | 1,2,3-Trimethoxybenzene | Quantitative | - | [7] |
Experimental Protocols
Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This protocol is adapted from patented procedures for the synthesis of this compound.[2]
Materials:
-
1,2,3-Trimethoxybenzene
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
10% aqueous Sodium Hydroxide (NaOH)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a three-necked, round-bottom flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, place anhydrous DMF.
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add POCl₃ dropwise to the DMF, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
To this mixture, add 1,2,3-trimethoxybenzene.
-
Heat the reaction mixture to 80-85°C and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Stir the aqueous mixture vigorously and then extract with toluene.
-
Wash the organic layer sequentially with 10% aqueous NaOH and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a solvent like hexane to yield this compound as a white crystalline solid.
Visualizations
Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. iris.uniroma1.it [iris.uniroma1.it]
Technical Support Center: Optimizing Reaction Conditions for 2,3,4-Trimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2,3,4-Trimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly as a building block for drugs targeting neurological disorders.[1] It is also utilized in the fragrance industry due to its pleasant aromatic profile and in the development of agrochemicals and other fine chemicals.[1]
Q2: What are the most common synthetic routes to produce this compound?
A2: The two most prevalent methods are:
-
Methylation of a hydroxylated benzaldehyde (B42025) precursor , such as 2,3,4-trihydroxybenzaldehyde (B138039), using a methylating agent like dimethyl sulfate (B86663).[2][3]
-
Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene (B147658) , which introduces an aldehyde group onto the aromatic ring.[4]
Q3: Which synthetic route is preferable for large-scale production?
A3: A method starting from coking gallic acid to produce 1,2,3-trimethoxybenzene, followed by a Vilsmeier-Haack reaction, has been reported as suitable for industrial production due to readily available raw materials, high product purity (>99%), and a total yield of approximately 73%.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound.
Route 1: Methylation of 2,3,4-Trihydroxybenzaldehyde
Q4: My methylation reaction is incomplete, and I have a mixture of partially methylated products. How can I resolve this?
A4: Incomplete methylation is a common issue. Here are several factors to consider and troubleshoot:
-
Stoichiometry of Methylating Agent: Ensure a sufficient excess of the methylating agent (e.g., dimethyl sulfate) is used. Phenolic hydroxyl groups can be deprotonated by the base, and each requires a molar equivalent of the methylating agent.
-
Base Strength and Concentration: The choice and concentration of the base (e.g., NaOH, K₂CO₃) are critical. A stronger base or higher concentration can facilitate the deprotonation of the hydroxyl groups, making them more nucleophilic for the methylation reaction. For instance, using a 35% (w/w) NaOH solution has been reported.[5]
-
Reaction Temperature and Time: These parameters are crucial for driving the reaction to completion. Temperatures between 50-70°C are often employed.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Phase Transfer Catalyst: For reactions in a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, trioctylmethylammonium chloride) can significantly improve the reaction rate by transporting the phenoxide ions into the organic phase where the methylating agent resides.[5]
Q5: How do I remove unreacted dimethyl sulfate and other byproducts after the methylation reaction?
A5: Unreacted dimethyl sulfate is toxic and must be quenched and removed properly.
-
Quenching: After the reaction, the mixture can be carefully treated with an aqueous solution of a base like sodium hydroxide (B78521) to hydrolyze any remaining dimethyl sulfate.
-
Extraction: A standard workup involving extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine will help remove inorganic salts and other water-soluble impurities.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to separate the desired this compound from any partially methylated byproducts or other impurities.[5]
Route 2: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
Q6: The yield of my Vilsmeier-Haack reaction is low. What are the common causes and how can I improve it?
A6: Low yields in Vilsmeier-Haack reactions are often due to several factors:
-
Moisture Sensitivity: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: The purity of DMF and POCl₃ is critical. Old or decomposed DMF can negatively impact the reaction.
-
Reaction Temperature: The temperature needs to be carefully controlled. The formation of the Vilsmeier reagent is typically done at low temperatures (0-10°C), while the formylation step may require heating (e.g., 70-85°C) depending on the substrate's reactivity.[6]
-
Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 2 equivalents relative to the substrate) is often used to ensure complete conversion.
Q7: I am having difficulty with the workup of my Vilsmeier-Haack reaction. What are some common issues and solutions?
A7: The workup for a Vilsmeier-Haack reaction can present several challenges:
-
Incomplete Hydrolysis of the Iminium Intermediate: The final step is the hydrolysis of the iminium salt to the aldehyde. This is usually achieved by quenching the reaction mixture in ice-cold water. Ensure sufficient stirring and time for the hydrolysis to complete.
-
Emulsion Formation: During aqueous extraction, emulsions can form. To break them, you can add brine or a small amount of a different organic solvent.
-
Removal of DMF: As DMF is often used as both a reagent and a solvent, its high boiling point can make it difficult to remove. Repeated washing of the organic layer with water or a dilute lithium chloride solution can help partition the DMF into the aqueous phase.
Q8: My final product after the Vilsmeier-Haack reaction is colored. What is the cause and how can I remove the color?
A8: The formation of colored impurities, often cyanine (B1664457) dyes, can occur from the self-condensation of the Vilsmeier reagent or its reaction with the electron-rich aromatic product.
-
Prevention: Maintain careful temperature control throughout the reaction and workup. Overheating can promote the formation of these byproducts.
-
Removal: The colored impurities can often be removed by column chromatography on silica (B1680970) gel or by recrystallization of the crude product.
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Methylation of 2,3,4-Trihydroxybenzaldehyde | Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene |
| Starting Material | 2,3,4-Trihydroxybenzaldehyde | 1,2,3-Trimethoxybenzene |
| Key Reagents | Dimethyl sulfate, NaOH | POCl₃, DMF |
| Catalyst | Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Not applicable |
| Solvent | Water/Organic Solvent | DMF |
| Reaction Temperature | 50-70°C[5] | 70-85°C[6] |
| Reaction Time | Varies (monitor by TLC) | ~10 hours[4] |
| Reported Yield | ~90% (for similar methylations)[7] | 73-75%[4][6] |
| Reported Purity | High after purification | >99%[4] |
Experimental Protocols
Protocol 1: Methylation of 2,3,4-Trihydroxybenzaldehyde
This protocol is based on a general procedure for the methylation of polyhydroxy benzaldehydes.
-
Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,3,4-trihydroxybenzaldehyde (1 equivalent) in a suitable organic solvent.
-
Addition of Base and Catalyst: Add an aqueous solution of sodium hydroxide (e.g., 35% w/w, a significant excess) and a phase transfer catalyst (e.g., 0.05 equivalents of tetrabutylammonium bromide).
-
Addition of Methylating Agent: Heat the mixture to 50-70°C. Add dimethyl sulfate (a molar excess for each hydroxyl group) dropwise via the addition funnel, maintaining the reaction temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at the set temperature. Monitor the progress of the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench any unreacted dimethyl sulfate with an aqueous base. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.[5]
Protocol 2: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This protocol is adapted from reported procedures.[4][6]
-
Vilsmeier Reagent Formation: In a dry reaction vessel under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0-5°C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-2 equivalents relative to the substrate) dropwise, ensuring the temperature does not exceed 10°C. Stir the mixture at this temperature for 30-60 minutes.
-
Addition of Substrate: To the pre-formed Vilsmeier reagent, add a solution of 1,2,3-trimethoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF dropwise at 0-5°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-85°C. Stir for several hours (e.g., 10 hours) and monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly into a vigorously stirred mixture of ice and water to hydrolyze the intermediate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or toluene) multiple times.
-
Washing: Combine the organic extracts and wash them with a dilute aqueous solution of sodium hydroxide, followed by water and brine to remove unreacted reagents and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent like hexane.[6]
Mandatory Visualization
Caption: Experimental workflow for the methylation synthesis of this compound.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Synthesis of 2,3,4-Trimethoxybenzaldehyde and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2,3,4-Trimethoxybenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods involve either the formylation of 1,2,3-trimethoxybenzene (B147658) or the methylation of a trihydroxybenzaldehyde precursor.
-
Vilsmeier-Haack Formylation: This is a widely used method that introduces a formyl group (-CHO) onto an electron-rich aromatic ring like 1,2,3-trimethoxybenzene using a Vilsmeier reagent.[1][2] The reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
-
Methylation: This route starts with 2,3,4-trihydroxybenzaldehyde (B138039), which is methylated using an alkylating agent like dimethyl sulfate (B86663) in the presence of a base.[5][6]
-
Alternative Formylation: Another method involves reacting 1,2,3-trimethoxybenzene with paraformaldehyde in the presence of a Lewis acid, such as magnesium chloride.[5]
Q2: What is the Vilsmeier reagent and why is it sensitive?
A2: The Vilsmeier reagent is the active electrophile in the Vilsmeier-Haack reaction, typically a chloroiminium salt like N,N-dimethylchloroiminium ion ([(CH₃)₂N=CHCl]⁺).[1][3] It is generated from the reaction of a substituted amide (e.g., DMF) with an acid chloride (e.g., POCl₃).[1] This reagent is a weak electrophile, making it effective for electron-rich aromatic compounds.[3][7] Its high sensitivity to moisture is a critical challenge; any water in the reaction can quench the reagent, leading to significantly reduced yields.[1]
Q3: How can I synthesize derivatives of this compound?
A3: The aldehyde functional group of this compound is a reactive handle for synthesizing various derivatives. For example, chalcones can be synthesized through a base-catalyzed condensation reaction (e.g., Claisen-Schmidt condensation) between this compound and a substituted acetophenone.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Question: My Vilsmeier-Haack reaction to synthesize this compound is resulting in a very low yield. What are the common causes and how can I fix this?
Answer: Low yields in this synthesis are a frequent issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly moisture-sensitive.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Poor Reagent Quality: The purity of DMF and POCl₃ is critical.
-
Incorrect Reaction Temperature: The optimal temperature is substrate-dependent.
-
Incomplete Hydrolysis: The final step is the hydrolysis of the iminium salt intermediate to the aldehyde.
-
Solution: After the reaction, quench the mixture with ice-cold water or a basic solution and stir for an adequate time to ensure complete hydrolysis.[1]
-
-
Sub-optimal Stoichiometry: The molar ratio of substrate, DMF, and POCl₃ significantly impacts the outcome.
-
Solution: Optimize the reagent ratios. An excess of the Vilsmeier reagent may be necessary, but a large excess can lead to side products.[11]
-
Caption: A logical workflow for diagnosing and resolving low product yield.
Problem 2: Formation of Side Products
Question: My reaction is producing a significant amount of di-formylated product. How can I improve the selectivity for mono-formylation?
Answer: Over-formylation is common with highly activated aromatic systems like 1,2,3-trimethoxybenzene due to its high electron density.
Strategies to Promote Mono-formylation:
-
Control Stoichiometry: This is the most critical factor. Using a large excess of the Vilsmeier reagent will lead to di-substitution.
-
Solution: Carefully control the stoichiometry. Start with a slight excess (e.g., 1.05-1.1 equivalents) of the Vilsmeier reagent and optimize from there.[11]
-
-
Lower Reaction Temperature: Formylation is an exothermic reaction.
-
Solution: Running the reaction at a lower temperature can slow the rate of the second formylation, thus favoring the mono-formylated product.[11]
-
-
Order of Addition: The order in which reagents are mixed is important.
-
Solution: Pre-form the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF before adding the 1,2,3-trimethoxybenzene substrate. This prevents localized high concentrations of the reagent upon addition.[11]
-
Data below is illustrative for the formylation of a similarly activated substrate, 3,5-dimethoxyphenol.[11]
| Entry | POCl₃ (Equivalents) | DMF (Equivalents) | Temperature (°C) | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) |
| 1 | 1.1 | 3.0 | 80 | 55 | 40 |
| 2 | 1.05 | 2.5 | 25 | 78 | 15 |
| 3 | 1.0 | 2.0 | 0 | 89 | < 5 |
Problem 3: Experimental & Work-up Issues
Question: The reaction mixture solidifies or becomes a thick slurry after adding POCl₃ to DMF. What should I do?
Answer: This is a common issue caused by the precipitation of the Vilsmeier reagent.[3] This can trap the stir bar and prevent proper mixing, leading to an incomplete reaction.
-
Solution: For larger-scale reactions, use a mechanical overhead stirrer, which is more effective than a magnetic stir bar for thick slurries. Also, add the POCl₃ very slowly to the cooled DMF solution to control the rate of precipitation.[3]
Question: I am having trouble with the aqueous work-up. An emulsion has formed, or my product seems to be lost in the aqueous layer.
Answer: Work-up can be challenging, especially with polar products.
-
Emulsion Formation:
-
Solution: To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent. Filtering the mixture through a pad of Celite can also be effective.[1]
-
-
Product is Water-Soluble:
-
Solution: If your product has high polarity, perform multiple extractions with a suitable organic solvent. Saturating the aqueous layer with sodium chloride can help "salt out" the product, reducing its solubility in the aqueous phase.[1]
-
Data Presentation: Synthesis of this compound
Table 2: Comparison of Reported Synthetic Protocols
| Starting Material | Key Reagents | Yield | Purity | Reference |
| 1,2,3-Trimethoxybenzene | DMF, POCl₃ | ~75% | 99.5% (dry) | [10] |
| Pyrogallol (via methylation & formylation) | Dimethyl sulfate, NaOH; then DMF, POCl₃ | 73% (total) | >99% | [4] |
| 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate, NaOH, Phase Transfer Catalyst | 82.9% (total) | 99.6% (HPLC) | [5][6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is adapted from reported literature and may require optimization.[4][10]
Materials:
-
1,2,3-Trimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Toluene (B28343) or Ethyl Acetate
-
10% Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Hexane
Procedure:
-
Reagent Preparation: To a three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add 1,2,3-trimethoxybenzene and DMF.
-
Vilsmeier Reagent Formation & Reaction: Cool the mixture to 20-25°C. Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-85°C and maintain for 4-6 hours, monitoring by TLC.[10]
-
Work-up (Hydrolysis): Cool the reaction mixture to 40-45°C and carefully pour it into a beaker of cold water with vigorous stirring. The temperature may rise. Stir for 30 minutes to ensure complete hydrolysis.
-
Extraction: Extract the aqueous mixture with toluene (or ethyl acetate). Wash the organic layer sequentially with 10% NaOH solution and then with brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be purified by distillation under reduced pressure or by crystallization from an aliphatic solvent like hexane.[10][12]
Caption: A step-by-step workflow for the Vilsmeier-Haack synthesis.
Protocol 2: Synthesis via Methylation of 2,3,4-Trihydroxybenzaldehyde
This protocol is adapted from reported patent literature.[6]
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Dimethyl sulfate
-
35% Sodium Hydroxide (NaOH) solution
-
Phase transfer catalyst (e.g., trioctylmethylammonium chloride)
Procedure:
-
Dissolution: Add 2,3,4-trihydroxybenzaldehyde and an appropriate amount of water to a reactor equipped with a thermometer and stirrer. Heat to dissolve the solid.
-
Methylation: Under stirring, add 35% NaOH solution, dimethyl sulfate, and the phase transfer catalyst. The reagents can be added in portions to control the reaction.
-
Reaction: Maintain the internal temperature at 50-70°C and continue stirring until the methylation is complete (monitor by TLC).[6]
-
Work-up: Once the reaction is complete, stop stirring and allow the mixture to stand and separate into layers. The upper layer is the oily product.
-
Purification: Separate the layers. Wash the organic (oil) layer with water until neutral. The final product can be purified by distillation under reduced pressure, which should crystallize upon cooling.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
Technical Support Center: Purification of 2,3,4-Trimethoxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of impurities from 2,3,4-Trimethoxybenzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol (B145695) or a mixed solvent system like hexane (B92381)/ethyl acetate (B1210297) can be effective. - Try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Minimize the amount of solvent used for washing the crystals, and use ice-cold solvent.[1] |
| Product Oils Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the solution is not supersaturated before cooling. |
| Colored Impurities Remain After Purification | The impurities may be highly conjugated organic molecules that are not efficiently removed by a single purification step. | - Treat the solution with activated charcoal before filtration during recrystallization to adsorb colored impurities.[1] - Perform column chromatography. A non-polar stationary phase with a suitable mobile phase can separate the colored impurities. |
| Product Fails to Crystallize | The solution may not be sufficiently saturated, or the presence of impurities may be inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution to induce precipitation.[1] |
| Multiple Spots on TLC After Column Chromatography | The polarity of the eluent may not be optimal for separating the impurities. | - Adjust the solvent system for the column. A common mobile phase for this compound is a mixture of cyclohexane (B81311) and ethyl acetate (e.g., 9:1 v/v).[2][3] - Ensure the column is packed properly to avoid channeling.[1] |
| Acidic Impurities Detected | By-products from the synthesis, such as corresponding carboxylic acids from oxidation, may be present. | - Wash the crude product solution with a mild base, such as a 10% sodium bicarbonate or sodium hydroxide (B78521) solution, during the work-up to remove acidic impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can include unreacted starting materials from its synthesis, such as 1,2,3-trimethoxybenzene (B147658) or 2,3,4-trihydroxybenzaldehyde.[5][6][7] Side products from the formylation reaction (e.g., Vilsmeier-Haack reaction) can also be present.[8][9][10][11][12] Additionally, the corresponding carboxylic acid (2,3,4-trimethoxybenzoic acid) may be present due to air oxidation.
Q2: What is a reliable method to achieve high purity (>99.5%) of this compound?
A2: A combination of methods is often most effective. A typical procedure involves an initial wash with a basic solution to remove acidic impurities, followed by either column chromatography or recrystallization.[4] Vacuum distillation can also be employed for purification.[2][5][6] Purity of over 99.5% has been reported after crystallization from water or after distillation followed by crystallization.[4][6]
Q3: What is a recommended solvent system for the recrystallization of this compound?
A3: Given its crystalline nature and melting point of 38-40°C, several solvent systems can be effective.[13] For a starting point, consider solvents like ethanol, or a mixed solvent system such as n-hexane/ethyl acetate or toluene/hexane.[4][14] The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.
Q4: Can I use column chromatography to purify this compound? What are the recommended conditions?
A4: Yes, column chromatography is a very effective method. A commonly used stationary phase is silica (B1680970) gel. A suitable mobile phase is a mixture of a non-polar solvent like cyclohexane or hexane and a more polar solvent like ethyl acetate. A starting point for the eluent composition is a 9:1 (v/v) mixture of cyclohexane and ethyl acetate.[2][3] The polarity can be gradually increased to elute the desired compound.
Q5: How can I monitor the purity of this compound during the purification process?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is a suitable method.[6][15]
Data on Purification of this compound
| Purification Method | Initial Purity | Final Purity | Yield | Reference |
| Distillation and Crystallization | Not specified | 99.6% | 72% | [5] |
| Extraction, Washing, and Crystallization from Hexane | Not specified | 99.8% | 74% | [4] |
| Crystallization from Water | Not specified | 99.5% | 75% | [4] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot recrystallization solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 cyclohexane/ethyl acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial solvent mixture. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of the desired compound from impurities.
-
Fraction Collection: Collect the eluate in fractions and monitor the presence of the product in each fraction using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 5. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. This compound | 2103-57-3 [chemicalbook.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. [Separation of two isomers in the products of condensation reaction with trimethoxybenzaldehyde as raw material and quick determination of the concentration of its intermediates by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of 2,3,4-Trimethoxybenzaldehyde. The information is designed to assist in troubleshooting experiments, developing stability-indicating analytical methods, and ensuring the quality and integrity of this compound in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is also recommended to store it under an inert atmosphere (e.g., nitrogen or argon) as it may be sensitive to air. Protect from light and moisture.
Q2: What are the primary degradation pathways for this compound?
A2: Aromatic aldehydes like this compound are susceptible to several degradation pathways, including:
-
Oxidation: The aldehyde functional group can be oxidized to the corresponding carboxylic acid (2,3,4-Trimethoxybenzoic acid). This is a common degradation pathway, especially in the presence of oxidizing agents or air.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation products.[2]
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to strong acidic or basic conditions may lead to the cleavage of the methoxy (B1213986) ether linkages, though this is less common under typical experimental conditions.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the formation of various byproducts.
Q3: What are the likely degradation products of this compound?
A3: Based on the primary degradation pathways, the most probable degradation products are:
-
2,3,4-Trimethoxybenzoic acid: Formed via oxidation of the aldehyde group.
-
Products resulting from the cleavage of one or more methoxy groups under harsh hydrolytic conditions.
-
Various photolytic degradation products, which can be complex and may include polymeric material.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. A reverse-phase HPLC method with UV detection is typically suitable for separating this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram of a fresh sample. | Contamination of the sample, solvent, or HPLC system. | 1. Prepare a fresh solution of this compound in a high-purity solvent.2. Run a blank injection (solvent only) to check for system contamination.3. Ensure proper cleaning and equilibration of the HPLC column and system. |
| Rapid degradation of the compound in solution. | The solvent may be inappropriate or contain impurities (e.g., peroxides in THF or ethers). The solution may be exposed to light or elevated temperatures. | 1. Use freshly opened, high-purity solvents.2. Prepare solutions fresh before use.3. Protect solutions from light by using amber vials or covering them with aluminum foil.4. Store solutions at a low temperature (e.g., 2-8 °C) if they are not for immediate use. |
| Inconsistent results in stability studies. | Variability in experimental conditions (temperature, pH, light exposure). Inconsistent sample preparation. | 1. Tightly control all experimental parameters.2. Use calibrated equipment (ovens, pH meters, light chambers).3. Ensure accurate and consistent preparation of all solutions and dilutions. |
| Difficulty in separating the parent compound from degradation products. | The HPLC method is not optimized. | 1. Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH).2. Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).3. Optimize the gradient elution profile. |
Quantitative Data
The following tables provide representative data from forced degradation studies. Note: This data is illustrative and the actual degradation will depend on the specific experimental conditions.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | Observation | % Degradation (Illustrative) |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | Minor degradation | ~5% |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Moderate degradation | ~15% |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Significant degradation | ~25% |
| Thermal Degradation | 80 °C for 48h | Minor degradation | ~8% |
| Photodegradation | UV light (254 nm) for 24h | Moderate degradation | ~20% |
Table 2: HPLC Method Parameters for Stability-Indicating Assay (Example)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade acetonitrile and water
-
Class A volumetric flasks, pipettes, and amber vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to obtain a stock solution of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in a controlled temperature oven at 80 °C for 48 hours.
-
At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute it to a suitable concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (in a quartz cuvette or a suitable transparent container) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
At appropriate time points, withdraw an aliquot and dilute it for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Procedure:
-
Column and Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions, such as acetonitrile/water and methanol/water mixtures, in both isocratic and gradient elution modes.
-
Wavelength Selection: Determine the optimal detection wavelength by acquiring the UV spectrum of this compound and its stressed samples. A wavelength where all components have reasonable absorbance is generally chosen.
-
Forced Degradation Sample Analysis: Inject the samples generated from the forced degradation study (Protocol 1) into the HPLC system.
-
Method Optimization: Adjust the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples. The peak should be spectrally pure, indicating that no degradation products are co-eluting.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Troubleshooting Reactions with 2,3,4-Trimethoxybenzaldehyde
Welcome to the technical support center for 2,3,4-Trimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered in reactions involving this versatile intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist in optimizing your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a key building block in various organic syntheses. Its aldehyde functional group and electron-rich aromatic ring make it suitable for a range of transformations.[1][2] Notable applications include:
-
Reductive Amination: For the synthesis of amines, such as in the production of the pharmaceutical agent Trimetazidine (B612337).[3][4][5]
-
Wittig Reaction: To form olefin derivatives by reacting with phosphonium (B103445) ylides.[6][7]
-
Pictet-Spengler Reaction: For the synthesis of tetrahydroisoquinolines and other heterocyclic compounds.[8]
-
Reduction: To produce the corresponding (2,3,4-trimethoxyphenyl)methanol.[9]
-
Condensation Reactions: Such as the Claisen-Schmidt condensation to form chalcones.[10]
Q2: What are the key physical and chemical properties of this compound to consider during reaction setup?
A2: Understanding the properties of this compound is crucial for successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [11] |
| Molecular Weight | 196.20 g/mol | [11] |
| Appearance | White to pale yellow crystalline powder | [7] |
| Melting Point | 38-40 °C | |
| Boiling Point | 168-170 °C at 12 mmHg | |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. |
It is stable under normal temperatures and pressures. However, it is sensitive to strong oxidizing agents and strong bases.[1][12]
Troubleshooting Guides
Guide 1: Low Conversion in Reductive Amination (e.g., Trimetazidine Synthesis)
Problem: I am experiencing low yields (below 70%) in the one-step reductive amination of this compound with piperazine (B1678402) using formic acid.
Possible Causes and Solutions:
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While some protocols suggest heating, excessive heat can lead to side product formation.
-
Solution: A stepwise temperature profile can be effective. Start the reaction at a moderate temperature (e.g., 78 ± 3 °C) and then increase it to around 90 °C to drive the reaction to completion.[3]
-
-
Incorrect Stoichiometry: An inappropriate molar ratio of reactants can result in incomplete conversion or the formation of impurities.
-
Solution: An excess of the amine component (piperazine) is often used to ensure the complete consumption of the aldehyde. A molar ratio of this compound to piperazine between 1:2 and 1:4 has been reported to be effective.[5]
-
-
Inefficient Catalyst: Formic acid acts as both a catalyst and a reducing agent in this reaction. The concentration and amount of formic acid are crucial.
-
Solution: Ensure that a sufficient amount of formic acid is used. In some procedures, a large excess of formic acid is employed.[4]
-
-
Side Reactions: A potential side reaction is the formation of 1,4-bis(2,3,4-trimethoxybenzyl)piperazine, which is a known impurity (Impurity B) in Trimetazidine synthesis.[4]
-
Solution: Careful control of reaction temperature and stoichiometry can minimize the formation of this dimer. Adding the aldehyde slowly to the reaction mixture may also be beneficial.
-
Experimental Protocol: One-Step Reductive Amination for Trimetazidine Synthesis [3]
-
In a suitable reactor, charge 180g of this compound, 790g of piperazine, and 800mL of ethanol.
-
Heat the reaction mixture to 78 ± 3 °C.
-
Slowly add 679g of formic acid to the reaction system.
-
Increase the temperature to 90 °C and maintain for 4 hours.
-
Remove the ethanol under reduced pressure.
-
Add 800mL of a 40% sodium hydroxide (B78521) solution to the reaction system and heat to 100 °C for 1.2 hours, adjusting the pH to 12.
-
Cool the mixture and acidify with 8N hydrochloric acid to a pH of 1.5 at 10-15 °C.
-
Wash the aqueous layer three times with 200mL of ethylene (B1197577) dichloride.
-
Adjust the pH of the aqueous phase to 11 with a 40% sodium hydroxide solution.
-
Extract the product three times with 100mL of xylene.
-
Dry the combined organic layers with anhydrous magnesium sulfate (B86663) and concentrate under vacuum to obtain Trimetazidine.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting decision tree for low conversion in reductive amination.
Guide 2: Poor Yields in Wittig Reactions
Problem: My Wittig reaction with this compound is resulting in a low yield of the desired alkene.
Possible Causes and Solutions:
-
Incomplete Ylide Formation: The generation of the phosphonium ylide is a critical first step.
-
Solution: Ensure the base used is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often necessary.[6] Weaker bases may not lead to complete ylide formation. Also, ensure the reaction is performed under anhydrous conditions as the ylide is moisture-sensitive.[6]
-
-
Steric Hindrance: The methoxy (B1213986) groups on the benzaldehyde (B42025) can sterically hinder the approach of the ylide.
-
Solution: Increasing the reaction temperature or extending the reaction time may help overcome steric hindrance. Alternatively, using a more reactive, less stable ylide could improve the conversion rate.[6]
-
-
Side Reactions: Aldehydes can undergo self-condensation or other side reactions in the presence of a strong base.
-
Solution: Add the aldehyde solution dropwise to the pre-formed ylide solution at a low temperature (e.g., 0 °C) to minimize side reactions.[6]
-
-
Difficult Purification: The byproduct, triphenylphosphine (B44618) oxide, can be challenging to separate from the desired alkene, leading to apparent low yields after purification.
-
Solution: Careful optimization of the solvent system for column chromatography is crucial. Recrystallization can also be an effective method for removing triphenylphosphine oxide.[6]
-
Experimental Protocol: General Wittig Reaction [6]
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the corresponding phosphonium salt (1.1 equivalents) in anhydrous DMF.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of a distinct color often indicates ylide formation.
-
Cool the ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Wittig Reaction Troubleshooting Logic
Caption: Logical flow for troubleshooting low-yielding Wittig reactions.
Guide 3: Incomplete Reduction to (2,3,4-trimethoxyphenyl)methanol
Problem: The reduction of this compound to the corresponding alcohol is not going to completion.
Possible Causes and Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical for complete conversion.
-
Solution: Ensure that an adequate molar excess of the reducing agent (e.g., sodium borohydride) is used. The presence of impurities in the aldehyde may consume some of the reducing agent.
-
-
Suboptimal Reaction Temperature: The temperature can affect the rate of reduction.
-
Solution: While reductions with sodium borohydride (B1222165) are often carried out at low temperatures (10-15 °C) to control reactivity, allowing the reaction to proceed for a sufficient amount of time (e.g., 5 hours) is important for completion.[9]
-
-
Decomposition of Reducing Agent: Sodium borohydride can decompose in acidic or neutral aqueous solutions.
-
Solution: The reaction is often carried out in an alcoholic solvent like methanol (B129727). The addition of a base, such as sodium hydroxide, can help stabilize the sodium borohydride.[9]
-
-
Workup Issues: The product may be lost during the workup procedure.
-
Solution: After quenching the reaction, ensure complete extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., methylene (B1212753) dichloride) are recommended.[9]
-
Experimental Protocol: Reduction with Sodium Borohydride [9]
-
In a clean, dry reactor, charge 150mL of methanol and 25g of this compound at room temperature with stirring.
-
Chill the reaction mixture to 10-15 °C.
-
Separately, prepare a solution of 15g of NaOH and 4g of sodium borohydride in 20mL of water.
-
Gradually add the sodium borohydride solution to the aldehyde solution, maintaining the reaction temperature between 10-15 °C.
-
Maintain the reaction mixture at 10-15 °C for 5 hours.
-
Monitor the reaction for completion using TLC.
-
Once complete, distill off the methanol under vacuum below 50 °C.
-
Cool the residue to room temperature and dissolve it in methylene dichloride.
-
Wash the organic layer with water until a neutral pH is obtained.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under vacuum to yield the product.
Reduction Reaction Troubleshooting Pathway
Caption: Pathway for troubleshooting incomplete aldehyde reduction.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sciepub.com [sciepub.com]
How to prevent oxidation of 2,3,4-Trimethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,3,4-Trimethoxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this critical reagent in your experiments.
Troubleshooting Guide: Unexpected Reaction Outcomes
| Issue | Possible Cause | Recommended Action |
| Low product yield in a reaction sensitive to aldehyde purity. | Oxidation of this compound to 2,3,4-Trimethoxybenzoic acid. | Verify the purity of the starting material using HPLC or NMR. Implement stringent air-sensitive handling techniques. Consider adding a compatible antioxidant. |
| Appearance of an unexpected crystalline byproduct. | Precipitation of 2,3,4-Trimethoxybenzoic acid. | Filter the reaction mixture. Wash the desired product with a dilute sodium bicarbonate solution during workup to remove the acidic impurity. |
| Inconsistent reaction rates or product profiles. | Variable purity of this compound between batches due to differing levels of oxidation. | Standardize storage and handling procedures for the aldehyde. Qualify each new bottle of the reagent before use in critical applications. |
| Discoloration of the this compound (yellowing). | Onset of oxidation and potential polymerization.[1] | Discard the reagent if discoloration is significant. For minor discoloration, consider purification by recrystallization, though preventing further oxidation is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is autoxidation, a free-radical chain reaction that occurs upon exposure to atmospheric oxygen.[2][3] This process converts the aldehyde functional group into a carboxylic acid, forming 2,3,4-Trimethoxybenzoic acid. This oxidation can be accelerated by exposure to heat and light.[4][5]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[6] It is recommended to store the compound at refrigerated temperatures (0-10°C) and protected from light.[6][7][8]
Storage Condition Comparison
| Storage Condition | Atmosphere | Temperature | Light Exposure | Expected Stability |
| Optimal | Inert Gas (Argon/Nitrogen) | 0-10°C | Protected (Amber Vial/Dark) | High |
| Sub-optimal | Air | Room Temperature | Ambient Light | Low to Moderate |
| Poor | Air | Elevated Temperature | Direct Light | Low |
Q3: How can I visually assess the quality of my this compound?
A3: High-purity this compound is a white to off-white or creamish crystalline powder.[7] A noticeable yellowing or the presence of distinct clumps may indicate degradation. For quantitative assessment, analytical techniques such as HPLC, NMR, or IR spectroscopy are recommended to detect the presence of 2,3,4-Trimethoxybenzoic acid.[9]
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, antioxidants that function as free-radical scavengers can inhibit the autoxidation of aldehydes. Butylated hydroxytoluene (BHT) is a common synthetic antioxidant used for this purpose.[10][11] Natural antioxidants like tocopherols (B72186) (Vitamin E) have also been studied, though their efficacy can be concentration-dependent.[3][12][13] It is crucial to ensure the chosen antioxidant is compatible with your reaction conditions.
Q5: What solvents are recommended for reactions involving this compound?
A5: The choice of solvent is reaction-dependent. However, to prevent oxidation, it is critical to use anhydrous and deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas, such as argon or nitrogen, for 30-60 minutes prior to use.[2][14]
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the procedure for safely handling and dispensing solid this compound while minimizing exposure to air.
Materials:
-
This compound
-
Inert gas source (Argon or Nitrogen) with a manifold or balloon setup
-
Schlenk flask or round-bottom flask with a rubber septum
-
Spatula
-
Balance
Procedure:
-
Inert Atmosphere Preparation: Purge the flask that will receive the aldehyde with an inert gas for several minutes. If using a Schlenk line, perform at least three vacuum/backfill cycles.
-
Weighing: Briefly remove the flask from the inert gas stream and quickly weigh the desired amount of this compound, adding it to the flask. Minimize the time the solid is exposed to the atmosphere. For highly sensitive reactions, weighing should be performed inside a glovebox.
-
Resealing: Immediately after weighing, re-seal the flask and re-establish the inert atmosphere.
-
Storage of Bulk Reagent: After dispensing, flush the headspace of the original this compound container with inert gas before tightly resealing and returning it to refrigerated storage.
Protocol 2: Setting up a Reaction to Prevent Oxidation
This protocol describes how to set up a reaction using this compound, ensuring the exclusion of oxygen.
Materials:
-
Reaction flask with a magnetic stir bar
-
Condenser (if refluxing)
-
Rubber septa
-
Inert gas source
-
Syringes and needles
-
Deoxygenated solvent
-
This compound
Procedure:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Add the solid this compound to the reaction flask under a positive pressure of inert gas.
-
Solvent Degassing: Deoxygenate the required volume of solvent by sparging with argon or nitrogen for 30-60 minutes.
-
Solvent Transfer: Transfer the deoxygenated solvent to the reaction flask via a cannula or a syringe.
-
Maintaining Inert Atmosphere: Ensure a continuous positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
-
Reagent Addition: Add any other liquid reagents via syringe through the rubber septum. Solid reagents should be added under a positive flow of inert gas.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. α-Tocopherol Is Ineffective in Preventing the Decomposition of Preformed Lipid Peroxides and May Promote the Accumulation of Toxic Aldehydes: A Potential Explanation for the Failure of Antioxidants to Affect Human Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaytech.com [assaytech.com]
- 5. allanchem.com [allanchem.com]
- 6. fiveable.me [fiveable.me]
- 7. spectroscopyasia.com [spectroscopyasia.com]
- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 11. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 12. Alpha-tocopherol is ineffective in preventing the decomposition of preformed lipid peroxides and may promote the accumulation of toxic aldehydes: a potential explanation for the failure of antioxidants to affect human atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
Technical Support Center: Solvent Effects on the Reactivity of 2,3,4-Trimethoxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent selection on reactions involving 2,3,4-trimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a solid that is soluble in many common organic solvents such as ethanol (B145695), acetone, and methanol.[1] It is sparingly soluble in water.[1] For chemical reactions, it is crucial to select a solvent in which all reactants have adequate solubility at the given reaction temperature to ensure a homogeneous reaction mixture and optimal reactivity.
Q2: How does solvent polarity influence the reactivity of the aldehyde functional group in this compound?
The aldehyde group is electrophilic and participates in various reactions like nucleophilic additions and condensations. The polarity of the solvent can significantly affect the reactivity of the carbonyl group. Polar solvents can stabilize the partial positive charge on the carbonyl carbon, which can enhance its electrophilicity. However, polar protic solvents, like ethanol, can form hydrogen bonds with the carbonyl oxygen, which may also influence its reactivity. The choice between aprotic and protic polar solvents can be critical depending on the specific reaction mechanism.
Q3: Are there any specific safety concerns associated with this compound that I should be aware of during my experiments?
While extensive safety information is limited, it is important to handle this compound with care.[1] It is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is known to be an irritant.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound, with a focus on the role of the solvent.
Low or No Product Yield in Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)
| Potential Cause | Recommended Solutions |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved at the reaction temperature. If not, select a solvent with better solubilizing properties for all components. Consider using a co-solvent system if a single solvent is inadequate. |
| Inappropriate Solvent Polarity | For Knoevenagel condensations, polar aprotic solvents like DMF or DMSO can lead to faster reactions and higher yields compared to polar protic or non-polar solvents.[2] For Claisen-Schmidt (chalcone) synthesis, ethanol is a commonly used solvent.[3] Experiment with a range of solvents with varying polarities to find the optimal conditions. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition. Optimize the temperature for the specific solvent and catalyst system being used. |
| Ineffective Catalyst | The choice of catalyst is often linked to the solvent. For base-catalyzed reactions, ensure the base is strong enough and used in the correct stoichiometric amount. The effectiveness of a catalyst can be solvent-dependent. |
| Presence of Water | For reactions that produce water as a byproduct (e.g., condensations), the presence of excess water can inhibit the reaction or lead to undesired side reactions. Use anhydrous solvents and consider methods for water removal if necessary. |
Formation of Side Products
| Potential Cause | Recommended Solutions |
| Solvent-Influenced Reaction Pathway | The solvent can influence the reaction pathway, leading to the formation of undesired side products. For example, in some reactions, protic solvents may participate in the reaction or favor alternative mechanisms. Carefully review the literature for the specific reaction type and consider switching to a non-participating solvent. |
| Reaction Time and Temperature | Prolonged reaction times or high temperatures can promote the formation of side products. Monitor the reaction progress using techniques like TLC or HPLC and quench the reaction once the desired product is maximized. |
| Incorrect Work-up Procedure | The work-up procedure, including the choice of extraction solvents, can impact the purity of the final product. Ensure the chosen solvent for extraction selectively dissolves the desired product and minimizes the co-extraction of impurities. |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and an active methylene (B1212753) compound (e.g., malononitrile (B47326) or ethyl cyanoacetate) (1 to 1.2 equivalents) in a suitable solvent (e.g., ethanol, DMF, or toluene).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, triethylamine, or potassium carbonate).
-
Reaction Condition: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
General Protocol for Claisen-Schmidt Condensation (Chalcone Synthesis)
This is a general guideline and may require optimization.
-
Reactant Preparation: Dissolve this compound (1 equivalent) and a suitable acetophenone (B1666503) (1 equivalent) in ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise to the stirred mixture at a low temperature (e.g., 0-5 °C).
-
Reaction Condition: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone. Filter the solid product, wash with water until neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
Solvent Effects on Knoevenagel Condensation of Aromatic Aldehydes (General Observations)
The following table summarizes general trends observed for the effect of solvents on the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds. While this data is not specific to this compound, it provides valuable insights for solvent selection.
| Solvent Type | Typical Solvents | General Observations on Reactivity | Reference |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Often leads to faster reaction rates and higher yields. | [2] |
| Polar Protic | Ethanol, Methanol | Can be effective, but may be slower than polar aprotic solvents. | [2] |
| Non-Polar | Toluene, Hexane | Generally results in slower reaction rates compared to polar solvents. | [2] |
| Solvent-Free | - | An environmentally friendly option that can lead to high yields, often with grinding or heating. |
Mandatory Visualizations
Caption: General experimental workflow for condensation reactions.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Catalyst Selection for Reactions Involving 2,3,4-Trimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trimethoxybenzaldehyde. The content addresses common issues encountered during experiments, offering practical solutions and detailed protocols.
General Troubleshooting & Catalyst Selection Workflow
Before initiating a reaction, it's crucial to have a systematic approach to catalyst selection and troubleshooting. The following workflow provides a general guideline for optimizing your reaction conditions.
Caption: General workflow for catalyst selection and reaction optimization.
Knoevenagel Condensation
The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound. For this compound, this is a common route to synthesize unsaturated products.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common catalysts for the Knoevenagel condensation with this compound?
-
A1: This reaction is typically base-catalyzed. Common catalysts include organic bases like piperidine (B6355638) or pyridine, as well as Lewis acids.[1] Green chemistry approaches have successfully employed catalysts derived from agro-waste, such as water extract of banana (WEB), which is highly basic.[1]
-
-
Q2: Can this reaction be performed without a solvent?
-
Q3: What factors influence the reaction rate and yield?
Troubleshooting Guide
Caption: Troubleshooting guide for the Knoevenagel condensation.
Data Presentation: Catalyst Comparison for Knoevenagel Condensation
| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| USY Zeolite | Benzene | Reflux | 12 h | 92 | [1] |
| SiO₂-NH₄OAc | DCM | 60°C | 7 h | 87 | [1] |
| Water Extract of Banana (WEB) | None (Grindstone) | Room Temp | 4-10 min | 85-95 | [1] |
| Mg-Al Phosphate (MALPO) | Ethanol | Room Temp | ~100 min | up to 99 | [2] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Water Extract of Banana (WEB) Catalyst [1]
-
Prepare the WEB catalyst by extracting the ash of burnt banana peels with water. The resulting solution should be highly basic (pH ~11-12).[1][3]
-
In a mortar, combine this compound (1 mmol) and malononitrile (B47326) (1 mmol).
-
Add a few drops of the WEB catalyst.
-
Grind the mixture with a pestle at room temperature for 4-10 minutes.
-
The reaction is typically clean, with the solid product separating during the grinding process.
-
Isolate the pure product by simple filtration.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphonium (B103445) ylide.[4][5]
Frequently Asked Questions (FAQs)
-
Q1: What is the biggest challenge when performing a Wittig reaction with this compound?
-
A1: Potential issues include steric hindrance from the methoxy (B1213986) groups, which can slow the reaction, and the difficulty of removing the triphenylphosphine (B44618) oxide byproduct after the reaction is complete.[6]
-
-
Q2: Which base should I use to form the phosphonium ylide?
-
Q3: My reaction is giving a low yield. What are the common causes?
-
A3: Low yields can stem from several factors:
-
Incomplete Ylide Formation: The base may not be strong enough.[6]
-
Moisture: The ylide is highly reactive and sensitive to moisture. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Impure Aldehyde: Impurities in the this compound can inhibit the reaction.[6]
-
Side Reactions: A competing Cannizzaro reaction can occur if the aldehyde is exposed to a strong base before the ylide is fully formed. To avoid this, add the aldehyde solution slowly to the pre-formed ylide.[6]
-
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete ylide formation. | Use a stronger base (e.g., n-BuLi). Ensure sufficient time for ylide formation before adding the aldehyde.[6] |
| Presence of moisture. | Oven-dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere.[6] | |
| Impure starting materials. | Purify the this compound before use.[6] | |
| Mixture of E/Z Isomers | Ylide stability. | The stereoselectivity is influenced by the ylide's nature. Non-stabilized ylides typically favor the (Z)-isomer, while stabilized ylides favor the (E)-isomer.[7] |
| Difficulty in Purification | Triphenylphosphine oxide byproduct. | This byproduct can be difficult to remove. Careful column chromatography or recrystallization is often necessary for its removal.[6] |
Experimental Protocols
Protocol 2: General Wittig Reaction [4][6]
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, 1.05 eq) dropwise. A color change (often to deep red or orange) indicates ylide formation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.
Other Key Reactions
Perkin Reaction
-
Application: Used to synthesize α,β-unsaturated aromatic acids (cinnamic acid derivatives) from aromatic aldehydes.[8]
-
Catalyst: The reaction is catalyzed by the alkali salt of the acid anhydride (B1165640) used, such as sodium acetate (B1210297) when using acetic anhydride.[8][9] Other bases can also be employed.[9]
-
Key Requirement: The acid anhydride must contain at least two α-hydrogens for the reaction to proceed.[8]
Aldol Condensation (Chalcone Synthesis)
-
Application: A base-catalyzed condensation between this compound and an acetophenone (B1666503) derivative to form chalcones.[10]
-
Catalyst: Sodium hydroxide (B78521) (NaOH) is a commonly used and effective catalyst for this transformation.[10]
-
Protocol: The reaction typically involves stirring equimolar amounts of the substituted acetophenone and this compound with a catalyst like NaOH in a suitable solvent.[10]
Oxidation
-
Application: Oxidation of the aldehyde group to a carboxylic acid, forming 2,3,4-trimethoxybenzoic acid.
-
Catalyst/Reagent: The oxidation of substituted benzaldehydes can be achieved using various reagents. For example, the oxidation of 3,4,5-trimethoxybenzaldehyde (B134019) to the corresponding acid has been accomplished using tetraethylammonium (B1195904) bromochromate (TEABC).[11] The selective oxidation of the related 3,4,5-trimethoxytoluene (B53474) to the aldehyde was achieved with a Co(OAc)₂–Mn(OAc)₂ catalyst system, suggesting transition metal catalysts are effective for this class of compounds.[12]
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and <i>N</i>,<i>N</i>-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture - Arabian Journal of Chemistry [arabjchem.org]
- 12. academic.oup.com [academic.oup.com]
Managing temperature control in 2,3,4-Trimethoxybenzaldehyde synthesis
Topic: Managing Temperature Control
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding temperature control during the synthesis of 2,3,4-Trimethoxybenzaldehyde. Precise temperature management is crucial for achieving high yields, purity, and ensuring the safety of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound, and what are their typical operating temperatures?
A1: The two primary synthesis methods involve different temperature profiles:
-
Vilsmeier-Haack Reaction: This formylation of 1,2,3-trimethoxybenzene (B147658) involves two main temperature stages. The initial formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is highly exothermic and conducted at low temperatures, typically between 0°C and 10°C.[1] The subsequent formylation reaction with the aromatic substrate is performed at elevated temperatures, generally ranging from 70°C to 85°C.[2][3]
-
Methylation Reaction: This method involves the methylation of 2,3,4-trihydroxybenzaldehyde (B138039) using dimethyl sulfate. The reaction temperature is typically maintained in the range of 50°C to 70°C.[4]
Q2: Why is precise temperature control so critical in these syntheses?
A2: Precise temperature control is paramount for several reasons. In the Vilsmeier-Haack reaction, the formation of the Vilsmeier reagent is highly exothermic; poor control can lead to a dangerous runaway reaction.[1][5] The reagent itself can be thermally unstable.[1] For both methods, suboptimal temperatures can promote the formation of multiple isomers or by-products, significantly reducing the yield and purity of the desired product.[1] Conversely, excessively high temperatures can cause the decomposition of reactants, reagents, or the final product, often indicated by a darkening or charring of the reaction mixture.[1]
Q3: What are the visible signs of poor temperature control?
A3: Key indicators of inadequate temperature management include:
-
Unexpected Temperature Spikes: A rapid, uncontrolled rise in temperature, particularly during the addition of reagents like POCl₃.
-
Color Changes: A sudden darkening or charring of the reaction mixture suggests decomposition due to excessive heat.[1]
-
Low Yield or Incomplete Reaction: If the temperature is too low, especially with less reactive substrates, the reaction may proceed very slowly or not at all.[1]
-
Formation of Impurities: Analysis (e.g., by TLC or HPLC) showing multiple spots or peaks indicates the formation of side products, which is often temperature-dependent.[1]
Q4: What are the primary safety concerns related to temperature in this synthesis?
A4: The main safety hazard is a thermal runaway reaction, especially during the exothermic formation of the Vilsmeier reagent.[5] This can cause a rapid increase in temperature and pressure, potentially leading to vessel failure. The quenching step of the Vilsmeier-Haack reaction can also be exothermic and requires careful cooling.[1] Handling thermally unstable intermediates requires robust cooling systems and slow, controlled reagent addition.[5] For larger-scale reactions, specialized equipment like continuous flow reactors may be considered for superior heat management.[1]
Q5: How do I choose the appropriate heating or cooling method for my experiment?
A5: The choice depends on the target temperature and the scale of the reaction.
-
For Cooling (Sub-ambient): An ice-water bath is effective for maintaining 0°C. For lower temperatures, mixtures like ice/salt (-15 to -5°C) or dry ice/acetone (-78°C) are common.[6] For precise and prolonged cooling, electronically controlled circulators connected to a jacketed reaction vessel are ideal.[7]
-
For Heating: Hot plates with oil or sand baths are suitable for temperatures up to ~150-220°C (depending on the oil).[6] Heating mantles are a safe option for heating round-bottomed flasks. For all heating methods, it is crucial to monitor the internal reaction temperature, not just the bath temperature.[8]
Troubleshooting Guide
Problem 1: The reaction temperature is spiking uncontrollably during reagent addition.
-
Likely Cause: This is a classic sign of an exothermic reaction proceeding too quickly, likely due to a rapid addition of a reactive reagent (e.g., POCl₃ to DMF) combined with insufficient cooling capacity.
-
Immediate Action: Stop the addition of the reagent immediately. Employ more aggressive cooling, for instance, by adding more ice or switching to a colder cooling bath.
-
Long-Term Solution: For subsequent experiments, add the reagent much more slowly (dropwise) using a dropping funnel or syringe pump. Ensure vigorous stirring to dissipate heat evenly. Use a larger or more efficient cooling bath and verify that the reaction vessel has good thermal contact with the cooling medium.[1]
Problem 2: The final product yield is very low, and the starting material remains.
-
Likely Cause: The reaction temperature may have been too low for the substrate's reactivity, leading to an incomplete or stalled reaction. This can be the case for less reactive aromatic substrates in the Vilsmeier-Haack formylation.[1]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is not proceeding, gradually and carefully increase the temperature in increments (e.g., 5-10°C) while continuing to monitor. For some substrates, increasing the reaction time at a slightly elevated temperature may be necessary.[1]
Problem 3: The product is impure with significant side products or isomers.
-
Likely Cause: The reaction was conducted at a suboptimal temperature that favored the formation of undesired products.[1] Different isomers or by-products can be favored by either kinetic or thermodynamic control.
-
Solution: A temperature optimization study is recommended.
-
To favor a thermodynamically more stable product, try running the reaction at a lower temperature for a longer period.[1]
-
To favor a kinetically controlled product, a higher temperature for a shorter duration might be effective.[1]
-
Experiment with a range of temperatures to identify the optimal condition for maximizing the yield of the desired isomer.
-
Problem 4: The reaction mixture turned dark brown or black.
-
Likely Cause: The reaction temperature was too high, causing the decomposition of the starting material, reagents, solvent, or product.[1]
-
Immediate Action: Immediately reduce or remove the heat source.
-
Solution: Redesign the experiment to run at a lower temperature. Ensure efficient stirring and consider a more gradual ramp-up to the target temperature. If the substrate is highly reactive, the entire reaction may need to be conducted at a lower temperature (e.g., room temperature or below).[1]
Data Presentation: Recommended Temperatures
The following tables summarize key temperature data for the synthesis and for common laboratory cooling methods.
Table 1: Recommended Temperature Ranges for this compound Synthesis Methods
| Synthesis Method | Key Step | Recommended Temperature (°C) | Key Considerations |
| Vilsmeier-Haack | Vilsmeier Reagent Formation | 0 to 10 °C | Highly exothermic; requires slow addition and efficient cooling.[1] |
| Formylation Reaction | 70 to 85 °C | Temperature is substrate-dependent; may require optimization.[2][3] | |
| Quenching / Workup | 0 °C | Can be exothermic; quench slowly into ice/cold solution.[1] | |
| Methylation | Methylation Reaction | 50 to 70 °C | Maintain temperature throughout reagent addition.[4] |
Table 2: Common Laboratory Cooling Baths
| Coolant Mixture | Achievable Temperature (°C) |
| Ice and Water | 0 °C |
| Ice and NaCl | -15 to -5 °C |
| Dry Ice and Acetonitrile | -40 °C |
| Dry Ice and Acetone | -78 °C |
| Liquid N₂ and Dichloromethane | -92 °C |
| (Data sourced from University of Rochester, Department of Chemistry)[6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
This protocol emphasizes the critical temperature control points.
Step 1: Formation of the Vilsmeier Reagent (Critical Temperature Control)
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, place anhydrous dimethylformamide (DMF).
-
Cool the flask to 0°C using an ice-water bath.[1]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel. Crucially, maintain the internal reaction temperature below 10°C throughout the entire addition. [1] This step is highly exothermic.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.[1]
Step 2: Formylation Reaction
-
In a separate flask, dissolve 1,2,3-trimethoxybenzene in a suitable anhydrous solvent.
-
Add the solution from step 1 to the 1,2,3-trimethoxybenzene solution. Note: Some procedures add the substrate to the pre-formed reagent.
-
Heat the reaction mixture to the target temperature, typically between 70-85°C.[2][3][9]
-
Maintain this temperature and monitor the reaction progress by TLC until the starting material is consumed.
Step 3: Quenching and Workup (Critical Temperature Control)
-
Once the reaction is complete, cool the mixture back down to 0°C in an ice bath.[1]
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of ice and water to quench the reaction and hydrolyze the intermediate.[9] This step is often exothermic.
-
Proceed with standard workup procedures, such as extraction with an organic solvent (e.g., ethyl acetate), washing the organic layers, drying, and concentrating the solvent.[1][9]
-
Purify the crude product by distillation under reduced pressure or crystallization to obtain this compound.[4][9]
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows for managing temperature control.
Caption: A decision tree for troubleshooting common temperature control issues.
Caption: Workflow diagram emphasizing critical temperature control points.
References
- 1. benchchem.com [benchchem.com]
- 2. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. asynt.com [asynt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [wap.guidechem.com]
Technical Support Center: Work-up Procedures for Reactions Containing 2,3,4-Trimethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trimethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take after my reaction involving this compound is complete?
A1: The first step in the work-up of most reactions, particularly after a Vilsmeier-Haack synthesis of this compound, is to quench the reaction mixture. This is typically done by carefully pouring the reaction mixture into ice-cold water or a mixture of ice and water.[1][2] This step hydrolyzes the intermediate iminium salt to the desired aldehyde and deactivates any remaining reactive reagents.
Q2: What is the most common method for extracting this compound from the aqueous mixture?
A2: After quenching, the product is typically extracted from the aqueous layer using an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[3] Multiple extractions are recommended to ensure complete recovery of the product.
Q3: My this compound product is impure after extraction. What are the common purification techniques?
A3: Common purification methods for this compound include recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization is effective for removing small amounts of impurities if a suitable solvent is found.[4] For complex mixtures or to achieve very high purity, silica (B1680970) gel column chromatography is often employed.[2]
Q4: What are the key safety precautions I should take when working with this compound and the reagents used in its synthesis?
A4: It is crucial to handle all chemicals in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The Vilsmeier reagent, formed from DMF and phosphorus oxychloride, is corrosive and moisture-sensitive, requiring careful handling under anhydrous conditions.
Troubleshooting Guides
Issue 1: An emulsion formed during the extraction process.
Q: I am seeing a thick, milky layer between the organic and aqueous phases during extraction, and the layers are not separating cleanly. What should I do?
A: Emulsion formation is a common issue in liquid-liquid extractions. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.
-
Filtration: Passing the mixture through a pad of celite or glass wool can sometimes break up the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[6]
-
Patience: Sometimes, simply letting the mixture stand for an extended period can lead to separation.[7]
Issue 2: The yield of this compound is lower than expected.
Q: After purification, my final product yield is significantly lower than anticipated. What are the potential causes and solutions?
A: Low yields can result from several factors throughout the reaction and work-up process:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the work-up. An appropriate mobile phase for TLC analysis of reactions involving this compound is a mixture of ethyl acetate and n-hexane (e.g., 7:3 v/v).[8]
-
Product Loss During Extraction: The product may have some solubility in the aqueous layer. To minimize this, perform multiple extractions with the organic solvent. "Salting out" by adding sodium chloride to the aqueous layer can also reduce the product's solubility in water.[9]
-
Product Loss During Purification:
-
Recrystallization: Ensure you are using an appropriate solvent that dissolves the product well at high temperatures but poorly at room temperature. Avoid using an excessive volume of solvent.[4]
-
Column Chromatography: Choose the correct solvent system to ensure good separation and avoid streaking of the product on the column.
-
-
Incomplete Hydrolysis: In a Vilsmeier-Haack reaction, ensure the intermediate iminium salt is fully hydrolyzed during the quench. This can be facilitated by stirring the quenched mixture for a sufficient amount of time.[9]
Issue 3: The purified product is still contaminated with starting material or byproducts.
Q: My NMR or TLC analysis shows the presence of impurities even after purification. How can I improve the purity?
A: The presence of persistent impurities may require a more rigorous purification strategy:
-
Unreacted Starting Material (e.g., 1,2,3-trimethoxybenzene): If the impurity is non-polar, like the starting material, a carefully optimized column chromatography with a less polar eluent system should effectively separate it from the more polar aldehyde product.
-
Byproducts from the Vilsmeier Reagent: The Vilsmeier reagent can hydrolyze to produce dimethylamine (B145610) and phosphoric acid derivatives. Washing the organic extract with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities like dimethylamine, and a subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) can remove acidic impurities.
-
Multiple Purification Steps: In some cases, a combination of purification techniques may be necessary. For instance, an initial column chromatography can be followed by a final recrystallization step to achieve high purity.
Data Presentation
Table 1: Solubility of Trimethoxybenzaldehyde Isomers in Common Organic Solvents
| Solvent | 3,4,5-TMBA Solubility (mol fraction, x10²) at 298.15 K (25 °C) | Qualitative Solubility of this compound |
| Methanol | 10.13 | Soluble[12] |
| Ethanol (B145695) | 7.98 | Soluble |
| n-Propanol | 6.01 | Soluble |
| Isopropanol | 4.35 | Soluble |
| Acetone | 26.12 | Soluble |
| Ethyl Acetate | 16.98 | Soluble |
| Dichloromethane | - | Soluble |
| Toluene | - | Soluble |
| n-Hexane | - | Sparingly Soluble |
| Water | - | Sparingly Soluble |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Vilsmeier-Haack Reaction
-
Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice.
-
Hydrolysis and Neutralization: Continue stirring the mixture until all the ice has melted. The hydrolysis of the intermediate iminium salt is often exothermic, so external cooling with an ice bath may be necessary.[13] Carefully neutralize the acidic solution to a pH of 8-9 by the slow addition of a saturated sodium carbonate or sodium hydroxide (B78521) solution.[13]
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Washing: Combine the organic extracts and wash successively with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities)
-
Brine (to aid in drying)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. A good solvent will dissolve the crude this compound when hot but not when cold. Ethanol or a mixture of ethanol and water are often good starting points for aromatic aldehydes.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Heat the solution briefly and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting guide for breaking emulsions during liquid-liquid extraction.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound CAS#: 2103-57-3 [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Identification of Synthesized 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 2,3,4-Trimethoxybenzaldehyde and its Isomeric Alternatives
The unambiguous identification of synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of the analytical data used to confirm the identity of this compound, a key intermediate in various synthetic pathways. By presenting detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a practical framework for distinguishing this compound from its common isomeric impurities: 2,4,5-Trimethoxybenzaldehyde, 2,4,6-Trimethoxybenzaldehyde, and 3,4,5-Trimethoxybenzaldehyde (B134019).
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for this compound and its isomers, providing a clear basis for their differentiation.
| Analytical Technique | This compound | 2,4,5-Trimethoxybenzaldehyde | 2,4,6-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde |
| ¹H NMR (CDCl₃, ppm) | ~10.3 (s, 1H, -CHO), ~7.6 (d, J=8.8 Hz, 1H, Ar-H), ~6.8 (d, J=8.8 Hz, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃) | ~10.3 (s, 1H, -CHO), ~7.3 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃)[1] | ~10.4 (s, 1H, -CHO), ~6.1 (s, 2H, Ar-H), ~3.9 (s, 9H, -OCH₃)[2] | ~9.8 (s, 1H, -CHO), ~7.1 (s, 2H, Ar-H), ~3.9 (s, 9H, -OCH₃)[3] |
| IR (cm⁻¹) | ~2940-2850 (C-H, methoxy), ~2830, ~2730 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, ~1480 (C=C, aromatic), ~1270, ~1100 (C-O, ether) | ~2940-2830 (C-H, methoxy), ~2845, ~2745 (C-H, aldehyde), ~1670 (C=O, aldehyde), ~1600, ~1510 (C=C, aromatic), ~1270, ~1120 (C-O, ether)[3][4] | ~2940-2840 (C-H, methoxy), ~2850, ~2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1610, ~1580 (C=C, aromatic), ~1220, ~1120 (C-O, ether) | ~2940-2840 (C-H, methoxy), ~2830, ~2730 (C-H, aldehyde), ~1686 (C=O, aldehyde), ~1590, ~1510 (C=C, aromatic), ~1250, ~1130 (C-O, ether)[5] |
| Mass Spec. (m/z) | M⁺: 196 , Fragments: 181, 163, 153, 125[6] | M⁺: 196 , Fragments: 181, 153, 125, 97[1] | M⁺: 196 , Fragments: 181, 168, 153, 139 | M⁺: 196 , Fragments: 181, 168, 153, 125 |
Experimental Workflow
The confirmation of the identity of synthesized this compound follows a logical progression of analytical techniques. Initially, purification of the crude product is performed, followed by spectroscopic analyses to elucidate its structure and confirm its purity.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds) are typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization: Employ Electron Ionization (EI) as the ionization method.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 amu.
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the compound. The molecular weight of all trimethoxybenzaldehyde isomers is 196.20 g/mol .[6][7] Key fragments to observe include the loss of a methyl group (M-15), a methoxy (B1213986) group (M-31), and a formyl group (M-29).
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. 2,4,6-Trimethoxybenzaldehyde(830-79-5) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4,5-trimethoxybenzaldehyde [chemister.ru]
- 6. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide for the Elucidation of 2,3,4-Trimethoxybenzaldehyde
This guide provides a detailed comparative analysis of 2,3,4-Trimethoxybenzaldehyde and its isomers, 2,4,5- and 3,4,5-Trimethoxybenzaldehyde, utilizing key spectroscopic techniques. It is designed for researchers, scientists, and drug development professionals to aid in the unambiguous structural elucidation of these compounds. The guide summarizes quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear distinction between the isomers based on their spectral fingerprints. Detailed experimental protocols for these analytical techniques are also provided to support the reproducibility of the presented data.
Spectroscopic Data Summary
The structural differences between the three isomers, though subtle, result in distinct spectral data that allow for their differentiation. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃, 400 MHz)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) |
| This compound | ~10.3 (s, 1H) | ~7.5 (d, J=8.8 Hz, 1H), ~6.8 (d, J=8.8 Hz, 1H) | ~4.0 (s, 3H), ~3.9 (s, 3H), ~3.9 (s, 3H) |
| 2,4,5-Trimethoxybenzaldehyde | ~10.3 (s, 1H) | ~7.3 (s, 1H), ~6.5 (s, 1H) | ~4.0 (s, 3H), ~3.9 (s, 3H), ~3.8 (s, 3H) |
| 3,4,5-Trimethoxybenzaldehyde | ~9.8 (s, 1H)[1][2] | ~7.1 (s, 2H)[1][2] | ~3.9 (s, 9H)[1] |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃, 100 MHz)
| Compound | Aldehyde Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) |
| This compound | ~189.0 | ~158.0, ~156.0, ~142.0, ~125.0, ~120.0, ~108.0 | ~62.0, ~61.0, ~56.0 |
| 2,4,5-Trimethoxybenzaldehyde | ~189.0 | ~158.0, ~155.0, ~143.0, ~115.0, ~110.0, ~97.0 | ~56.5, ~56.0, ~55.8 |
| 3,4,5-Trimethoxybenzaldehyde | ~191.0[1] | ~153.6, ~143.5, ~131.6, ~106.6[1] | ~61.0, ~56.2[1] |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-O Stretch (Aryl Ether) | C-H Stretch (Aromatic) |
| This compound | ~1680 (s) | ~1270 (s), ~1100 (s) | ~2940 (m), ~2840 (m) |
| 2,4,5-Trimethoxybenzaldehyde | ~1670 (s)[3] | ~1215 (s), ~1030 (s)[3] | ~2940 (m), ~2840 (m)[3] |
| 3,4,5-Trimethoxybenzaldehyde | ~1690 (s) | ~1240 (s), ~1130 (s) | ~2940 (m), ~2830 (m) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment Ions (m/z) |
| This compound | 196[4] | 181 ([M-CH₃]⁺), 165 ([M-OCH₃]⁺), 153 |
| 2,4,5-Trimethoxybenzaldehyde | 196[5] | 181 ([M-CH₃]⁺), 168, 153, 125[5] |
| 3,4,5-Trimethoxybenzaldehyde | 196[6][7] | 181 ([M-CH₃]⁺), 168, 153, 125[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were collected for each sample.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds were used. Typically, 1024 scans were accumulated to achieve an adequate signal-to-noise ratio.
-
Data Processing : The free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. The spectra were phase-corrected, and the baseline was corrected automatically. Chemical shifts are reported in parts per million (ppm) relative to TMS.
2. Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure was applied to ensure good contact between the sample and the crystal.
-
Data Acquisition : The IR spectrum was recorded on an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Processing : The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction : The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS, a dilute solution of the analyte in dichloromethane (B109758) was injected.
-
Ionization : Electron Ionization (EI) was used with an electron energy of 70 eV.
-
Mass Analysis : The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-400 amu.
-
Data Processing : The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for identifying the correct isomer of trimethoxybenzaldehyde using the discussed spectroscopic methods.
Caption: Logical workflow for distinguishing trimethoxybenzaldehyde isomers.
References
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. 2,4,5-Trimethoxybenzaldehyde(4460-86-0) IR Spectrum [m.chemicalbook.com]
- 4. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 6858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 3,4,5-trimethoxy- [webbook.nist.gov]
A Comparative Guide to the Reactivity of Trimethoxybenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of common trimethoxybenzaldehyde isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. The reactivity is primarily governed by the substitution pattern of the three methoxy (B1213986) groups on the benzaldehyde (B42025) framework, which influences the electron density of the aromatic ring and steric accessibility of the reactive sites.
Reactivity in Electrophilic Aromatic Substitution
The reactivity of the benzene (B151609) ring towards electrophiles is dictated by the interplay between the electron-donating, activating methoxy (-OCH₃) groups and the electron-withdrawing, deactivating aldehyde (-CHO) group. Methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the aldehyde group deactivates the ring and directs electrophiles to the meta position. The net effect of these competing influences determines both the overall reaction rate and the regioselectivity of substitution for each isomer.
Table 1: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution
| Isomer | Structure | Predicted Relative Reactivity | Predicted Major Product(s) of Electrophilic Substitution (E⁺) |
| 2,4,6-Trimethoxybenzaldehyde (B41885) | Very High | Substitution at C5. The three methoxy groups strongly activate the ring, with the positions ortho and para to them being highly nucleophilic. The C3 and C5 positions are sterically accessible and activated by two -OCH₃ groups each. | |
| 2,4,5-Trimethoxybenzaldehyde | High | Substitution at C6. The C6 position is ortho to the C5-methoxy group and para to the C2-methoxy group, making it the most activated and sterically accessible position. | |
| 2,3,4-Trimethoxybenzaldehyde | Medium | Substitution at C5. The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it the most electronically enriched position. | |
| 3,4,5-Trimethoxybenzaldehyde (B134019) | Medium | Substitution at C2 or C6. These positions are equivalent and are ortho to the C3- and C5-methoxy groups and meta to the C4-methoxy group. The aldehyde group deactivates the ring, but the three activating groups still enable substitution.[1] |
Reactivity in Oxidation of the Aldehyde Group
The oxidation of the aldehyde functional group to a carboxylic acid is a common transformation. This reaction's rate is generally less influenced by the electronic effects of the ring substituents compared to electrophilic aromatic substitution. However, steric hindrance around the aldehyde group, as well as the overall stability of the molecule, can play a role. All isomers are readily oxidized by common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
A kinetic study on the oxidation of 3,4,5-trimethoxybenzaldehyde by tetraethylammonium (B1195904) bromochromate showed the reaction to be first order with respect to both the oxidant and the aldehyde. The oxidation of 3,4,5-trimethoxybenzaldehyde leads to the formation of 3,4,5-trimethoxybenzoic acid.[2]
Table 2: Predicted Reactivity in Oxidation
| Isomer | Predicted Relative Reactivity | Notes |
| 2,4,6-Trimethoxybenzaldehyde | Slightly Lower | The two methoxy groups at the ortho positions (C2, C6) may cause some steric hindrance, potentially slowing the approach of the oxidizing agent to the aldehyde carbon. |
| 2,4,5-Trimethoxybenzaldehyde | High | One ortho methoxy group provides moderate steric hindrance. |
| This compound | High | One ortho methoxy group provides moderate steric hindrance. |
| 3,4,5-Trimethoxybenzaldehyde | High | No ortho substituents relative to the aldehyde group, resulting in minimal steric hindrance at the reaction center. |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a method to introduce a formyl group onto an electron-rich aromatic ring.[3][4][5] This reaction would be most effective on the highly activated trimethoxybenzene core, leading to the synthesis of a di-aldehyde.
Materials:
-
Trimethoxybenzene isomer (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (Solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 equiv)
-
Sodium acetate (B1210297) (NaOAc)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool DMF to 0°C in an ice bath. Slowly add POCl₃ (1.5 equiv) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction: Dissolve the trimethoxybenzaldehyde isomer (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Highly activated isomers like 2,4,6-trimethoxybenzaldehyde may react faster.
-
Work-up: Cool the reaction mixture back to 0°C. Slowly and carefully add a saturated aqueous solution of sodium acetate until the mixture is basic. Stir for 15 minutes.
-
Extraction: Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Permanganate Oxidation
This protocol describes the oxidation of the aldehyde group to a carboxylic acid using potassium permanganate.
Materials:
-
Trimethoxybenzaldehyde isomer (1.0 equiv)
-
Potassium permanganate (KMnO₄) (approx. 2.0 equiv)
-
Acetone (B3395972)/Water or Pyridine/Water solvent system
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl) (10% aqueous solution)
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve the trimethoxybenzaldehyde isomer in a suitable solvent system like a 1:1 mixture of acetone and water.
-
Oxidation: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate in water dropwise. A brown precipitate of manganese dioxide (MnO₂) will form. Stir the reaction vigorously.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Cool the mixture in an ice bath and add a saturated aqueous solution of sodium bisulfite dropwise until the purple color of the permanganate disappears and the brown MnO₂ precipitate dissolves.
-
Acidification: Acidify the clear solution to pH ~2 with a 10% HCl solution. The corresponding carboxylic acid should precipitate if it is insoluble in water.
-
Extraction: If the product does not precipitate, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization.
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Studies on kinetics and thermodynamics of oxidation of 3,4,5-trimethoxy benzaldehyde, benzaldehyde and <i>N</i>,<i>N</i>-dimethylamino benzaldehyde by tetraethylammonium bromochromate in dimethyl formamide and acetic acid mixture - Arabian Journal of Chemistry [arabjchem.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Biological Activities of 2,3,4-Trimethoxybenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxybenzaldehydes are a class of aromatic aldehydes characterized by a benzene (B151609) ring substituted with one aldehyde group and three methoxy (B1213986) groups. The positional isomerism of the methoxy groups gives rise to several distinct compounds, each with a unique profile of biological activities. This guide provides an objective comparison of the biological performance of 2,3,4-trimethoxybenzaldehyde against its key isomers: 2,4,5-trimethoxybenzaldehyde (B179766) (also known as asaronaldehyde), 2,4,6-trimethoxybenzaldehyde, and 3,4,5-trimethoxybenzaldehyde (B134019). This comparison is supported by experimental data from peer-reviewed studies, with a focus on their antifungal, anticancer, antioxidant, and antibacterial properties.
Comparative Analysis of Biological Activities
The biological efficacy of trimethoxybenzaldehyde isomers is significantly influenced by the substitution pattern of the methoxy groups on the benzene ring. The following tables summarize the available quantitative data for various biological activities. It is important to note that while the antifungal data is derived from a single comparative study, data for other activities have been collated from various sources and may not be directly comparable due to differing experimental conditions.
Antifungal Activity against Candida albicans
A direct comparative study on the anti-Candida activity of the four isomers reveals significant differences in their efficacy.[1]
| Compound | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Fungicidal Concentration (MFC) (mg/mL) |
| This compound | 1 | 2[1] |
| 2,4,5-Trimethoxybenzaldehyde | 1 | 8[1] |
| 2,4,6-Trimethoxybenzaldehyde | 0.25 | 0.5[1] |
| 3,4,5-Trimethoxybenzaldehyde | 1 | 4[1] |
Key Observations:
-
2,4,6-Trimethoxybenzaldehyde demonstrated the most potent antifungal activity with the lowest MIC and MFC values.[1]
-
While 2,3,4- , 2,4,5- , and 3,4,5-trimethoxybenzaldehyde exhibited the same MIC, their fungicidal concentrations varied, with this compound being the most effective among the three.[1]
Effects on Candida albicans Virulence Factors
| Compound | Inhibition of Morphogenesis (Yeast to Hyphae) | Inhibition of Adhesion | Inhibition of Biofilm Formation |
| This compound | >50% reduction at 0.125 mg/mL | 19% inhibition at MIC | Not significant |
| 2,4,5-Trimethoxybenzaldehyde | >50% reduction at 0.25 mg/mL | 46% reduction at 1 mg/mL | Significant inhibition |
| 2,4,6-Trimethoxybenzaldehyde | >50% reduction at 0.125 mg/mL | >50% inhibition at MIC | Significant inhibition |
| 3,4,5-Trimethoxybenzaldehyde | >50% reduction at 0.125 mg/mL | >50% inhibition at MIC | Significant inhibition |
Key Observations:
-
All isomers significantly inhibited the transition from yeast to hyphal form, a critical virulence factor for C. albicans.[1]
-
This compound was notably less effective at inhibiting cellular adhesion compared to the other isomers.[1]
-
2,4,6- and 3,4,5-trimethoxybenzaldehyde were the most effective at inhibiting both adhesion and biofilm formation.[1]
Anticancer Activity
Direct comparative data for the anticancer activity of all four isomers is limited. However, studies on derivatives of some isomers provide insights into their potential.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Derivatives of 3,4,5-Trimethoxybenzaldehyde (Chalcones) | SMMC-7721 (Hepatocellular carcinoma) | Varies by derivative |
| Derivatives of 3,4,5-Trimethoxybenzaldehyde (Triazoles) | MCF-7 (Breast cancer) | 0.39 (for compound 22b)[2] |
| Derivatives of 2,4,6-Trimethoxybenzaldehyde (Chitosan Schiff base) | A375 (Skin cancer) | Showed 52.35% anticancer properties[3] |
Key Observations:
-
The 3,4,5-trimethoxyphenyl moiety is a common feature in many potent anticancer compounds, including combretastatin (B1194345) analogues, which act as microtubule-targeting agents.[1]
-
Derivatives of 2,4,6-trimethoxybenzaldehyde have also demonstrated significant cytotoxic activity against skin cancer cells.[3]
-
The anticancer potential of This compound is less explored in the available literature.
Antioxidant Activity
| Compound/Derivative | Antioxidant Assay | Result |
| 2,4,6-Trimethoxybenzaldehyde (as a Chitosan Schiff base) | DPPH Radical Scavenging | 39.65% scavenging activity[3] |
| 2,4,6-Trimethoxybenzaldehyde (as a Chitosan Schiff base) | ABTS Radical Scavenging | 69.67% scavenging activity[3] |
| 3,4,5-Trihydroxybenzaldehyde (B28275) (related to 3,4,5-trimethoxybenzaldehyde) | DPPH Radical Scavenging | More active than BHT, BHA, and α-tocopherol[4] |
Key Observations:
-
The antioxidant activity of benzaldehydes is often attributed to the presence and position of hydroxyl groups. While the methoxy groups of trimethoxybenzaldehydes are not as effective as hydroxyl groups in direct radical scavenging, their electron-donating nature can influence the overall antioxidant potential of their derivatives.
-
Derivatives of 2,4,6-trimethoxybenzaldehyde have shown notable radical scavenging activity.[3]
-
The hydroxylated analogue of 3,4,5-trimethoxybenzaldehyde is a potent antioxidant, suggesting that derivatives of the trimethoxy version may also possess significant antioxidant properties.[4]
Antibacterial Activity
Comparative data on the antibacterial activity of the trimethoxybenzaldehyde isomers is sparse.
| Compound | Bacterial Strain(s) | MIC (µg/mL) |
| 2,4,6-Trimethoxybenzaldehyde | Staphylococcus aureus | Indifferent effect in combination with other compounds[5] |
| 2-Hydroxy-4-methoxybenzaldehyde (related structure) | Staphylococcus aureus | 1024[6] |
Key Observations:
-
The antibacterial activity of these specific isomers is not as extensively studied as their antifungal properties.
-
2,4,6-Trimethoxybenzaldehyde is noted for its use as an antibacterial synergist, enhancing the efficacy of other antibiotics like trimethoprim.[7]
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Activity: COX-2 Inhibition
2,4,5-Trimethoxybenzaldehyde has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2).[8] The COX-2 enzyme is a key mediator of inflammation and pain. Its inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Inhibition of the COX-2 pathway by 2,4,5-trimethoxybenzaldehyde.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeast susceptibility testing.[1]
-
Inoculum Preparation: Candida albicans is cultured on Sabouraud Dextrose Agar (B569324) (SDA) at 35°C for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.
-
Drug Dilution: The trimethoxybenzaldehyde isomers are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.
-
Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is subcultured onto an SDA plate. The plates are incubated at 35°C for 48 hours. The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.
Caption: Workflow for antifungal susceptibility testing (MIC/MFC determination).
Biofilm Inhibition Assay (MTT Reduction Assay)
-
Biofilm Formation: A standardized suspension of C. albicans (1 x 10^7 cells/mL in RPMI-1640) is added to the wells of a 96-well plate. The plate is incubated for 90 minutes at 37°C to allow for initial cell adhesion. Non-adherent cells are then removed by washing with PBS.
-
Treatment: Fresh RPMI-1640 medium containing various concentrations of the trimethoxybenzaldehyde isomers is added to the wells. The plate is incubated for 24 hours at 37°C to allow for biofilm formation.
-
Quantification: After incubation, the medium is removed, and the wells are washed with PBS to remove planktonic cells. MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated in the dark for 5 hours.
-
Solubilization and Reading: The MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals. The absorbance is measured at 450 nm using a microplate reader. A decrease in absorbance in the treated wells compared to the control indicates an inhibition of biofilm formation.
Conclusion
The positional isomerism of trimethoxybenzaldehydes has a profound impact on their biological activity. In the context of antifungal efficacy against Candida albicans, 2,4,6-trimethoxybenzaldehyde emerges as the most potent isomer, exhibiting superior inhibitory and fungicidal activity, as well as strong effects against key virulence factors. This compound , the primary subject of this guide, shows moderate antifungal activity but is less effective in preventing adhesion compared to its isomers. For anticancer applications, the 3,4,5-trimethoxyphenyl scaffold is a well-established pharmacophore, suggesting that this isomer and its derivatives hold significant promise. The biological activities of these isomers in other areas, such as antioxidant and antibacterial effects, are less comparatively defined and warrant further investigation. This guide provides a foundational understanding for researchers to select the most appropriate isomer for their specific drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. "Antioxidant activity of 3,4,5-trihydroxybenzaldehyde isolated from geu" by J.B. Kim, J.B. Kim et al. [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comparative Guide to the Synthesis of 2,3,4-Trimethoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,3,4-Trimethoxybenzaldehyde is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a detailed comparison of the two primary synthetic routes to this compound, offering experimental data, protocols, and visualizations to aid in the selection of the most suitable method for your laboratory's needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Methylation of 2,3,4-Trihydroxybenzaldehyde (B138039) | Route 2: Two-Step Synthesis from Pyrogallol |
| Starting Material | 2,3,4-Trihydroxybenzaldehyde | Pyrogallol |
| Key Reactions | O-Methylation | O-Methylation, Vilsmeier-Haack Formylation |
| Overall Yield | ~83%[1] | ~73%[2] |
| Product Purity | ~99.6% (HPLC)[1] | >99% (GC)[2][3] |
| Number of Steps | One | Two |
| Reagents | Dimethyl sulfate (B86663), Base (e.g., NaOH, K2CO3), Phase Transfer Catalyst | Dimethyl sulfate, Base (e.g., NaOH), DMF, POCl3 |
| Reaction Conditions | Moderate temperatures (50-70°C)[4] | Moderate to elevated temperatures (30-85°C)[2][5] |
Route 1: Methylation of 2,3,4-Trihydroxybenzaldehyde
This direct, one-step approach involves the exhaustive methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde. The use of a phase transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.
Caption: Synthetic pathway for Route 1.
Experimental Protocol
Materials:
-
2,3,4-Trihydroxybenzaldehyde (150 g)
-
35% (w/w) Sodium Hydroxide (B78521) solution (600 mL)
-
Dimethyl sulfate (600 g)
-
Phase transfer catalyst (e.g., Trioctylmethylammonium chloride, Tetrabutylammonium (B224687) bromide, 12 g total)
-
Water
Procedure:
-
In a reactor equipped with a thermometer, stirrer, and heating jacket, dissolve 150 g of 2,3,4-trihydroxybenzaldehyde in a suitable amount of water with heating.
-
Under stirring, add the 35% sodium hydroxide solution, dimethyl sulfate, and the phase transfer catalyst in three portions.
-
Maintain the reaction temperature between 50-70°C and continue stirring to carry out the methylation.
-
After the reaction is complete, allow the mixture to stand and separate into layers.
-
The upper layer is the oily product. Separate and wash the oily layer with water until neutral.
-
Purify the product by vacuum distillation. The product will crystallize upon cooling.[4]
Route 2: Two-Step Synthesis from Pyrogallol
This route begins with the readily available starting material, pyrogallol, which is first converted to 1,2,3-trimethoxybenzene (B147658). The intermediate is then formylated using the Vilsmeier-Haack reaction to yield the final product.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 2a: Synthesis of 1,2,3-Trimethoxybenzene from Pyrogallol
Materials:
-
Pyrogallol (100 kg)
-
Water (200 kg)
-
Tetrabutylammonium bromide (2 kg)
-
Dimethyl sulfate (250 L)
-
30% Industrial liquid lye (180 L)
Procedure:
-
Charge a reactor with 100 kg of pyrogallol, 200 kg of water, and 2 kg of tetrabutylammonium bromide and stir until homogenous.
-
Add 250 L of dimethyl sulfate and 180 L of 30% industrial liquid lye dropwise, maintaining the temperature at approximately 35°C.
-
After the addition is complete, maintain the temperature for 3 hours, then raise the temperature to 95°C and hold for 2 hours.
-
Cool the mixture to 20°C to induce crystallization. After 14 hours, collect the crude product by centrifugal dehydration.
-
For recrystallization, mix 100 kg of the crude product with 200 kg of ethanol and 400 kg of water. Heat to 90°C to dissolve, then cool to 10°C to crystallize.
-
Collect the purified 1,2,3-trimethoxybenzene by centrifugal dehydration.[6][7]
Step 2b: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
Materials:
-
1,2,3-Trimethoxybenzene (123 g)
-
N,N-Dimethylformamide (DMF) (123 g)
-
Phosphorus oxychloride (POCl3) (246 g)
-
Ice water
-
Ethyl acetate (B1210297)
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, add 123 g of 1,2,3-trimethoxybenzene and 123 g of DMF.
-
Slowly add 246 g of phosphorus oxychloride dropwise.
-
After the addition, heat the reaction mixture to 70-80°C and maintain for 10 hours.
-
Cool the reaction mixture and pour it into 500 g of ice water for hydrolysis.
-
Extract the product with ethyl acetate (3 x 300 mL).
-
Recover the ethyl acetate under reduced pressure.
-
Collect the product by vacuum distillation. The distillate will crystallize upon cooling to yield 115 g of white crystals.[3] This process is reported to yield a product with a purity of 99.5% and a total yield of 74%.[3] An alternative procedure reports a yield of about 75% with a purity of 99.5% at a reaction temperature of 80-85°C.[5]
Conclusion
Both synthetic routes presented offer high yields and produce high-purity this compound.
-
Route 1 is a more direct, single-step synthesis that may be preferable for its simplicity, provided the starting material, 2,3,4-trihydroxybenzaldehyde, is readily available and economically viable.
-
Route 2 provides a robust two-step alternative starting from the more common and inexpensive pyrogallol. This route is well-documented and suitable for large-scale industrial production.[2]
The choice between these routes will ultimately depend on factors such as the cost and availability of starting materials, the scale of the synthesis, and the specific equipment and expertise available in the laboratory.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. CN1706783A - Synthesis process of 1,2,3-trimethoxy benzene - Google Patents [patents.google.com]
- 7. Synthesis process of 1,2,3-trimethoxy benzene - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to HPLC-Based Purity Assessment of 2,3,4-Trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2,3,4-Trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals, including the anti-anginal drug Trimetazidine. The purity of this starting material is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods, provides detailed experimental protocols, and presents a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Purity Assessment of this compound
This compound (PubChem CID: 75006) is a substituted aromatic aldehyde whose purity can be affected by residual starting materials, by-products from its synthesis, and degradation products formed during storage.[1][2] HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for purity determination in the pharmaceutical industry.[3][4] A robust HPLC method should be able to separate the main compound from all potential impurities and degradation products, a capability that is assessed through forced degradation studies.[5]
This guide compares two RP-HPLC methods:
-
Method A: Isocratic Elution for Routine Quality Control. This method is designed for rapid and routine analysis of this compound purity where the impurity profile is well-characterized.
-
Method B: Gradient Elution for Stability-Indicating Analysis. This method is developed to separate a wider range of potential impurities and degradation products with varying polarities, making it suitable for stability studies and in-depth impurity profiling.
Experimental Protocols
The following sections detail the experimental conditions for the two proposed HPLC methods.
Method A: Isocratic RP-HPLC
This method is optimized for rapid and efficient quantification of this compound under isocratic conditions.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Solutions:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Diluent: Mobile phase
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration similar to the standard solution.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 232 nm
-
Run Time: Approximately 15 minutes
Method B: Gradient RP-HPLC (Stability-Indicating)
This method employs a gradient elution to ensure the separation of this compound from potential degradation products and impurities with a wider range of polarities.
Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Diluent: Acetonitrile and water mixture (50:50 v/v)
-
Standard and Sample Solutions: Prepared as in Method A.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 232 nm (with DAD for peak purity analysis)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Run Time: 25 minutes
Data Presentation: Comparison of HPLC Methods
The performance of the two methods is summarized in the table below. The data presented is based on typical performance characteristics observed for similar analytical methods.
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale for Comparison |
| Principle | Separation based on constant mobile phase composition. | Separation based on changing mobile phase composition. | Gradient elution is generally superior for separating complex mixtures with a wide polarity range. |
| Primary Application | Routine quality control, assay. | Stability testing, impurity profiling, method development. | The choice of method depends on the intended purpose of the analysis. |
| Run Time | Shorter (~15 min) | Longer (~25 min) | Isocratic methods are typically faster, leading to higher sample throughput. |
| Resolution of Impurities | May not resolve all potential impurities, especially those with very different polarities from the main peak. | Provides better resolution for a wider range of impurities and degradation products. | Critical for a stability-indicating method to ensure all degradation products are separated. |
| Sensitivity | Good | Generally higher for trace impurities due to peak sharpening at the start of the gradient. | Important for detecting low-level impurities. |
| Method Robustness | Generally more robust to small changes in mobile phase composition. | Can be more sensitive to variations in gradient delay volume and pump performance. | A robust method provides consistent results under slightly varied conditions. |
| System Suitability | Requires monitoring of theoretical plates, tailing factor, and reproducibility of the main peak. | In addition to the above, requires monitoring of peak resolution between the main peak and known impurities. | Ensures the chromatographic system is performing adequately for the analysis. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the application of this compound's downstream products.
Caption: Experimental workflow for the HPLC purity assessment of this compound.
References
- 1. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 2. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. scispace.com [scispace.com]
A Comparative Guide to the Validation of Analytical Methods for 2,3,4-Trimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,3,4-Trimethoxybenzaldehyde is critical for ensuring product quality and consistency. This guide provides a comprehensive comparison of various analytical methods for the validation of this compound, complete with supporting data and detailed experimental protocols.
Comparison of Validated Analytical Methods
A summary of the performance characteristics of commonly employed analytical techniques for the quantification of this compound is presented below. The data is compiled from various studies on this compound and structurally related aromatic aldehydes.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Vis Spectrophotometry |
| Linearity (Range) | 1 - 500 µg/mL | 0.1 - 100 µg/mL | 100 - 1000 ng/spot | 2 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 | > 0.997 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 97.5 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 3.5% | < 2.5% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.05 µg/mL | 10 - 30 ng/spot | 0.2 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.15 µg/mL | 30 - 90 ng/spot | 0.6 - 1.5 µg/mL |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Caption: A generalized workflow for the validation of analytical methods.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-500 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Methanol (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. Prepare working standard solutions by serial dilution.
-
Sample Preparation: Dissolve the sample in methanol to a suitable concentration.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas flow rate: 1.0 mL/min
-
Injection mode: Splitless
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Analysis: Inject the standard and sample solutions into the GC-MS system.
-
Quantification: Identify this compound based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the standard solutions.
High-Performance Thin-Layer Chromatography (HPTLC)
Objective: For the separation and quantification of this compound.
Instrumentation:
-
HPTLC applicator
-
HPTLC developing chamber
-
TLC scanner (densitometer)
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254
Reagents:
-
Toluene (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Toluene:Ethyl Acetate (e.g., 8:2 v/v).
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Spot different volumes of the standard solution on the HPTLC plate to obtain a range of concentrations.
-
Sample Preparation: Dissolve the sample in methanol and spot a suitable volume onto the HPTLC plate.
-
Development: Develop the plate in the HPTLC chamber saturated with the mobile phase until the solvent front has migrated a sufficient distance.
-
Detection and Quantification: Dry the plate and scan it using a TLC scanner at a suitable wavelength (e.g., 254 nm). Quantify the amount of this compound by relating the peak area to the calibration curve.
UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in a solution.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Methanol (UV grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the linear range of the assay.
-
Measurement: Determine the wavelength of maximum absorbance (λmax) of this compound in methanol. Measure the absorbance of the standard and sample solutions at the λmax using methanol as a blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from the calibration curve.
Benchmarking the performance of 2,3,4-Trimethoxybenzaldehyde in specific reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall process viability. 2,3,4-Trimethoxybenzaldehyde, a polysubstituted aromatic aldehyde, is a versatile intermediate in the synthesis of a variety of valuable compounds, including pharmaceuticals and flavonoids. This guide provides an objective comparison of its performance in two key reactions—the Claisen-Schmidt condensation for chalcone (B49325) synthesis and the reductive amination for the synthesis of Trimetazidine (B612337)—against its structural isomers and other alternatives. The information is supported by experimental data and detailed protocols to aid in research and development.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are precursors to flavonoids and possess a wide range of biological activities.[1] The reactivity of the benzaldehyde (B42025) derivative is a key factor influencing the reaction yield.
Performance Comparison
The performance of this compound in the Claisen-Schmidt condensation with acetophenone (B1666503) is compared with its isomers and other substituted benzaldehydes. The electron-donating nature of the methoxy (B1213986) groups generally enhances the reactivity of the aldehyde.
| Benzaldehyde Derivative | Ketone | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Substituted Acetophenones | NaOH / EtOH | - | - | [2] |
| 2,4,6-Trimethoxybenzaldehyde (B41885) | Acetophenone | 10% NaOH / 95% EtOH | 5 h | 68% | [3] |
| 2,2',4-Trimethoxybenzaldehyde | - | - | - | 95% | [4] |
| 2,4,4'-Trimethoxybenzaldehyde | - | - | - | 88% | [4] |
| 4-Methoxybenzaldehyde | 4-Methoxyacetophenone | 2.5 mmol NaOH | - | 84% (conventional) | [5] |
| 3,4,5-Trimethoxybenzaldehyde | 2-Hydroxyacetophenone | - | - | - | [6] |
| Benzaldehyde | Acetophenone | KOH / EtOH | - | 58.41% (Aldol) | [7] |
| Benzaldehyde | Acetophenone | Solid NaOH | 10 min | - | [8] |
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
This protocol is adapted from the synthesis of a chalcone from a close isomer and can be used as a starting point for the synthesis using this compound.[9]
Materials:
-
2,4,6-Trimethoxybenzaldehyde (0.02 mol)
-
Acetophenone (0.02 mol)
-
95% Ethanol (B145695) (30 ml)
-
10% Aqueous Sodium Hydroxide (B78521) (10 ml)
-
10% Hydrochloric Acid
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve acetophenone (0.02 mol) and 2,4,6-trimethoxybenzaldehyde (0.02 mol) in 95% ethanol (30 ml).
-
To this solution, add a 10% aqueous solution of sodium hydroxide (10 ml).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Upon completion, neutralize the mixture with a 10% solution of hydrochloric acid.
-
The resulting light yellow solid precipitate is then filtered.
-
Wash the solid with water.
-
The crude product can be further purified by recrystallization from ethanol.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Reductive Amination: Synthesis of Trimetazidine
This compound is a key starting material for the synthesis of Trimetazidine, an anti-anginal agent. The key step is the reductive amination with piperazine (B1678402).
Performance Comparison
The yield of Trimetazidine synthesis is a critical parameter for its industrial production. Several methods have been reported, with significant improvements in yield over time.
| Starting Aldehyde | Amine | Reaction Type | Catalyst/Reagent | Yield (%) | Reference |
| This compound | Piperazine | Reductive Amination | Formic Acid | 83-92% | [10] |
| This compound | Piperazine | Reductive Amination | Hydrogen / Pd/C | >90% | [11] |
| This compound | Piperazine | - | Formic Acid | 38% | [12] |
The use of formic acid as both a catalyst and a reducing agent in the Eschweiler-Clarke reaction, or catalytic hydrogenation, provides high yields for the synthesis of Trimetazidine from this compound.[10][11]
Experimental Protocol: Synthesis of Trimetazidine via Reductive Amination
This protocol is based on a high-yield, one-step synthesis using formic acid.[10]
Materials:
-
This compound
-
Piperazine
-
Formic Acid
-
Ethanol (or other suitable solvent)
-
Sodium Hydroxide solution (e.g., 40%)
-
Hydrochloric Acid (e.g., 8N)
-
Ethylene (B1197577) Dichloride (for extraction)
-
Xylene (for extraction)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a reactor, combine this compound (e.g., 180g), piperazine (e.g., 790g), and ethanol (e.g., 800mL).
-
Heat the reaction mixture to approximately 78 ± 3 °C.
-
Add formic acid (e.g., 679g) to the reaction system and increase the temperature to 90 °C, maintaining it for 4 hours.
-
Remove the ethanol under reduced pressure.
-
Add 40% sodium hydroxide solution (e.g., 800mL) to the reaction system, heat to 100 °C, and maintain for 1.2 hours, adjusting the pH to 12.
-
After cooling, adjust the pH of the mixture to 1.5 with 8N hydrochloric acid at 10-15 °C.
-
Wash the aqueous phase three times with ethylene dichloride (e.g., 3 x 200mL).
-
Adjust the pH of the aqueous phase to 11 with 40% sodium hydroxide.
-
Extract the aqueous phase three times with xylene (e.g., 3 x 100mL).
-
Dry the combined organic extracts with anhydrous magnesium sulfate.
-
Remove the solvent by vacuum rotary evaporation to obtain Trimetazidine.
Visualization of Synthetic Pathway
References
- 1. CA2040884C - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. 1-Phenyl-3-(2,4,6-trimethoxy-phen-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. A facile solvent free Claisen-Schmidt reaction: synthesis of α,α'-bis-(substituted-benzylidene)cycloalkanones and α,α'-bis-(substituted-alkylidene)cycloalkanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Efficacy of 2,3,4-Trimethoxybenzaldehyde as a synthon compared to alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a synthon is pivotal to the efficiency and success of a reaction pathway. Substituted benzaldehydes, in particular, are versatile building blocks for a vast array of complex molecules, including pharmaceuticals, fragrances, and polymers. Among these, 2,3,4-trimethoxybenzaldehyde stands out as a key intermediate in the synthesis of several bioactive compounds. This guide provides an objective comparison of the efficacy of this compound as a synthon against its isomeric alternatives, 2,4,5-trimethoxybenzaldehyde (B179766) and 3,4,5-trimethoxybenzaldehyde. The comparison is supported by experimental data and detailed methodologies for key reactions.
Overview of this compound and its Alternatives
This compound is an aromatic aldehyde characterized by the presence of three methoxy (B1213986) groups at the 2, 3, and 4 positions of the benzene (B151609) ring. These electron-donating methoxy groups significantly influence the reactivity of the aldehyde functional group and the aromatic ring itself, making it a valuable synthon in various organic transformations. Its primary applications are in the pharmaceutical industry as a crucial intermediate for the synthesis of drugs like Trimetazidine, an anti-anginal agent, and various calcium channel blockers. It also finds use in the flavor and fragrance industry.
The key alternatives to this compound are its structural isomers:
-
2,4,5-Trimethoxybenzaldehyde (Asaraldehyde): This isomer is also a selective COX-2 inhibitor and has shown biological activity, including anti-Candida properties.
-
3,4,5-Trimethoxybenzaldehyde: This isomer is a well-known intermediate for the synthesis of the antibacterial drug trimethoprim (B1683648) and certain psychedelic phenethylamines.
The position of the methoxy groups on the aromatic ring dictates the electronic and steric environment of the aldehyde, thereby influencing the synthon's reactivity and the stereochemical outcome of reactions.
Comparative Efficacy in Key Synthetic Reactions
The utility of a synthon is best evaluated by its performance in a range of chemical reactions. Here, we compare the efficacy of this compound and its alternatives in three fundamental organic reactions: the Wittig reaction, the Dakin reaction, and the Claisen-Schmidt condensation.
Data Presentation
| Reaction | Synthon | Product Type | Reported Yield (%) | Reference |
| Wittig Reaction | This compound | Stilbene derivative | Not explicitly found | - |
| 2,4,5-Trimethoxybenzaldehyde | Stilbene derivative | Not explicitly found | - | |
| 3,4,5-Trimethoxybenzaldehyde | Stilbene derivative | Not explicitly found | - | |
| Dakin Reaction | This compound | Phenol (B47542) derivative | High (qualitative) | |
| 2,4,5-Trimethoxybenzaldehyde | Phenol derivative | Not explicitly found | - | |
| 3,4,5-Trimethoxybenzaldehyde | Phenol derivative | Not explicitly found | - | |
| Claisen-Schmidt Condensation | This compound | Chalcone derivative | Good to excellent | |
| 2,4,5-Trimethoxybenzaldehyde | Chalcone derivative | Good to excellent | ||
| 3,4,5-Trimethoxybenzaldehyde | Chalcone derivative | Good to excellent |
Note: While specific comparative yield data for the Wittig and Dakin reactions with all three isomers was not found in a single study, the general principles of these reactions and the electronic effects of the substituents allow for a qualitative assessment of their expected reactivity.
Discussion of Reactivity:
The electronic effects of the methoxy groups play a crucial role in the reactivity of the aldehyde. Methoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect generally being dominant.
-
This compound: The methoxy groups at the ortho and para positions strongly activate the ring towards electrophilic substitution and influence the reactivity of the aldehyde. The ortho-methoxy group can also exert a steric hindrance effect.
-
2,4,5-Trimethoxybenzaldehyde: With two methoxy groups ortho and para to the aldehyde, this isomer is also highly activated.
-
3,4,5-Trimethoxybenzaldehyde: The two meta-methoxy groups have a less pronounced activating effect on the aldehyde compared to the ortho and para positions.
In reactions where the aldehyde acts as an electrophile (like the Wittig and Claisen-Schmidt reactions), increased electron density on the ring can slightly decrease the electrophilicity of the carbonyl carbon. However, in many cases, the reaction outcome is more influenced by steric factors and the stability of intermediates. For the Dakin reaction, which involves nucleophilic attack on the carbonyl and subsequent rearrangement, the electron-donating groups are generally favorable.
Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate experimental design and comparison.
Synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine Precursor)
Method: Catalytic Hydrogenation
Procedure:
-
In an autoclave, add 100 ml of isopropanol, 34.4 g of piperazine, and 2 g of 5% palladium on charcoal.
-
Purge the autoclave with nitrogen and then with hydrogen.
-
Pressurize the autoclave to 5 atmospheres with hydrogen and heat to 80-85 °C.
-
Gradually add a solution of 38.2 g of this compound over 30 minutes.
-
After 15 minutes, cool the reaction mixture, release the pressure, and separate the catalyst by filtration.
-
Distill off the isopropanol. Dissolve the residue in 150 ml of toluene, cool to -5 °C, and filter off the excess piperazine.
-
The resulting solution contains the desired product.
Wittig Reaction (General Protocol)
Method: One-Pot Aqueous Wittig Reaction
Procedure:
-
To a suspension of triphenylphosphine (B44618) in an aqueous, saturated solution of sodium bicarbonate, add the alkyl halide followed by the desired trimethoxybenzaldehyde isomer.
-
Stir the reaction mixture vigorously for 1 hour.
-
Quench the reaction with 1.0 M H2SO4 (aq).
-
Extract the product with diethyl ether, dry the organic layer with magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product using column chromatography.
Dakin Reaction (General Protocol)
Method: Oxidation with Hydrogen Peroxide in Base
Procedure:
-
Dissolve the substituted benzaldehyde (B42025) in a suitable solvent (e.g., pyridine (B92270) or aqueous base).
-
Add hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the solution while maintaining the temperature (e.g., with an ice bath).
-
Stir the reaction mixture at room temperature for a specified time or until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the phenol product.
-
Collect the product by filtration and purify by recrystallization.
Mandatory Visualizations
Signaling Pathway of Trimetazidine
Caption: Mechanism of action of Trimetazidine.
Signaling Pathway of Calcium Channel Blockers
Caption: Mechanism of action of Calcium Channel Blockers.
Experimental Workflow: Synthon Comparison
Caption: Workflow for comparing synthon efficacy.
Conclusion
This compound is a highly effective and versatile synthon, particularly in the synthesis of pharmaceuticals such as Trimetazidine. Its reactivity is governed by the strong electron-donating effects of the three methoxy groups. While direct, quantitative comparisons of reaction yields with its isomers, 2,4,5- and 3,4,5-trimethoxybenzaldehyde, are not extensively documented in single studies, the principles of organic chemistry suggest that the substitution pattern significantly influences reactivity.
For reactions where high electron density in the aromatic ring is beneficial, such as electrophilic aromatic substitution, the 2,3,4- and 2,4,5- isomers are expected to be more reactive than the 3,4,5- isomer. Conversely, for reactions where the electrophilicity of the aldehyde carbonyl is crucial, the 3,4,5- isomer might exhibit slightly higher reactivity due to the reduced electron-donating effect at the carbonyl carbon.
Ultimately, the choice of synthon will depend on the specific target molecule, desired reaction pathway, and the required regio- and stereoselectivity. This guide provides a foundational understanding to aid researchers in making informed decisions when selecting the most appropriate trimethoxybenzaldehyde isomer for their synthetic endeavors. Further head-to-head experimental studies would be invaluable in providing more definitive quantitative comparisons.
A Comparative Guide to the Synthesis of 2,3,4-Trimethoxybenzaldehyde for Researchers and Drug Development Professionals
An objective analysis of two primary synthesis routes for 2,3,4-Trimethoxybenzaldehyde, a key intermediate in pharmaceutical manufacturing, reveals critical trade-offs in cost, yield, safety, and environmental impact. This guide provides a detailed comparison of the synthesis from 2,3,4-trihydroxybenzaldehyde (B138039) and the two-step method originating from pyrogallol (B1678534), supported by experimental data and protocols to inform methodological choices in research and development.
This compound is a vital building block in the synthesis of various pharmaceuticals. The selection of a synthetic route can significantly influence production costs, timelines, and safety profiles. This guide presents a cost-benefit analysis of two prevalent methods: the direct methylation of 2,3,4-trihydroxybenzaldehyde and a two-step approach starting with the methylation of pyrogallol followed by Vilsmeier-Haack formylation.
Comparative Analysis of Synthesis Methods
The two primary methods for synthesizing this compound are presented below with a summary of their key performance indicators.
| Parameter | Method 1: From 2,3,4-Trihydroxybenzaldehyde | Method 2: From Pyrogallol |
| Starting Material | 2,3,4-Trihydroxybenzaldehyde | Pyrogallol |
| Overall Yield | ~82.9%[1] | ~73-74%[2] |
| Product Purity | ~99.6% (HPLC)[1] | >99%[2] |
| Number of Steps | 1 | 2 |
| Key Reagents | Dimethyl sulfate (B86663), Phase transfer catalyst, NaOH, MgCl₂, Paraformaldehyde, K₂CO₃ | Dimethyl sulfate, NaOH, DMF, POCl₃ |
| Reaction Time | ~5 hours for methylation[1] | Methylation: ~5 hours; Formylation: ~10 hours[2][3] |
Cost Analysis of Starting Materials and Reagents
The economic viability of each synthesis method is heavily dependent on the cost of the starting materials and reagents. The following table provides an approximate cost comparison based on currently available market prices. Prices are subject to variation based on supplier, purity, and volume.
| Reagent | Method 1 (per mole of product) | Method 2 (per mole of product) |
| 2,3,4-Trihydroxybenzaldehyde | High | N/A |
| Pyrogallol | N/A | Low to Moderate |
| Dimethyl Sulfate | High | High |
| Phosphoryl Chloride | N/A | Moderate |
| Dimethylformamide (DMF) | N/A | Low |
| Phase Transfer Catalyst | Low to Moderate | N/A |
Detailed Experimental Protocols
Method 1: Synthesis from 2,3,4-Trihydroxybenzaldehyde
This method involves the direct methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate in the presence of a phase transfer catalyst.
Materials:
-
2,3,4-Trihydroxybenzaldehyde
-
Dimethyl sulfate
-
Quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium chloride (MgCl₂)
-
Paraformaldehyde
-
Potassium carbonate (K₂CO₃)
-
Water
-
Organic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2,3,4-trihydroxybenzaldehyde in water.
-
Add the phase transfer catalyst and a solution of sodium hydroxide.
-
Slowly add dimethyl sulfate while maintaining the reaction temperature between 50-70°C.[4]
-
After the addition is complete, continue stirring at the same temperature for several hours.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
To the organic layer, add anhydrous magnesium chloride and paraformaldehyde, followed by potassium carbonate.
-
Heat the mixture to reflux and maintain for approximately 5 hours.[1]
-
Cool the mixture to room temperature and quench with water.
-
Separate the organic layer, wash with water, and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a white crystalline solid.[4]
Method 2: Synthesis from Pyrogallol
This two-step method begins with the methylation of pyrogallol to form 1,2,3-trimethoxybenzene (B147658), which is then formylated.
Step 1: Methylation of Pyrogallol to 1,2,3-Trimethoxybenzene
Materials:
-
Pyrogallol
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Water
-
Ether or other suitable organic solvent
Procedure:
-
In a reaction flask, dissolve pyrogallol in an aqueous solution of sodium hydroxide.
-
Gradually add dimethyl sulfate to the solution, ensuring the temperature does not exceed 45°C.[5]
-
After the initial exothermic reaction subsides, heat the mixture to reflux for a few hours.[5]
-
Cool the reaction mixture and, if necessary, make it alkaline with additional sodium hydroxide.
-
Filter the precipitate and wash it thoroughly with water.
-
Dissolve the crude product in ether, filter to remove any insoluble impurities, and then remove the ether by distillation.
-
Recrystallize the residue from dilute alcohol to obtain pure 1,2,3-trimethoxybenzene.[5]
Step 2: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene
Materials:
-
1,2,3-Trimethoxybenzene
-
Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Ice-water
-
Ethyl acetate (B1210297) or other suitable extraction solvent
-
Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Hexane or other suitable solvent for crystallization
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 1,2,3-trimethoxybenzene and DMF.
-
Cool the mixture and slowly add phosphoryl chloride, keeping the temperature between 70-80°C.[2]
-
Maintain the reaction at this temperature for approximately 10 hours.[2]
-
After the reaction is complete, cool the mixture and pour it into ice-water to hydrolyze the intermediate.
-
Extract the product with ethyl acetate multiple times.
-
Combine the organic extracts and wash them sequentially with a dilute sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation, and the collected fraction is cooled to induce crystallization, yielding pure this compound.[2][6]
Safety and Environmental Considerations
A critical aspect of the cost-benefit analysis is the safety and environmental impact of the reagents used.
-
Dimethyl Sulfate: Both methods utilize dimethyl sulfate, a highly toxic and carcinogenic substance.[7][8][9] It is a potent alkylating agent that can cause severe damage to the skin, eyes, and respiratory tract.[7] Exposure can have delayed effects and may be fatal.[7] Strict safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory. The environmental release of dimethyl sulfate should be avoided as it is toxic to aquatic organisms.[7]
-
Phosphoryl Chloride: Used in Method 2, phosphoryl chloride is a corrosive substance that reacts violently with water. It is harmful if inhaled and causes severe skin burns and eye damage. Appropriate handling precautions are necessary.
-
Solvent Waste: Both methods generate solvent waste that requires proper disposal according to environmental regulations. The Vilsmeier-Haack reaction, in particular, can produce significant amounts of aqueous and organic waste during the work-up procedure.
Visualizing the Synthesis Pathways
To better understand the chemical transformations and experimental processes, the following diagrams are provided.
Conclusion
The choice between these two synthesis methods for this compound depends on a balance of several factors.
Method 1 (from 2,3,4-Trihydroxybenzaldehyde) offers a higher overall yield and a more streamlined single-step process. However, the starting material is generally more expensive, which could be a significant factor in large-scale production.
Method 2 (from Pyrogallol) utilizes a less expensive starting material, making it potentially more cost-effective for industrial applications. The trade-offs are a lower overall yield and a longer, two-step process. This method also involves the use of phosphoryl chloride, adding another hazardous reagent to the process.
For both methods, the use of the highly toxic and carcinogenic dimethyl sulfate is a major drawback, necessitating stringent safety measures and careful waste management. Researchers and drug development professionals must weigh the economic advantages of each route against the associated processing complexities and, most importantly, the safety and environmental implications. Future research into greener methylation and formylation techniques would be highly beneficial for the sustainable production of this important pharmaceutical intermediate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 3. Synthesis process of 1,2,3-trimethoxy benzene - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. prepchem.com [prepchem.com]
- 6. RU2234492C1 - Method for preparing this compound - Google Patents [patents.google.com]
- 7. volochem.com [volochem.com]
- 8. limac.lv [limac.lv]
- 9. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2,3,4- and 2,4,6-Trimethoxybenzaldehyde
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of substituted benzaldehydes, even a subtle shift in substituent position can dramatically alter a compound's physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of two closely related isomers: 2,3,4-trimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde. By leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we illuminate the distinct spectral fingerprints that enable unambiguous differentiation of these compounds.
This comparative analysis, supported by detailed experimental protocols, serves as a practical resource for the identification and characterization of these important chemical building blocks.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,3,4- and 2,4,6-trimethoxybenzaldehyde, facilitating a direct comparison of their characteristic spectral features.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton | This compound (DMSO-d₆) | 2,4,6-Trimethoxybenzaldehyde (CDCl₃) [1] |
| Aldehyde (-CHO) | ~10.1 (s, 1H) | 10.35 (s, 1H) |
| Aromatic-H | ~7.5 (d, 1H), ~6.9 (d, 1H) | 6.08 (s, 2H) |
| Methoxy (-OCH₃) | ~3.9 (s, 3H), ~3.85 (s, 3H), ~3.8 (s, 3H) | 3.88 (s, 6H), 3.87 (s, 3H) |
Note: The exact chemical shifts for this compound in DMSO-d₆ can vary slightly between different literature sources. The values presented are approximate.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | This compound (Predicted) | 2,4,6-Trimethoxybenzaldehyde (CDCl₃) |
| Aldehyde (C=O) | ~189 | ~188 |
| Aromatic C-O | ~160, ~158, ~142 | ~165, ~163 |
| Aromatic C-CHO | ~125 | ~107 |
| Aromatic C-H | ~127, ~109 | ~90 |
| Aromatic C (quaternary) | ~122 | Not Applicable |
| Methoxy (-OCH₃) | ~61, ~60, ~56 | ~56, ~55 |
IR Absorption Data
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 2,4,6-Trimethoxybenzaldehyde |
| C-H (aldehyde) | ~2830, ~2730 | ~2850, ~2750 |
| C=O (aldehyde) | ~1680 | ~1685 |
| C=C (aromatic) | ~1600, ~1580, ~1470 | ~1610, ~1580, ~1460 |
| C-O (ether) | ~1280, ~1100, ~1020 | ~1220, ~1120, ~1000 |
Mass Spectrometry Data
Table 4: Mass Spectrometry (Electron Ionization) Data (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 196 | 181, 165, 153, 125, 97 |
| 2,4,6-Trimethoxybenzaldehyde | 196 | 195, 181, 168, 153, 125, 95, 69 |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the two trimethoxybenzaldehyde isomers.
Caption: A generalized workflow for the spectroscopic comparison of chemical isomers.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of trimethoxybenzaldehyde isomers. Instrument parameters may require optimization based on the specific spectrometer and sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the trimethoxybenzaldehyde isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Use a standard proton pulse sequence.
-
Typical parameters include a 30° pulse angle, 2-second acquisition time, and a 1-5 second relaxation delay.
-
Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the instrument's sample holder.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of approximately 50-300.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) at a concentration of approximately 0.1 mg/mL.
-
Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.2 and 1.0.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent using a matched cuvette.
-
Acquire the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
References
In-Vitro Efficacy of 2,3,4-Trimethoxybenzaldehyde Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in-vitro biological activities of various derivatives of 2,3,4-Trimethoxybenzaldehyde. The data and protocols presented here are intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these compounds in preclinical studies.
Anticancer Activity
Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Analysis of Anticancer Activity
The following table summarizes the in-vitro cytotoxic activity of selected trimethoxybenzaldehyde derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazolone | 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone | HepG2 | - | [1] |
| Imidazole | Compound 9 (structure in source) | HepG2 | 1.38 | [1] |
| Imidazole | Compound 10 (structure in source) | HepG2 | 2.52 | [1] |
| Imidazole | Compound 11 (structure in source) | HepG2 | 3.21 | [1] |
| 1,2,3-Triazole | Phosphonate derivative | HT-1080 | 15.13 | [2] |
| 1,2,3-Triazole | Phosphonate derivative | A-549 | 21.25 | [2] |
| 1,2,3-Triazole | Phosphonate derivative | MCF-7 | 18.06 | [2] |
| 1,2,3-Triazole | Phosphonate derivative | MDA-MB-231 | 16.32 | [2] |
| Benzyloxybenzaldehyde | ABMM-23 (alcohol form) | A549 | 51.0 | [3] |
| Benzyloxybenzaldehyde | ABMM-18 | A549 | > 60 | [3] |
| Benzyloxybenzaldehyde | ABMM-23 (alcohol form) | H1299 | > 60 | [3] |
| Benzyloxybenzaldehyde | ABMM-18 | H1299 | > 60 | [3] |
Experimental Protocols
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., A-549, MCF-7, HT-1080, MDA-MB-231) are seeded in 96-well microculture plates at a density of 5x10³ cells/well and cultured for 24 hours at 37°C.[2]
-
Compound Treatment: Cells are then treated with a gradient of concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM) of the test compounds for 24 hours. Doxorubicin can be used as a reference drug.[2]
-
MTT Incubation: After the treatment period, 5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine the percentage of viable cells.
This assay determines the effect of compounds on the polymerization of β-tubulin in cancer cells.
-
Cell Treatment: HepG2 cells are treated with the test compounds at their respective IC50 concentrations.[1]
-
Protein Extraction: After treatment, total protein is extracted from the cells.
-
ELISA: The percentage of tubulin is determined using an ELISA assay according to the manufacturer's instructions.[1]
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for anticancer derivatives of trimethoxybenzaldehyde that target microtubule dynamics.
Caption: Inhibition of microtubule polymerization by trimethoxybenzaldehyde derivatives.
Antimicrobial and Anti-Candida Activity
Certain isomers and derivatives of trimethoxybenzaldehyde have demonstrated activity against bacteria and fungi, particularly Candida albicans.
Comparative Analysis of Anti-Candida Activity
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are reported for different trimethoxybenzaldehyde isomers.
| Compound | MIC (mg/mL) | MFC (mg/mL) | Reference |
| This compound | 1 | 2 | [4] |
| 2,4,5-Trimethoxybenzaldehyde | 1 | 8 | [4] |
| 3,4,5-Trimethoxybenzaldehyde | 1 | 4 | [4] |
| 2,4,6-Trimethoxybenzaldehyde | 0.25 | 0.5 | [4] |
Experimental Protocols
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Bacterial strains such as Staphylococcus aureus and Salmonella enterica are cultured to a specific density.[4]
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacteria.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[4]
Experimental Workflow Visualization
The following diagram outlines a general workflow for the synthesis and in-vitro screening of novel benzaldehyde (B42025) derivatives.
Caption: General workflow for synthesis and in-vitro screening of derivatives.
Anti-Inflammatory Activity
The anti-inflammatory potential of related benzaldehyde derivatives has been assessed by their ability to suppress inflammatory mediators in macrophage cell lines.
Experimental Protocols
This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of the test compounds.
-
Griess Assay: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
This guide provides a summary of the available in-vitro data for this compound and its related derivatives. Further research is warranted to explore the full therapeutic potential of this class of compounds.
References
The Influence of Methoxy Group Positioning on the Biological Activity of Benzaldehyde Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 2,3,4-trimethoxybenzaldehyde and its structural isomers, focusing on how the arrangement of methoxy (B1213986) groups on the benzaldehyde (B42025) ring dictates their biological efficacy. The content herein is supported by experimental data on antifungal, cytotoxic, and tubulin polymerization inhibitory activities.
The trimethoxybenzaldehyde scaffold is a key component in a variety of biologically active molecules. The electron-donating nature of the methoxy groups significantly influences the molecule's reactivity and interaction with biological targets. This guide will delve into the nuanced differences in activity between positional isomers, offering insights for future drug design and development.
Structure-Activity Relationship: A Comparative Analysis
The biological activity of trimethoxybenzaldehyde analogs is highly dependent on the substitution pattern of the methoxy groups on the phenyl ring. While comprehensive data directly comparing all isomers across all biological activities is still an area of active research, existing studies provide valuable insights, particularly in the realm of antifungal activity.
Antifungal Activity
Studies have shown that various trimethoxybenzaldehyde isomers exhibit potent activity against Candida albicans, a common fungal pathogen. The positioning of the methoxy groups plays a crucial role in determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).
Notably, 2,4,6-trimethoxybenzaldehyde (B41885) and 3,4,5-trimethoxybenzaldehyde (B134019) have demonstrated significant anti-Candida activity, with a reported MIC of 0.25 mg/mL and an MFC of 0.5 mg/mL.[1] In comparison, this compound and 2,4,5-trimethoxybenzaldehyde (B179766) show a higher MIC of 1 mg/mL.[1] Specifically, the MFC for this compound is 2 mg/mL, while it is 8 mg/mL and 4 mg/mL for the 2,4,5- and 3,4,5-isomers, respectively.[1] This suggests that the substitution pattern is a key determinant of both fungistatic and fungicidal potency. Furthermore, the 3,4,5- and 2,4,6-isomers have been shown to inhibit the adhesion and biofilm formation of Candida albicans.[1][2]
Cytotoxicity and Tubulin Polymerization Inhibition
For instance, derivatives of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene have shown potent inhibition of tubulin polymerization and sub-micromolar IC50 values against cancer cell lines.[3] Similarly, chalcones synthesized from 2,4,5-trimethoxybenzaldehyde have demonstrated inhibitory activity against human tumor cell lines.[4] These findings underscore the potential of the trimethoxyphenyl scaffold in cancer therapy, with the 3,4,5-substitution pattern being particularly prevalent in potent tubulin inhibitors like combretastatin (B1194345) A-4. The disruption of microtubule dynamics by these agents activates the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M transition and subsequent induction of apoptosis.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for the antifungal activity of trimethoxybenzaldehyde isomers.
Table 1: Minimum Inhibitory Concentration (MIC) against Candida albicans
| Compound | MIC (mg/mL) |
| This compound | 1.0[1] |
| 2,4,5-Trimethoxybenzaldehyde | 1.0[1] |
| 2,4,6-Trimethoxybenzaldehyde | 0.25[1] |
| 3,4,5-Trimethoxybenzaldehyde | 0.25[1] |
Table 2: Minimum Fungicidal Concentration (MFC) against Candida albicans
| Compound | MFC (mg/mL) |
| This compound | 2.0[1] |
| 2,4,5-Trimethoxybenzaldehyde | 8.0[1] |
| 2,4,6-Trimethoxybenzaldehyde | 0.5[1] |
| 3,4,5-Trimethoxybenzaldehyde | 4.0[1] |
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate a key synthetic pathway, an experimental workflow, and a critical signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A fresh culture of Candida albicans (18-24 hours) is used to prepare a suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in the appropriate broth medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: The test compounds are serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
-
Inoculation and Incubation: Each well (except the sterility control) is inoculated with the prepared fungal suspension. The plate is then incubated at 35°C for 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP on ice. Test compounds are prepared at various concentrations.
-
Assay Setup: The assay is performed in a 96-well plate. The test compound dilutions are added to the wells of a pre-warmed plate.
-
Initiation of Polymerization: The cold tubulin solution is added to the wells to initiate polymerization. The plate is immediately placed in a temperature-controlled microplate reader set at 37°C.
-
Data Acquisition: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The percentage of inhibition is calculated for each compound concentration relative to a vehicle control, and the IC50 value is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. 3,4,5-Trimethoxybenzaldehyde | Antibacterial | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: Structure–activity relationship (2013) | Suvarna Shenvi | 122 Citations [scispace.com]
Safety Operating Guide
Proper Disposal of 2,3,4-Trimethoxybenzaldehyde: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 2,3,4-Trimethoxybenzaldehyde, designed for researchers, scientists, and drug development professionals. The procedures outlined are based on standard laboratory safety protocols and chemical waste management principles.
Hazard Assessment
According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not always classified as a hazardous chemical.[1][2] However, some suppliers identify it as a substance that can cause skin and eye irritation.[2][3] Due to this potential hazard, it is prudent to handle and dispose of it as a chemical waste through an established Environmental Health and Safety (EHS) program rather than as common trash.
Key Physical and Chemical Properties:
| Property | Value |
|---|---|
| Physical State | Powder Solid[1] |
| Appearance | Off-white[1] |
| Melting Point | 38 - 41 °C / 100.4 - 105.8 °F[1] |
| Flash Point | > 112 °C / > 233.6 °F[1] |
| Incompatibilities | Strong oxidizing agents, Strong bases[1] |
Standard Operating Procedure for Disposal
This protocol details the step-by-step methodology for collecting and disposing of this compound waste. All chemical waste must be managed in accordance with federal, state, and local regulations.[4]
I. Personal Protective Equipment (PPE) Requirement:
-
Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Wear suitable protective gloves and clothing to prevent skin exposure.[1]
-
Handle the solid form in a well-ventilated area to avoid dust formation.[2][5]
II. Waste Collection and Segregation:
-
Designate a Waste Container: Use a container that is in good condition, compatible with the chemical, and has a tightly fitting lid.[6][7] The original product container is often the best choice for collecting waste.[8]
-
Label the Container: As soon as the container is designated for waste, affix a "Hazardous Waste" label.[6][9] The label must include:
-
Segregate Waste: Store the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[4][10] Ensure it is segregated from incompatible materials, such as strong oxidizing agents and strong bases.[1][11]
III. Disposal of Unused or Contaminated Product:
-
Solid Waste: Carefully transfer the solid this compound powder into the pre-labeled hazardous waste container. Avoid creating dust.[5]
-
Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing paper, gloves, or absorbent pads used for spills, should be placed in the same solid chemical waste container.[6]
-
Storage: Keep the waste container securely closed at all times, except when adding waste.[6][11]
IV. Disposal of Empty Containers:
-
Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another appropriate solvent) to remove all residues.[4][6]
-
Collect Rinsate: The rinsate from this cleaning process must be collected as hazardous waste.[6][12] It should be placed in a container designated for aqueous or solvent waste, as appropriate.
-
Container Disposal: Once triple-rinsed and air-dried, the empty container is not considered hazardous.[4] Completely deface or remove the original label and dispose of the container in the regular laboratory trash or glass disposal box.[4][12]
V. Arranging for Final Disposal:
-
Contact EHS: When the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.[9]
-
Documentation: Complete any required forms, listing all contents of the waste container accurately.[9]
-
Prohibited Disposal Methods:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. lookchem.com [lookchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. nswai.org [nswai.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. vumc.org [vumc.org]
- 13. acs.org [acs.org]
Personal protective equipment for handling 2,3,4-Trimethoxybenzaldehyde
Essential Safety and Handling Guide for 2,3,4-Trimethoxybenzaldehyde
This guide provides immediate and essential safety protocols for laboratory professionals handling this compound. It outlines procedural steps for safe handling, emergency responses, and proper disposal to ensure a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation[1][2][3]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | To prevent eye contact which can cause serious irritation[1][2][3]. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and impervious, fire/flame-resistant clothing. | To prevent skin contact which can cause irritation[1][2][3][4]. |
| Respiratory Protection | A full-face respirator or a dust mask (type N95, US) should be used if exposure limits are exceeded, if irritation is experienced, or where dust is generated. | To prevent respiratory tract irritation[1][2][5]. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Work in a well-ventilated area.[1][4][6] Use of a chemical fume hood is recommended to minimize inhalation of dust or vapors.
-
Ensure safety showers and eyewash stations are readily accessible.
2. Pre-Handling Checks:
-
Inspect all PPE for integrity before use.[4]
-
Ensure the container of this compound is not damaged.
3. Handling the Chemical:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][4][6]
-
Weigh and transfer the chemical in a designated area, preferably within a fume hood.
-
Use spark-proof tools and avoid all sources of ignition.[1]
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[4][6][7][8]
-
Keep containers tightly closed to prevent contamination and leakage.[4][6]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][4][6] |
Spill Management and Disposal Plan
Accidental Release Measures:
In the event of a spill, follow these steps methodically to ensure safety and containment.
-
Evacuate: Immediately evacuate personnel from the spill area. Keep people away from and upwind of the spill.[1]
-
Secure: Remove all sources of ignition.[1]
-
Protect: Responders must wear the appropriate PPE as detailed in Table 1.[1][4]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][4]
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[4][6][7] Avoid generating dust.[1][4][6][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste material in accordance with local, state, and federal regulations.[1][4]
Caption: Workflow for handling a chemical spill.
Disposal Plan:
-
All waste materials, including contaminated absorbents and PPE, must be collected in suitable, closed containers labeled for hazardous waste.[4]
-
Disposal must be conducted through a licensed waste disposal company.
-
Adhere strictly to all local, state, and federal environmental regulations regarding chemical waste disposal.
Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄[2] |
| Molecular Weight | 196.20 g/mol [2] |
| Appearance | White to light yellow crystalline powder[3][9][10] |
| Melting Point | 38 - 41 °C / 100.4 - 105.8 °F[5][7][9] |
| Boiling Point | 168 - 170 °C / 334.4 - 338 °F @ 12 mmHg[5][7][9] |
| Flash Point | > 112 °C / > 233.6 °F (closed cup)[5][7] |
| Storage Temperature | Store in a cool place[4]. Some suppliers recommend 0 - 8 °C[10]. |
References
- 1. echemi.com [echemi.com]
- 2. This compound | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 2103-57-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound(2103-57-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | 2103-57-3 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
